PC Biotin-PEG3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N6O15S/c1-23(56-36(48)57-41-32(45)9-10-33(41)46)24-20-27(51-2)28(21-26(24)42(49)50)55-13-5-8-31(44)38-12-15-53-17-19-54-18-16-52-14-11-37-30(43)7-4-3-6-29-34-25(22-58-29)39-35(47)40-34/h20-21,23,25,29,34H,3-19,22H2,1-2H3,(H,37,43)(H,38,44)(H2,39,40,47)/t23?,25-,29-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMRLAFOFNACR-VTJXTUSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N6O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PC Biotin-PEG3-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of PC Biotin-PEG3-NHS ester, a versatile photocleavable biotinylation reagent. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this reagent for various applications, including affinity purification, reversible biotinylation of proteins and other biomolecules, and the development of antibody-drug conjugates (ADCs).
Core Structure and Properties
This compound is a heterobifunctional crosslinker composed of three key functional moieties: a photocleavable (PC) biotin (B1667282), a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of components imparts specific functionalities that are highly valuable in bioconjugation and affinity-based applications.
The biotin group exhibits an exceptionally high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This property is the basis for its widespread use in affinity capture and purification. The inclusion of a photocleavable linker allows for the controlled release of the biotinylated molecule from its streptavidin-bound state upon exposure to UV light, typically in the 300-365 nm range.[1][2][3] This feature is particularly advantageous for the gentle elution of target molecules without the need for harsh denaturing conditions.
The PEG3 spacer is a hydrophilic polyethylene (B3416737) glycol chain that enhances the water solubility of the reagent and the resulting biotinylated molecule.[4][5] It also provides a flexible spacer arm that minimizes steric hindrance between the biotin moiety and the target molecule, facilitating efficient binding to streptavidin.[4][5]
The NHS ester is a reactive group that specifically targets primary amines (-NH2) present on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and other biomolecules to form a stable carbamate (B1207046) linkage.[1][2][3][5]
Chemical Structure
Caption: Molecular components of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C36H52N6O15S | [1][6] |
| Molecular Weight | ~840.9 g/mol | [1][6] |
| CAS Number | 2353409-93-3 | [1] |
| Purity | Typically >95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, water | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in common laboratory procedures.
Biotinylation of Proteins
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotinylation reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Affinity Purification of Biotinylated Molecules
This protocol outlines the capture of a biotinylated molecule using streptavidin-conjugated beads.
Materials:
-
Biotinylated sample
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Photocleavage Buffer (e.g., PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin beads two to three times with the Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the biotinylated sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads (by centrifugation for agarose beads or using a magnetic stand for magnetic beads) and discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound molecules.
Photocleavage and Elution
This protocol details the release of the captured molecule from the streptavidin beads using UV light.
Materials:
-
Streptavidin beads with bound biotinylated molecule
-
UV lamp (365 nm)
-
Photocleavage Buffer (e.g., PBS)
Procedure:
-
Resuspension: After the final wash, resuspend the beads in an appropriate volume of Photocleavage Buffer.
-
Irradiation: Place the bead suspension under a 365 nm UV lamp. Irradiate for 5-30 minutes. The optimal irradiation time may vary depending on the sample and the intensity of the UV source.[1][2][3]
-
Elution: Pellet the beads and carefully collect the supernatant containing the released target molecule. The elution can be repeated to maximize recovery.
Applications and Workflows
This compound is a valuable tool in a variety of research and development applications.
Reversible Affinity Purification
The primary application of this reagent is in the affinity purification of proteins, nucleic acids, and other biomolecules. The ability to release the captured molecule under mild, UV-induced conditions preserves its native structure and function, which is critical for downstream applications.
Caption: Workflow for affinity purification.
Antibody-Drug Conjugates (ADCs)
This compound can be used as a cleavable linker in the development of ADCs. In this context, the NHS ester is used to conjugate the linker to an antibody. A cytotoxic drug can be attached to the biotin end of the molecule. The photocleavable linker allows for the site-specific release of the drug upon light activation, offering a potential strategy for targeted cancer therapy.
Caption: ADC synthesis and action workflow.
Other Applications
-
Reversible Biotinylation: For applications where the biotin tag needs to be removed after a specific step.
-
Photo-responsive Surfaces: Functionalization of surfaces for the light-controlled attachment and detachment of biomolecules.[5]
-
Controlled Drug Delivery: Development of light-triggered drug release systems.[5]
Conclusion
This compound is a powerful and versatile tool for researchers in various fields of life sciences and drug development. Its unique combination of a high-affinity biotin tag, a photocleavable linker, a hydrophilic spacer, and an amine-reactive group enables a wide range of applications, from the gentle purification of sensitive biomolecules to the innovative design of targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in your research endeavors.
References
Unveiling the Mechanism of PC Biotin-PEG3-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for PC Biotin-PEG3-NHS ester, a versatile heterobifunctional crosslinker. Designed for researchers, scientists, and drug development professionals, this document details the chemical properties, reaction kinetics, and practical applications of this reagent, with a focus on its utility in bioconjugation, affinity purification, and antibody-drug conjugates (ADCs).
Core Components and Overall Structure
This compound is a sophisticated molecule engineered with four key functional domains: a photocleavable (PC) linker, a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The synergistic action of these components enables the precise and reversible biotinylation of target molecules.
| Component | Chemical Name | Function |
| PC Linker | ortho-Nitrobenzyl ester | Allows for cleavage and release of the conjugated molecule upon exposure to UV light (typically ~365 nm). |
| Biotin | Vitamin B7 | Exhibits exceptionally high affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. |
| PEG3 Linker | Triethylene glycol | A hydrophilic spacer that enhances solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugate. |
| NHS Ester | N-hydroxysuccinimide ester | A highly reactive group that specifically targets primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds. |
A 2D representation of the this compound structure is provided below, illustrating the connectivity of these functional domains.
Caption: 2D representation of this compound.
Mechanism of Action: A Stepwise Breakdown
The utility of this compound lies in a two-stage mechanism: an initial conjugation reaction followed by a controlled cleavage event.
Stage 1: Amine-Reactive Conjugation
The primary mechanism of action is the covalent attachment of the biotin tag to a target molecule via the NHS ester. This reaction, known as acylation, proceeds through a nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester.[] This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[]
The reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester.[3]
Caption: NHS ester reaction with a primary amine.
Stage 2: Photocleavage and Release
The defining feature of this reagent is its photocleavable linker. Upon irradiation with near-UV light (approximately 365 nm), the o-nitrobenzyl ester undergoes an intramolecular rearrangement.[4] This photochemical reaction leads to the cleavage of the ester bond, releasing the biotinylated molecule from the target. A significant advantage of this method is that the target molecule is released in its native, unmodified form.[5] The photocleavage is reported to be highly efficient, with release rates typically exceeding 90% within 5 to 25 minutes of UV exposure.[5][6]
Caption: Photocleavage of the biotinylated molecule.
The Role of the PEG3 Linker
The inclusion of a triethylene glycol (PEG3) spacer is a critical design element that confers several advantageous properties to the molecule and its conjugates:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the water solubility of the reagent and the resulting biotinylated molecules.[7]
-
Reduced Steric Hindrance: The flexible PEG chain provides a spatial separation between the biotin moiety and the target molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to streptavidin or avidin.
-
Minimized Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of conjugated molecules, which is particularly important for in vivo applications.
The Biotin-Streptavidin Interaction
The biotin-streptavidin interaction is the cornerstone of many applications utilizing this reagent. It is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range. This high-affinity binding is rapid and highly specific, forming a stable complex that is resistant to changes in pH, temperature, and denaturing agents.
Caption: Biotin-Streptavidin complex formation.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the reactions of this compound.
| Parameter | Value/Condition | Reference |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [2] |
| Photocleavage Wavelength | ~365 nm | [5] |
| Photocleavage Efficiency | >90% | [5][6] |
| Photocleavage Time | 5 - 25 minutes | [5][6] |
| Biotin-Streptavidin Kd | ~10⁻¹⁴ M |
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins and cell surfaces. Optimization may be required for specific applications.
Protein Biotinylation
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[8] The NHS ester is moisture-sensitive and should be handled accordingly.[3]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5.[9]
-
Purification: Remove unreacted biotinylation reagent by dialysis or using a desalting column.[9]
Cell Surface Biotinylation
-
Cell Preparation: Wash cells three to four times with ice-cold, amine-free PBS (pH 7.5). Resuspend the cells to a concentration of 10⁶-10⁸ cells/mL.[2]
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO at a concentration of 50 mM.[2]
-
Labeling: Add the biotinylation reagent to the cell suspension to a final concentration of 1-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation to label surface proteins.[10]
-
Quenching and Washing: Quench the reaction and remove unbound biotin by washing the cells three times with ice-cold PBS containing a quenching agent like 50 mM glycine.[10]
Conclusion
This compound is a powerful and versatile tool for the reversible biotinylation of biomolecules. Its well-defined mechanism of action, coupled with the advantageous properties conferred by its PEG linker and the robust biotin-streptavidin interaction, makes it an invaluable reagent for a wide range of applications in modern biological research and drug development. This guide provides the foundational knowledge for the effective implementation of this technology in the laboratory.
References
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 6. This compound 2353409-93-3 [sigmaaldrich.com]
- 7. PC Biotin-PEG3-NHS carbonate ester - CD Bioparticles [cd-bioparticles.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 10. Surface protein biotinylation [protocols.io]
advantages of using a PEG spacer in biotinylation
An In-depth Technical Guide to the Advantages of PEG Spacers in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a foundational technique in biotechnology and drug development.[1] The power of this method lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which is one of the strongest known biological bonds.[1][] This interaction is rapid, stable across a wide range of pH and temperatures, and resistant to many denaturing conditions.[][3] To facilitate the attachment of biotin to target molecules like proteins, nucleic acids, or antibodies, a linker or "spacer arm" is typically employed. The choice of this spacer can profoundly impact the outcome of an experiment.
The incorporation of a Polyethylene Glycol (PEG) spacer between the biotin moiety and the reactive group has become a standard practice to enhance the performance of biotinylation reagents.[4] PEG linkers are hydrophilic, flexible, and biocompatible spacers that significantly augment the utility of the biotin-avidin system.[1] This guide provides a comprehensive technical overview of the core advantages of using PEG spacers in biotinylation, supported by quantitative data, detailed experimental protocols, and key applications relevant to research and drug development.
Core Advantages of Using a PEG Spacer
The synergy between biotin's high-affinity binding and PEG's unique physicochemical properties provides a robust toolkit for a vast array of applications.[1][5] The primary benefits include reducing steric hindrance, enhancing solubility, and improving biocompatibility.
Reduction of Steric Hindrance
A primary reason for incorporating a PEG spacer is to overcome steric hindrance.[4] This occurs when the biotin, once conjugated, is too close to the surface of a large molecule, preventing it from accessing the deep binding pocket of avidin or streptavidin.[4][6] The flexible PEG chain acts as a long spacer arm, physically separating the biotin from the target molecule, thereby improving its accessibility and allowing the avidin or streptavidin to bind more efficiently.[1][6][7] This is particularly crucial when biotinylating bulky proteins or antibodies or when the target binding site is sterically crowded.[][4] Longer spacer arms can enhance the detection sensitivity of a target protein because more biotin molecules are available for binding.[8]
Enhanced Aqueous Solubility
PEG is a hydrophilic polymer, and its inclusion in a biotinylation reagent significantly increases the water solubility of the resulting biotinylated molecule.[4][][10] This is a major advantage when working with proteins or other biomolecules that are prone to aggregation in aqueous solutions.[4][11] The hydrophilic PEG spacer arm imparts water solubility to the conjugate, which can prevent aggregation during labeling and long-term storage.[12][13][14] This property is also critical for applications involving cell surface labeling, as the water-soluble and membrane-impermeable reagent is limited to labeling proteins on the exterior of the cell.[12][14]
Improved Biocompatibility and Reduced Immunogenicity
For in vivo applications, such as targeted drug delivery and molecular imaging, the biocompatibility of the conjugate is paramount.[5] PEG is well-known for being biologically inert, non-toxic, and having low immunogenicity.[1][10][15] By attaching PEG chains to a biotinylated molecule, the potential for an adverse immune response against the conjugate is significantly reduced.[1][] This "stealth" effect can improve the circulation time of bioconjugates in the body, reduce clearance, and enhance their therapeutic efficacy.[][]
Quantitative Data Summary
The length of the PEG spacer is a critical variable that can be optimized for specific applications.[4] While longer spacers are generally favored for overcoming steric hindrance, excessively long chains can sometimes lead to a slight decrease in binding affinity due to entropic penalties or a phenomenon known as "PEG crowding".[4][16]
Table 1: Impact of PEG Spacer Length on Biotinylation and Binding Parameters
| Parameter | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | Long PEG Spacer (e.g., PEG12) | Very Long PEG Spacer | Reference(s) |
|---|---|---|---|---|---|
| Approx. Spacer Length | ~9-13.5 Å | ~29 Å | ~50 Å | >100 Å | [4] |
| Binding Affinity (Kd) | ~10⁻¹⁵ M | Generally maintained | Slight increase in Kd (decrease in affinity) may be observed | Can increase to ~10⁻⁸ M | [4] |
| Steric Hindrance | Prone to hindrance, especially with bulky proteins | Effectively mitigates hindrance in many systems | Provides extended reach for significant steric barriers | PEG chain itself can cause steric crowding | [4][6] |
| Solubility | Lower solubility of the resulting conjugate | Increased water solubility, reduced aggregation | High water solubility | High water solubility | [4][12][13] |
| Biotin:Avidin Stoichiometry | 4:1 | 4:1 | 4:1 | Can be reduced to 1:1 due to PEG crowding |[4] |
Table 2: Example Biotinylation Efficiency Data
| Molar Excess of NHS-PEG4-Biotin to Antibody (IgG) | Resulting Biotin Groups per Antibody | Reference(s) |
|---|---|---|
| 20-fold | 4 - 6 | [12] |
| 50-fold | 1 - 5 |[13] |
Experimental Protocols
Accurate and reproducible biotinylation is crucial for downstream applications. The following are detailed methodologies for the biotinylation of proteins using a common PEGylated reagent and for the quantification of the resulting conjugate.
Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein using an N-hydroxysuccinimide (NHS) ester-functionalized biotin-PEG reagent.[4][12]
Materials:
-
Protein/antibody to be labeled
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[1]
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS)[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[4]
-
Desalting spin column or size-exclusion chromatography column[4]
Methodology:
-
Protein Preparation : Dissolve or exchange the protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[1] A typical protein concentration is 1-10 mg/mL.[1] Crucially, avoid buffers containing primary amines like Tris or glycine, as they compete with the reaction. [12]
-
Biotin Reagent Preparation : Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent condensation.[1] Prepare a stock solution (e.g., 10-20 mM) by dissolving the reagent in anhydrous DMSO or DMF.[4][12] This solution should be used immediately as the NHS-ester moiety readily hydrolyzes in the presence of moisture.[12]
-
Biotinylation Reaction : Add a calculated molar excess (e.g., 20- to 50-fold) of the Biotin-PEG-NHS ester stock solution to the protein solution.[4][12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4][17]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][12]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4] Incubate for an additional 15 minutes at room temperature.[4]
-
Purification : Remove excess, unreacted biotinylation reagent and the quenched byproducts using a desalting spin column, size-exclusion chromatography, or dialysis against PBS.[4][17][18] This step is critical for removing components that could interfere with downstream assays.[17]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the molar ratio of biotin to protein.[17] It is based on the displacement of the HABA dye from an avidin-HABA complex by the biotin in the sample, which causes a decrease in absorbance at 500 nm.[17]
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin Solution (available in commercial kits)[12]
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Methodology (Microplate Format):
-
Prepare HABA/Avidin Solution : Prepare the solution according to the manufacturer's instructions.[12]
-
Add HABA/Avidin to Wells : Add 180 µL of the HABA/Avidin solution to the wells of a 96-well microplate.[17]
-
Prepare Blank : In one well, add 20 µL of PBS to the HABA/Avidin solution. This serves as the blank.[17]
-
Add Unlabeled Protein Control : In a separate well, add 20 µL of the original, non-biotinylated protein (at the same concentration as the labeled sample) to the HABA/Avidin solution. This is the negative control.
-
Add Biotinylated Sample : Add 20 µL of the purified biotinylated protein sample to a different well containing the HABA/Avidin solution.[17] It is advisable to test several dilutions.
-
Incubate : Mix gently and incubate at room temperature for 5-10 minutes.[17]
-
Measure Absorbance : Measure the absorbance of all wells at 500 nm.
-
Calculation : The degree of biotinylation (moles of biotin per mole of protein) can be calculated using the change in absorbance and the known extinction coefficients of the HABA-avidin complex and the protein concentration, following the specific kit manufacturer's equations.
Mandatory Visualizations
Chemical Reaction and Experimental Workflow
The biotinylation process involves specific chemical reactions and a structured workflow to ensure a pure and functional final product.
Applications in Research and Drug Development
The unique advantages conferred by PEG linkers make biotin-PEG reagents indispensable tools in numerous biomedical and biochemical applications.[5]
-
Targeted Drug Delivery : Biotin-PEG conjugates are frequently used for active targeting in drug delivery systems, particularly in cancer therapy.[5] The biotin moiety can target receptors that are overexpressed on cancer cells, while the PEG component enhances solubility, stability, and circulation time of the drug carrier (e.g., nanoparticles, liposomes).[][5][]
-
Immunoassays and Diagnostics : In assays like ELISA and Western blotting, the reduced steric hindrance and non-specific binding provided by the PEG spacer lead to improved signal-to-noise ratios and overall assay sensitivity.[5]
-
Biosensor Functionalization : Biotin-PEG is essential for attaching biomolecules (e.g., antibodies, aptamers) to biosensor surfaces.[5] The PEG spacer provides stable and oriented binding while its anti-fouling properties minimize background signals.[5]
-
Affinity Purification : The strong, specific interaction between biotin and streptavidin is widely used for the purification of proteins and other biomolecules.[][14] Using a PEGylated biotin ensures that the tagged molecule is efficiently captured by streptavidin-coated beads or resins.
Conclusion
The conjugation of biotin to biomolecules via PEG linkers is a powerful and adaptable strategy that has become essential in modern life sciences.[1] The inclusion of a PEG spacer addresses several key challenges in biotinylation by enhancing aqueous solubility, improving biocompatibility, and, most critically, reducing the steric hindrance that can impede the high-affinity biotin-avidin interaction.[1] For researchers, scientists, and drug development professionals, understanding and leveraging the advantages of PEGylated biotinylation reagents is crucial for developing robust, sensitive, and reliable assays, diagnostics, and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 3. Biotinylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. precisepeg.com [precisepeg.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 15. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to PC Biotin-PEG3-NHS Ester: Solubility and Stability for Researchers and Drug Development Professionals
Introduction: PC Biotin-PEG3-NHS ester is a sophisticated chemical tool essential in modern bioconjugation, proteomics, and drug delivery systems. This heterobifunctional linker incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable (PC) linker enabling controlled release of the conjugated molecule upon light exposure, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, peptides, and other biomolecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use in experimental design and for ensuring the reproducibility of results. This guide provides an in-depth overview of these critical parameters, complete with quantitative data, detailed experimental protocols, and visual aids to support researchers in their applications.
Solubility of this compound
The solubility of this compound is a critical factor in its handling and application in bioconjugation reactions. The inclusion of a hydrophilic PEG3 spacer significantly enhances its solubility in aqueous solutions compared to linkers without this feature.[1] However, for preparing stock solutions and in certain reaction conditions, organic solvents are often necessary.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not always readily available from all suppliers, the following table summarizes the known solvents in which it is soluble and provides quantitative data for structurally similar, non-photocleavable biotin-PEG-NHS esters, which can serve as a valuable reference.
| Solvent | This compound | Biotin-PEG3-NHS Ester (for comparison) | Biotin-PEG4-NHS Ester (for comparison) |
| Water | Soluble[2] | 10 mg/mL[3] | 5 mg/mL (in PBS, pH 7.2)[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | 10 mg/mL[3] | 30 mg/mL[4] |
| Dimethylformamide (DMF) | Soluble[2] | Soluble | 30 mg/mL[4] |
| Dichloromethane (DCM) | Soluble[2] | Soluble | Soluble[5] |
| Ethanol | Not specified | Not specified | 30 mg/mL[4] |
Note: It is always recommended to test the solubility of a new batch of reagent as it can be influenced by purity and the presence of any isomers.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The NHS ester moiety is particularly susceptible to hydrolysis, which can inactivate the reagent and prevent its conjugation to primary amines.
Storage and Handling Recommendations
To maintain the integrity and reactivity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation |
| Solid Form | Store at -20°C, protected from light and moisture (desiccated).[2] When stored properly, the solid form is stable for an extended period, though some degradation may occur over time.[6] |
| Anhydrous Solvents | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a month.[3][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Aqueous solutions of NHS esters are not stable and should be prepared immediately before use.[3] The rate of hydrolysis is highly dependent on the pH of the buffer. |
Hydrolytic Stability of the NHS Ester
The primary pathway of degradation for this compound in aqueous solution is the hydrolysis of the NHS ester, which yields an inactive carboxylic acid and free N-hydroxysuccinimide. The rate of this hydrolysis is significantly influenced by pH.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Room Temp. | ~7 hours[8] |
| 9.0 | Room Temp. | Minutes[8] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, DMF)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Small glass vials
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it in a clean, dry vial.
-
Add a small, measured volume of the solvent to the vial (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the solubility is at least 10 mg/mL. You can continue to add small, pre-weighed amounts of the solid and repeat the process until saturation is reached (i.e., solid material remains undissolved after thorough mixing).
-
If the initial amount of solid does not dissolve, add increasing volumes of the solvent incrementally, vortexing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
Calculate the solubility in mg/mL by dividing the initial mass of the solid by the total volume of solvent required for complete dissolution.
Protocol for Assessing the Stability (Hydrolysis) of this compound using UV-Vis Spectroscopy
This protocol allows for the monitoring of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm.[9]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer at the desired pH (e.g., phosphate (B84403) buffer, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Initiation of Hydrolysis:
-
Prepare two cuvettes. To the "control" cuvette, add the buffer and an equivalent volume of DMSO/DMF without the reagent.
-
To the "sample" cuvette, add the same volume of buffer and then add a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1-2 mg in 2 mL of buffer).[8] Mix quickly by inverting the cuvette.
-
-
Initial Absorbance Measurement (Time = 0): Immediately after mixing, zero the spectrophotometer with the control cuvette and measure the absorbance of the sample cuvette at 260 nm.[8]
-
Monitoring Hydrolysis Over Time: At regular intervals (e.g., every 15-30 minutes), measure the absorbance of the sample at 260 nm. An increase in absorbance over time indicates the release of NHS and thus the hydrolysis of the NHS ester.
-
Determination of Complete Hydrolysis (Endpoint): To determine the absorbance corresponding to 100% hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the initial reaction mixture.[9] Vortex for 30 seconds and immediately measure the absorbance at 260 nm.[9] This provides the maximum absorbance value.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The half-life of the NHS ester can be determined as the time it takes to reach 50% of the maximum absorbance change.
Visualizations
Caption: Chemical structure of this compound.
Note: A placeholder for an image of the chemical structure is used in the DOT script above. For a functional diagram, a valid image URL would be required.
Caption: A typical experimental workflow for protein biotinylation.
Caption: The hydrolysis pathway of the NHS ester moiety.
References
- 1. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 2. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Dawn of Traceless Proteomics: A Technical Guide to Photocleavable Biotin
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to isolate and identify proteins of interest with high specificity and purity is paramount. The biotin-streptavidin interaction, renowned for its strength and specificity, has long been a cornerstone of affinity purification techniques. However, the very strength of this bond poses a significant challenge: the harsh conditions required to elute the target protein often lead to denaturation and compromise downstream analyses. The advent of photocleavable (PC) biotin (B1667282) represents a paradigm shift, offering a gentle and efficient method for the capture and release of proteins, thereby preserving their native state and function. This technical guide delves into the core applications of photocleavable biotin in proteomics, providing a comprehensive overview of its mechanism, quantitative performance, and detailed experimental protocols.
The Principle of Photocleavage: A Gentle Release
Photocleavable biotin incorporates a light-sensitive linker between the biotin moiety and the reactive group that conjugates to the protein of interest. This linker, typically containing a nitrobenzyl group, can be precisely cleaved upon exposure to UV light at a specific wavelength (usually around 365 nm). This cleavage releases the captured biomolecule from the streptavidin-coated solid support, leaving the biotin tag behind. The mild nature of this elution method is a significant advantage over traditional techniques that rely on harsh denaturing agents, extreme pH, or competitive displacement with free biotin, which is often inefficient.[1][2]
Quantitative Performance of Photocleavable Biotin
The efficiency of photocleavable biotin is a critical factor in its application. Key performance indicators include cleavage efficiency and protein recovery yield. While exact numbers can vary depending on the specific PC-biotin reagent, the target protein, and the experimental setup, studies have demonstrated the high efficiency of this technology.
| Parameter | Typical Range | Notes |
| Cleavage Efficiency | >90% | Often achieved within minutes of UV exposure.[3] |
| Protein Recovery Yield | High | The gentle elution minimizes protein loss and aggregation. |
| Cleavage Time | 1-15 minutes | Dependent on UV light intensity and distance from the sample.[3][4] |
It is important to note that while photocleavable biotin offers significant advantages, other cleavable biotin tags, such as those susceptible to acid or enzymatic cleavage, also have their specific applications in proteomics.[5][6][7] A comparative analysis has shown that the choice of the cleavable tag can influence the enrichment efficiency and identification yield in chemoproteomic workflows.[5][6][7]
Experimental Workflows and Protocols
The versatility of photocleavable biotin lends itself to a variety of applications in proteomics. Below are detailed workflows and protocols for two key applications: affinity purification of protein complexes and chemoproteomics for target identification.
Affinity Purification of Protein Complexes
This workflow outlines the general steps for isolating a protein of interest and its interacting partners using a photocleavable biotin-labeled bait protein.
Affinity purification workflow using photocleavable biotin.
Detailed Protocol: Affinity Purification
-
Protein Biotinylation:
-
Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of a photocleavable biotinylating reagent (e.g., NHS-PC-Biotin) in a dry, aprotic solvent like DMSO or DMF.
-
Add the PC-biotin reagent to the protein solution at a molar excess (typically 10- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.
-
-
Affinity Capture:
-
Prepare a cell lysate containing the putative interacting partners of the bait protein.
-
Pre-clear the lysate by centrifugation to remove cellular debris.
-
Wash streptavidin-coated magnetic beads with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
-
Add the biotinylated bait protein to the cell lysate and incubate for 1-2 hours at 4°C to allow for complex formation.
-
Add the pre-washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the bait protein and its interactors.
-
Wash the beads extensively with binding buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a small volume of a suitable elution buffer (e.g., PBS or ammonium (B1175870) bicarbonate).
-
Irradiate the bead suspension with a UV lamp (e.g., a handheld UV lamp at 365 nm) for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted protein complex.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting to confirm the presence of the bait and co-purified proteins.
-
For comprehensive identification of interacting partners, subject the eluate to in-solution trypsin digestion followed by LC-MS/MS analysis.
-
Chemoproteomics Workflow for Target Identification
This workflow illustrates the use of photocleavable biotin in a chemoproteomics approach to identify the cellular targets of a small molecule probe.
Chemoproteomics workflow using photocleavable biotin.
Detailed Protocol: Chemoproteomics
-
Cellular Labeling and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with an alkyne-modified version of the small molecule probe for a specified time.
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction components: a photocleavable biotin-azide reagent, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature to covalently link the PC-biotin to the probe-labeled proteins.
-
-
Enrichment and On-Bead Digestion:
-
Add streptavidin-coated beads to the reaction mixture and incubate for 1 hour to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.
-
Incubate overnight at 37°C to digest the proteins on the beads.
-
-
Photocleavage and Mass Spectrometry:
-
After digestion, wash the beads to remove non-biotinylated peptides.
-
Resuspend the beads in a suitable buffer and irradiate with UV light (~365 nm) to cleave the linker and release the biotinylated peptides.
-
Collect the supernatant containing the released peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were targeted by the small molecule probe.
-
Conclusion: A Bright Future for Proteomics
Photocleavable biotin has emerged as a powerful tool in the proteomics toolbox, enabling the gentle and efficient isolation of proteins and their complexes. Its application in affinity purification, protein-protein interaction studies, and chemoproteomics has already yielded significant insights into cellular processes. As photocleavable linker chemistry continues to evolve, we can anticipate the development of even more sophisticated reagents with enhanced cleavage efficiency and novel functionalities, further expanding the horizons of proteomics research and drug discovery. The ability to release captured molecules in their native, unaltered form will undoubtedly continue to be a critical advantage in the quest to unravel the complexities of the proteome.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
Introduction: The Role of NHS Esters in Bioconjugation
An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and efficient method for covalently modifying proteins and other biomolecules.[1][2] This technique is widely used to label proteins with a variety of molecules, including fluorescent dyes, biotin, and therapeutic agents.[2][3][4] The popularity of NHS esters stems from their ability to react efficiently and selectively with primary amines (–NH2), which are readily available on protein surfaces.[5][6] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[5] Because lysine is a common amino acid and these amine groups are typically located on the exterior of a protein's structure, they are accessible for conjugation.[5][7]
The reaction forms a stable amide bond, making NHS esters ideal for creating durable conjugates for a vast range of applications, from fundamental research in proteomics to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5][6][8]
Core Principle: The Reaction Mechanism
The fundamental reaction involves the nucleophilic acyl substitution between the NHS ester and a primary amine. The amine group, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a stable amide bond between the protein and the label, with the N-hydroxysuccinimide molecule being released as a byproduct.[5][6] The reaction is highly efficient under mild, near-physiological conditions.[5][9]
Key Factors for Successful Labeling
The efficiency of NHS ester conjugation is governed by several critical parameters. Optimizing these factors is essential to maximize yield and ensure the integrity of the labeled protein.
Reaction pH
The pH of the reaction buffer is the most crucial factor, as it dictates a trade-off between amine reactivity and ester stability.[1][10]
-
Amine Reactivity : The reactive species is the unprotonated primary amine (-NH₂). At pH values below the pKa of the amine (around 10.5 for lysine), the group is predominantly protonated (-NH₃⁺) and non-nucleophilic, which slows or prevents the reaction.[1]
-
Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the ester inactive. The rate of this hydrolysis increases significantly at higher pH.[1][5][11]
The optimal pH is therefore a compromise, typically falling within the pH 7.2 to 8.5 range, which balances sufficient amine nucleophilicity with manageable ester hydrolysis.[5][10][11]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| > 8.6 | - | Minutes |
| Table 1: Stability of NHS esters in aqueous solution at different pH values. Data compiled from multiple sources.[5][11][12] |
Buffer Composition
The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][10][11][13]
Recommended Buffers:
Molar Ratio and Concentration
-
Molar Excess: A molar excess of the NHS ester reagent is typically used to drive the reaction to completion. An empirical starting point for mono-labeling is often an 8 to 10-fold molar excess of the ester over the protein.[10][14] However, the optimal ratio depends on the protein and the desired degree of labeling (DOL) and may require empirical testing.[7]
-
Protein Concentration: Higher protein concentrations (e.g., 2-10 mg/mL) generally lead to better labeling efficiency by favoring the bimolecular reaction with the amine over the competing hydrolysis reaction.[13][15]
Reagent Preparation and Handling
Many NHS esters have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][10][13] It is critical to use anhydrous (dry) solvent, as the reagent is highly sensitive to moisture and will hydrolyze over time.[13][16] Degraded DMF can also contain amine impurities that consume the NHS ester.[10][14]
Types of NHS Esters
| Feature | Standard NHS Esters | Sulfo-NHS Esters |
| Structure | Standard N-hydroxysuccinimide ring. | Contains a sulfonate (-SO₃) group on the NHS ring.[5] |
| Solubility | Generally insoluble in water; require organic solvents.[5] | Water-soluble due to the charged sulfonate group.[5][] |
| Cell Permeability | Membrane permeable. | Membrane impermeable, making them ideal for cell-surface labeling.[5] |
| Applications | General protein labeling, intracellular targets. | Cell-surface protein labeling, creating water-soluble bioconjugates.[5][] |
| Table 2: Comparison of Standard and Sulfo-NHS Esters. |
Experimental Protocols
The following section provides a detailed, generalized protocol for labeling proteins with NHS esters.
Protocol: General Protein Labeling with an NHS Ester
1. Materials and Reagents
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][10]
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF[2]
-
Purification column (e.g., desalting column like Glen Gel-Pak™ or equivalent)[7]
2. Procedure
-
Protein Preparation :
-
NHS Ester Solution Preparation :
-
Calculate Reagent Amount :
-
Labeling Reaction :
-
Incubation :
-
Quenching :
-
Purification :
3. Characterization: Determining the Degree of Labeling (DOL) The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically.[15]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).[15]
-
Calculate the protein concentration, correcting for the label's absorbance at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of free dye / Aₘₐₓ of free dye
-
-
Calculate the DOL using the following formulas:[15]
-
Protein Concentration (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein
-
Label Concentration (M) = Aₘₐₓ / ε_label
-
DOL = Label Concentration / Protein Concentration (Where ε is the molar extinction coefficient in M⁻¹cm⁻¹)
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Buffer Incompatibility: Presence of primary amines (e.g., Tris).[13] | Perform buffer exchange into a recommended buffer (PBS, Borate, Bicarbonate) before labeling.[13] |
| Incorrect pH: pH is too low (<7.2), preventing amine deprotonation.[1][10] | Verify the reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated meter.[13] | |
| Hydrolyzed Reagent: NHS ester was exposed to moisture.[13][20] | Use a fresh vial of reagent. Prepare the stock solution in anhydrous solvent immediately before use. Do not store NHS esters in aqueous solution.[13] | |
| Inaccessible Amines: Target amines are buried within the protein's structure.[13] | Consider using a denaturing agent if protein function is not critical, or try a linker with a longer spacer arm. | |
| Protein Precipitation | High DOL: Over-labeling, especially with hydrophobic labels, can cause aggregation. | Reduce the molar excess of the NHS ester reagent or shorten the reaction time. |
| Solvent Concentration: Too much organic solvent (DMSO/DMF) was added. | Keep the final organic solvent concentration below 10%.[2] | |
| Table 3: A guide to troubleshooting common problems in NHS ester labeling reactions. |
Storage and Stability of Reagents and Conjugates
Proper storage is essential to maintain the reactivity of the NHS ester and the stability of the final conjugate.
-
NHS Ester Reagents : Store the solid reagent desiccated at -20°C.[13][16][21] Once dissolved in an organic solvent, it can be stored at -20°C for 1-2 months if the solvent is truly anhydrous and stored properly.[10][14] Aliquoting is recommended to avoid repeated warming and introduction of moisture.[16]
-
Labeled Protein Conjugates : For short-term storage, keep at 4°C.[22] For long-term storage, add a cryoprotectant like 5-10 mg/mL BSA or 50% glycerol (B35011) and store in single-use aliquots at -20°C or -80°C.[15][21][22] This prevents degradation and damage from freeze-thaw cycles.[21][22] Always protect fluorescently labeled conjugates from light.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. NHS ester protocol for labeling proteins [abberior.rocks]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide to PC Biotin-PEG3-NHS Ester for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-NHS ester, a photocleavable linker used in the development of antibody-drug conjugates (ADCs). It covers the fundamental properties of the linker, detailed experimental protocols for ADC synthesis and characterization, and the underlying chemical principles.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the conjugation of molecules to antibodies or other proteins.[1][2][3] It incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[]
-
Photocleavable (PC) Linker: A light-sensitive moiety that can be cleaved upon exposure to near-UV light, allowing for the controlled release of the conjugated molecule.[5]
-
Biotin (B1667282) Tag: A high-affinity ligand for streptavidin and avidin, enabling efficient purification of the resulting conjugate through affinity chromatography.[]
-
Polyethylene Glycol (PEG) Spacer: A three-unit PEG spacer enhances the solubility and reduces aggregation of the final ADC.[2][3]
These features make this compound a valuable tool in the development of ADCs, particularly for applications requiring controlled release or facile purification.
Physicochemical and Quantitative Data
A summary of the key properties and quantitative data for this compound is presented in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₅₂N₆O₁₅S | [5] |
| Molecular Weight | 840.89 g/mol | [5] |
| CAS Number | 2353409-93-3 | [5] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [3] |
Table 2: Photocleavage Conditions and Efficiency
| Parameter | Value | Reference(s) |
| Wavelength for Cleavage | ~365 nm | [5] |
| Light Intensity | 1-5 mW/cm² | [5] |
| Cleavage Time | 5-25 minutes | [5] |
| Cleavage Efficiency | >90% | [5] |
Experimental Protocols
This section provides a representative protocol for the synthesis, purification, and characterization of an antibody-drug conjugate using this compound.
Antibody-Linker Conjugation
This protocol describes the conjugation of the this compound to an antibody via its lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[6]
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.[6]
-
Purification of the ADC
The biotin tag on the linker allows for efficient purification of the ADC using streptavidin-based affinity chromatography.
Materials:
-
Streptavidin-agarose resin or pre-packed column
-
Binding/Wash Buffer (e.g., PBS, pH 7.2-7.5)
-
Elution Buffer (for non-cleavable elution, if needed, e.g., 8 M Guanidine-HCl, pH 1.5)
-
Photocleavage setup (365 nm UV lamp)
Procedure:
-
Column Equilibration:
-
Equilibrate the streptavidin column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unconjugated drug-linker and quenching reagents.
-
-
Photocleavage and Elution:
-
Resuspend the resin in a minimal volume of PBS.
-
Expose the resin to a 365 nm UV lamp at an intensity of 1-5 mW/cm² for 5-25 minutes to cleave the linker and release the ADC.
-
Collect the eluate containing the purified ADC.
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
The average number of drug-linker molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the DAR can be calculated.
-
Mass Spectrometry: Techniques like Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) or Reverse Phase-Mass Spectrometry (RP-MS) can be used to determine the distribution of different drug-loaded species.[7]
Stability Assessment:
The stability of the ADC in biological matrices is crucial for its efficacy and safety.
-
In Vitro Plasma Stability: The ADC can be incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course. The amount of intact ADC remaining can be quantified by methods like ELISA or LC-MS to determine its half-life.
Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms involved in the use of this compound for ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. This compound | 2353409-93-3 [sigmaaldrich.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Cutting-edge mass spectrometry methods for the multi-level structural characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principles and Practice of Photo-Release in Molecular Biology: A Technical Guide
Photo-release, a cornerstone technique in molecular biology and drug development, offers unparalleled spatiotemporal control over the activity of bioactive molecules. By "caging" a molecule with a photolabile protecting group (PPG), its function is temporarily inactivated. Subsequent irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule precisely when and where it is needed. This guide provides an in-depth overview of the core principles, key experimental protocols, and practical applications of photo-release technology for researchers, scientists, and drug development professionals.
Core Principles of Photo-Release
The foundation of photo-release lies in the concept of a "caged compound." This is a synthetic construct where a bioactive molecule is rendered inert by the covalent attachment of a PPG. The PPG is designed to be stable under physiological conditions but susceptible to cleavage upon absorption of light.
An ideal PPG should possess several key characteristics:
-
High Photorelease Efficiency: A high quantum yield (Φ) is desirable, meaning a large fraction of the absorbed photons leads to the cleavage of the protecting group.
-
Wavelength Specificity: The PPG should absorb light in a region of the electromagnetic spectrum that is not absorbed by and is non-damaging to biological samples (typically >350 nm). The use of two-photon excitation (2PE) with near-infrared (NIR) light can further minimize photodamage and increase spatial resolution.
-
Fast and Efficient Release Kinetics: The release of the active molecule should occur on a timescale relevant to the biological process being studied.
-
Biological Inertness: The PPG and its byproducts after photolysis should be non-toxic and should not interfere with the biological system.
-
Stability: The caged compound must be stable in the dark and under experimental conditions (e.g., in aqueous solution at physiological pH and temperature).
Common Photolabile Protecting Groups
Several classes of PPGs have been developed, each with distinct photochemical properties. The choice of PPG depends on the specific application, the nature of the molecule to be caged, and the desired release characteristics. One of the most widely used classes is the o-nitrobenzyl (ONB) group and its derivatives. These compounds have been extensively studied and modified to fine-tune their absorption wavelengths and release kinetics.
Quantitative Data for Common Photolabile Protecting Groups
The selection of an appropriate PPG is critical for the success of a photo-release experiment. The following table summarizes key quantitative data for several commonly used PPGs, providing a basis for comparison.
| Photolabile Protecting Group (PPG) | Caged Molecule Example | Max Absorption (λmax, nm) | Quantum Yield (Φ) | Two-Photon Cross Section (GM) | Release Half-Life (t1/2) |
| o-Nitrobenzyl (NB) | ATP | ~260, ~340 | 0.05 - 0.5 | ~0.02 at 740 nm | Nanoseconds to Microseconds |
| Dimethoxynitrobenzyl (DMNB) | Glutamate (B1630785) | ~355 | 0.05 - 0.1 | ~0.08 at 720 nm | Microseconds |
| Nitrophenethyl (NPE) | GABA | ~265 | 0.08 - 0.65 | N/A | Nanoseconds |
| (Coumarin-4-yl)methyl (CM) | Carboxylic Acids | ~320 | 0.003 - 0.03 | ~0.2 at 720 nm | Nanoseconds |
| Bimane-based | Amino Acids | ~380 | ~0.2 | N/A | Microseconds |
| BODIPY-based | Ca2+ | ~500 | ~0.3 | High | Microseconds |
Note: Quantum yields and release kinetics can be highly dependent on the solvent, pH, and the specific caged molecule.
Experimental Protocols and Workflows
Precise experimental design and execution are paramount in photo-release studies. Below are generalized protocols for key experiments.
Workflow for a Typical Photo-Release Experiment
The general workflow for employing a caged compound in a biological experiment involves several key stages, from compound selection to data analysis.
Protocol: Measuring Quantum Yield of Photorelease
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules reacted to the number of photons absorbed.
Materials:
-
Caged compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
HPLC system
-
Quartz cuvettes
Methodology:
-
Prepare Solutions: Prepare a solution of the caged compound in a suitable buffer at a concentration where the absorbance at the irradiation wavelength is known. Prepare the actinometer solution according to standard protocols.
-
Actinometry: Irradiate the actinometer solution with the monochromatic light source for a set period. Measure the change in absorbance to determine the photon flux (photons per second) of the light source.
-
Sample Irradiation: Irradiate the caged compound solution under the identical conditions used for the actinometer.
-
Quantify Photolysis: Use HPLC to separate and quantify the amount of the parent caged compound that has been consumed and the amount of photoproduct formed.
-
Calculation: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
The number of photons absorbed is determined from the photon flux (from actinometry) and the absorbance of the sample.
Protocol: Cell-Based Assay with Caged Ca2+
This protocol describes a typical experiment to study intracellular signaling using a caged calcium compound like NP-EGTA.
Materials:
-
NP-EGTA, AM ester (cell-permeant caged Ca2+)
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)
-
Cultured cells on a glass-bottom dish
-
Fluorescence microscope with a UV light source (e.g., 365 nm LED or laser) and appropriate filters
-
Imaging software for data acquisition
Methodology:
-
Cell Loading: Incubate the cultured cells with both the Fluo-4 AM and the NP-EGTA, AM ester in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. The AM esters allow the compounds to cross the cell membrane.
-
De-esterification: Wash the cells and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM groups, trapping the active indicator and caged compound inside the cells.
-
Baseline Imaging: Place the dish on the microscope stage. Acquire a baseline fluorescence recording of the Fluo-4 signal to establish the resting intracellular Ca2+ level.
-
Photorelease: Use the UV light source to deliver a brief, focused pulse of light to a specific cell or region of a cell. This will cleave the NP-EGTA, causing a rapid, localized increase in intracellular Ca2+.
-
Post-Release Imaging: Immediately following the light pulse, acquire a time-lapse series of fluorescence images to monitor the change in the Fluo-4 signal, which reflects the increase and subsequent diffusion or re-sequestration of Ca2+.
-
Data Analysis: Quantify the change in fluorescence intensity over time in the region of interest to determine the kinetics and amplitude of the Ca2+ signal.
Application in Elucidating Signaling Pathways
Photo-release techniques are exceptionally powerful for dissecting complex signaling pathways by providing precise control over the introduction of a signaling molecule. For example, uncaging glutamate at a specific dendritic spine can be used to study synaptic plasticity, while releasing caged IP3 (inositol trisphosphate) can elucidate its role in intracellular calcium signaling.
Example: Probing a Kinase Cascade with Caged ATP
A common application is to study the kinetics of a kinase-mediated signaling pathway. By using caged ATP, researchers can initiate a phosphorylation cascade at a precise moment.
In this pathway, a pulse of light releases ATP from its caged form. The newly available ATP can then be utilized by Kinase A, initiating a phosphorylation cascade that results in a measurable cellular response. This allows for the precise measurement of the activation kinetics of each step in the pathway.
Conclusion
Photo-release technology provides an indispensable tool for the precise investigation of dynamic biological processes. The ability to control the concentration of a bioactive molecule with high spatial and temporal resolution has revolutionized studies in fields ranging from neuroscience to cell biology and is a valuable asset in drug discovery and development. A thorough understanding of the photochemical properties of different PPGs, coupled with rigorous experimental design, is essential for leveraging the full potential of this powerful technique.
PC Biotin-PEG3-NHS ester CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PC Biotin-PEG3-NHS ester, a versatile photocleavable biotinylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential information for its effective application in protein labeling, affinity purification, and the development of antibody-drug conjugates (ADCs).
Core Properties and Specifications
This compound is a chemical probe that combines a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable linker, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.
| Property | Value | Reference(s) |
| CAS Number | 2353409-93-3 | [1][2][3][4][5] |
| Molecular Weight | 840.89 g/mol | [3][4] |
| Molecular Formula | C₃₆H₅₂N₆O₁₅S | [1][2][3][5] |
| Purity | Typically >95% | [2] |
| Form | Solid | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [5] |
| Storage | Store at -20°C, desiccated and protected from light | [4][5] |
Mechanism of Action and Application
The functionality of this compound is based on two key chemical reactions: the labeling of the target molecule and the subsequent photocleavage for its release.
Labeling Reaction: The NHS ester group reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and other biomolecules to form a stable amide bond. This reaction is most efficient at a pH range of 7-9. The integrated PEG3 spacer is hydrophilic and provides increased solubility to the labeled molecule and reduces steric hindrance.
Affinity Purification and Photocleavage: The biotin group on the labeled molecule allows for its capture by streptavidin- or avidin-conjugated solid supports, such as beads or plates. After washing away non-bound components, the captured molecule can be released by exposing the photocleavable linker to near-UV light (e.g., 365 nm). This cleavage is reported to be highly efficient, often exceeding 90%, and allows for the recovery of the target molecule in a label-free and native state.[5]
Experimental Protocols
General Protein Biotinylation
This protocol provides a general guideline for the biotinylation of proteins in solution. The optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
Affinity Purification of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads (or other streptavidin-conjugated support)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Prepare Streptavidin Beads: Wash the streptavidin-agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Incubate the biotinylated protein sample with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Photocleavage: Resuspend the beads in Elution Buffer. Expose the bead slurry to a 365 nm UV lamp for 5-30 minutes with intermittent mixing. The optimal exposure time and light intensity should be determined for each specific application.
-
Elution: Pellet the beads by centrifugation and collect the supernatant containing the released protein.
Application in Antibody-Drug Conjugate (ADC) Development
This compound can be utilized as a cleavable linker in the synthesis of ADCs. In this context, the NHS ester would react with an antibody, and the biotin end could be functionalized to attach a cytotoxic drug. The photocleavable nature of the linker offers a mechanism for controlled drug release at a target site upon light activation.
Visualizing Experimental Workflows
Protein Biotinylation and Affinity Purification Workflow
References
An In-depth Technical Guide to the Safety and Handling of PC Biotin-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of PC Biotin-PEG3-NHS ester. The following sections detail the chemical properties, safety precautions, experimental protocols, and relevant quantitative data to ensure its effective and safe use in research and drug development.
Chemical and Physical Properties
This compound is a specialized chemical reagent used in bioconjugation. It incorporates a biotin (B1667282) moiety for affinity binding, a photocleavable linker for controlled release, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₂N₆O₁₅S | [1][2] |
| Molecular Weight | 840.89 g/mol | [1] |
| Appearance | White to off-white solid; may appear sticky or as a slightly yellow amorphous solid to oil | [3][4] |
| Melting Point | 170 °C | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Water | [4][5] |
| Purity | Typically >95% | [6] |
Safety and Handling
Adherence to proper safety protocols is crucial when handling this compound. The following information is compiled from available safety data sheets and handling guidelines.
Hazard Identification
While specific toxicology data for this compound is limited, it should be handled with the care accorded to all laboratory chemicals. Potential hazards include:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and reactivity of the compound.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [1][5] |
| Storage Conditions | Store in a dry, well-ventilated place, protected from light. Keep container tightly closed. | [5] |
| Handling Precautions | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. The compound is moisture-sensitive. | [7][8] |
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols and Data
This compound is primarily used for the biotinylation of proteins, peptides, and other biomolecules containing primary amines. The NHS ester reacts with primary amines to form a stable amide bond.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Figure 1. Reaction mechanism of this compound with a primary amine.
A typical experimental workflow for protein biotinylation involves dissolving the protein and the NHS ester, mixing them in a suitable buffer, allowing the reaction to proceed, and then purifying the resulting biotinylated protein.
Figure 2. General experimental workflow for protein biotinylation.
Quantitative Data on NHS Ester Reactivity
The efficiency of the biotinylation reaction is influenced by pH and temperature, primarily due to the competing hydrolysis of the NHS ester.[9]
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [9] |
| 8.0 | 4 | 1 hour | [10] |
| 8.6 | 4 | 10 minutes | [9] |
Table 2: General Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Reference |
| pH | 7.2 - 8.5 | [9] |
| Reaction Time | 0.5 - 4 hours | [9] |
| Temperature | Room Temperature or 4°C | [9] |
| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | [9] |
Note: Amine-containing buffers such as Tris or glycine (B1666218) should be avoided during the reaction as they will compete for the NHS ester.[8] They can, however, be used to quench the reaction.[9]
Photocleavage
A key feature of this reagent is the photocleavable linker. Captured biomolecules can be released from streptavidin or avidin (B1170675) supports by exposure to near-UV light.
Table 3: Photocleavage Conditions
| Parameter | Condition | Reference |
| Wavelength | ~365 nm | [1] |
| Time | 5 - 25 minutes | [1] |
| Efficiency | >90% release | [1] |
Detailed Experimental Protocol: Antibody Biotinylation
This protocol provides a general guideline for the biotinylation of an IgG antibody. Optimization may be required for specific applications.
Materials:
-
This compound
-
Antibody (in an amine-free buffer like PBS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification: Desalting column or dialysis cassettes
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
-
Biotinylation Reaction:
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[12]
-
-
Purify the Biotinylated Antibody:
-
Remove unreacted NHS ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[11]
-
-
Storage:
-
Store the biotinylated antibody under the same conditions as the original, unlabeled antibody. For long-term storage, -20°C is recommended.
-
Logical Relationship of Reaction Parameters
The success of the bioconjugation reaction depends on the interplay between amine reactivity and NHS ester stability, both of which are pH-dependent.
Figure 3. Influence of pH on NHS ester reaction parameters.
References
- 1. This compound 2353409-93-3 [sigmaaldrich.com]
- 2. precisepeg.com [precisepeg.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 6. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to PC Biotin-PEG3-NHS Ester for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-NHS ester, a versatile reagent for the selective labeling of cell surface proteins. We will delve into its chemical properties, detailed experimental protocols for its application, and methods for quantitative analysis, empowering researchers to effectively utilize this tool in their studies of the cell surface proteome.
Introduction to this compound
This compound is a tripartite molecule designed for the efficient and reversible biotinylation of proteins. It consists of a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable (PC) linker that allows for the release of labeled proteins upon exposure to UV light, and an N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines on proteins.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the reagent's solubility in aqueous buffers and minimizes steric hindrance.[3]
The NHS ester functionality enables the covalent attachment of the biotin tag to primary amines, predominantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[4] This reaction is highly efficient under physiological pH conditions.[5] The photocleavable linker is a key feature, allowing for the gentle elution of biotinylated proteins from streptavidin matrices, thereby preserving protein complexes and facilitating downstream analysis such as mass spectrometry.[2] Captured biomolecules can be efficiently photoreleased, typically with greater than 90% efficiency in 5-25 minutes using a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²).[2]
Chemical Properties and Structure
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H52N6O15S | |
| Molecular Weight | 840.89 g/mol | |
| CAS Number | 2353409-93-3 | |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage | Store at -20°C, desiccated | [4] |
| Reactivity | Reacts with primary amines at pH 7-9 | [6] |
The structure of this compound facilitates its function as a cell surface protein labeling reagent.
Experimental Protocols
This section provides a detailed protocol for the labeling of cell surface proteins on live cells using this compound, followed by cell lysis, enrichment of biotinylated proteins, and photocleavable elution.
Cell Surface Biotinylation
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Cells in suspension or adherent culture
Procedure:
-
Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Cell Preparation:
-
Suspension cells: Wash cells three times with ice-cold PBS to remove any amine-containing culture medium. Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS.
-
-
Biotinylation Reaction: Add the this compound stock solution to the cell suspension or overlay the adherent cells to a final concentration of 0.5-1 mM.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.
-
Quenching: Quench the reaction by adding quenching buffer and incubate for 15 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
Cell Lysis and Enrichment of Biotinylated Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Lyse the biotinylated cells in an appropriate lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Enrichment: Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.
Photocleavable Elution
Materials:
-
UV lamp (365 nm)
-
Elution buffer (e.g., PBS)
Procedure:
-
Resuspension: Resuspend the washed streptavidin-agarose beads in elution buffer.
-
Photocleavage: Expose the bead suspension to a 365 nm UV lamp for 5-25 minutes on ice. The optimal time may need to be determined empirically.
-
Elution: Pellet the beads by centrifugation and collect the supernatant containing the released proteins.
Quantitative Data and Analysis
Effective use of this compound requires careful optimization of reaction conditions. The following tables provide a summary of key quantitative parameters.
Recommended Labeling Conditions
| Parameter | Recommended Range | Notes | Reference |
| Reagent Concentration | 0.25 - 1.0 mg/mL | Higher concentrations can lead to increased labeling but may affect cell viability. | [7][8] |
| Cell Density | 1-25 x 10^6 cells/mL | Higher cell densities can improve labeling efficiency. | [5] |
| Incubation Time | 10 - 30 minutes | Longer incubation times may not significantly increase labeling and could lead to internalization. | [8][9] |
| Incubation Temperature | 4°C | Performing the reaction on ice minimizes membrane turnover and internalization of the label. | [5] |
| pH | 7.2 - 8.0 | NHS esters are more reactive at slightly alkaline pH, but physiological pH is recommended for cell surface labeling to maintain cell integrity. | [5] |
Cell Viability Post-Labeling
It is crucial to assess the impact of the biotinylation procedure on cell health.
| Cell Type | Biotinylation Conditions | Viability Assay | Result | Reference |
| Cytotoxic T Lymphocytes | Sulfo-NHS-biotin (1:300 dilution), 30 min, RT | ATP-based luminescence assay | No significant effect on cell viability over 72 hours. | [9] |
| A549 cells | Biotin-NHS (up to 10 mg/mL) | Not specified | No obvious difference in cell viability compared to unmodified virus infection. | [10] |
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the overall workflow for cell surface protein labeling and analysis using this compound.
Application in Studying Signaling Pathways: EGFR Signaling
This compound can be a powerful tool to study dynamic changes in the cell surface proteome in response to stimuli, such as the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12][13]
The workflow would involve stimulating cells with EGF, followed by biotinylation at different time points to capture changes in the cell surface expression of EGFR and its associated proteins. The photocleavable nature of the reagent allows for the efficient release of these protein complexes for identification by mass spectrometry.[14]
Conclusion
This compound is a robust and versatile tool for the investigation of the cell surface proteome. Its amine-reactive NHS ester allows for efficient labeling of surface proteins, while the photocleavable linker provides a mild and efficient method for the elution of captured proteins. This guide provides the foundational knowledge and protocols to empower researchers to successfully apply this reagent in their studies, leading to a deeper understanding of the dynamic nature of the cell surface in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - CD BioSciences [celluars.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nhs-ss-biotin.com [nhs-ss-biotin.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with PC Biotin-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with PC Biotin-PEG3-NHS ester. This reagent enables the efficient biotinylation of proteins containing primary amines (e.g., lysine (B10760008) residues and the N-terminus) for subsequent detection, purification, or immobilization. The incorporated photocleavable (PC) linker allows for the release of the biotinylated molecule from streptavidin or avidin (B1170675) supports under gentle, near-UV light conditions, preserving the integrity of the target protein.
Introduction
Biotin-protein conjugation is a cornerstone technique in life sciences, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin (K_d_ ≈ 10⁻¹⁵ M) for various applications.[1] this compound is an amine-reactive labeling reagent that facilitates the introduction of a biotin moiety onto a protein of interest. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein surface to form a stable amide bond.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. A key feature of this reagent is the photocleavable linker, which permits the release of the captured biomolecule from streptavidin beads using near-UV light (e.g., 365 nm), thus avoiding harsh elution conditions that could denature the protein.[3][4][5][6]
Chemical Reaction
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the biotin reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Quantitative Data Summary
Successful protein biotinylation requires careful control of reaction parameters. The following tables provide recommended ranges for key quantitative aspects of the protocol.
Table 1: Reagent and Protein Concentration
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Biotin Reagent | 10 - 50 fold | The optimal ratio depends on the protein and desired degree of labeling. A 20-fold excess is a common starting point.[7] |
| This compound Stock Solution | 1 - 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture sensitive.[7][8][9] |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.0 - 9.0 | NHS ester reaction is most efficient at neutral to slightly basic pH.[2][7] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. |
| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation times may be necessary for some proteins.[2][7] |
| Quenching Reagent | 1 M Tris-HCl, pH 7.5-8.0 | Added to stop the reaction by consuming unreacted NHS ester. |
Experimental Workflow
The overall process for biotinylating a protein with this compound involves several key stages, from preparation to purification and analysis.
Caption: Experimental workflow for protein biotinylation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling a protein with this compound.
5.1. Materials
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer (e.g., HEPES, bicarbonate). Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) during the labeling reaction.[2][7][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0
-
Purification system: Desalting column (e.g., PD-10) or dialysis tubing.
-
Spectrophotometer or other protein quantification assay materials.
-
HABA/Avidin assay kit for biotin quantification (optional).
5.2. Procedure
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL. This can be achieved by dialysis or using a desalting column.
-
Determine the precise concentration of the protein solution.
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the required amount of the biotin reagent in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7][9]
-
-
Biotinylation Reaction:
-
Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[2][7]
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted this compound.[2]
-
-
Purification of the Biotinylated Protein:
-
Remove unreacted biotin reagent and byproducts by applying the reaction mixture to a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
Alternatively, perform extensive dialysis against the storage buffer.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the degree of biotinylation (moles of biotin per mole of protein) using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11][12] This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable change in absorbance at 500 nm.[12]
-
5.3. Storage
Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[8] Aliquoting the protein solution before freezing is recommended to avoid repeated freeze-thaw cycles.[8]
Purification of Biotinylated Proteins using Streptavidin Resin
A primary application of biotinylation is the affinity purification of the labeled protein or its interacting partners.
Caption: Workflow for purification of biotinylated proteins.
Protocol:
-
Binding: Incubate the sample containing the biotinylated protein with streptavidin-conjugated agarose (B213101) or magnetic beads.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.[13]
-
Elution (Photocleavage): Resuspend the beads in a buffer and expose them to near-UV light (e.g., 365 nm) for 5-25 minutes to cleave the photocleavable linker and release the protein from the beads.[3][4][6]
-
Collection: Pellet the beads by centrifugation and collect the supernatant containing the purified protein.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biotin Incorporation | - Presence of primary amines in the buffer. - Hydrolyzed biotin reagent. - Insufficient molar excess of biotin reagent. - Inefficient reaction conditions. | - Ensure the use of an amine-free buffer.[2] - Prepare fresh biotin reagent solution immediately before use.[2] - Increase the molar ratio of biotin reagent to protein. - Optimize reaction time and pH. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume. - Perform the reaction at 4°C. |
| Poor Recovery After Purification | - Non-specific binding to the purification resin. - Inefficient elution. | - Include a mild detergent in the wash buffers. - For photocleavage, ensure the light source is at the correct wavelength and intensity, and optimize the exposure time. |
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 4. This compound 2353409-93-3 [sigmaaldrich.com]
- 5. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 6. This compound - CD BioSciences [celluars.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. broadpharm.com [broadpharm.com]
- 10. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 11. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 12. mesoscale.com [mesoscale.com]
- 13. goldbio.com [goldbio.com]
Application Notes and Protocols for PC Biotin-PEG3-NHS Ester in Immunoprecipitation followed by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of protein-protein interactions are fundamental to understanding cellular processes and disease mechanisms. Immunoprecipitation coupled with mass spectrometry (IP-MS) has become a cornerstone technique for elucidating these interaction networks. The use of biotinylation for affinity capture of protein complexes offers high specificity and efficiency. However, the harsh elution conditions required to break the strong biotin-streptavidin interaction can lead to protein denaturation and contamination with streptavidin-derived peptides, complicating downstream mass spectrometry analysis.
PC Biotin-PEG3-NHS ester is a photocleavable biotinylation reagent designed to overcome these limitations. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on proteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a photocleavable linker.[1][2][3][4] This photocleavable moiety allows for the mild and specific elution of biotinylated proteins from streptavidin supports upon exposure to UV light, preserving protein complex integrity and providing cleaner samples for mass spectrometry.[1][2][5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in immunoprecipitation followed by mass spectrometry.
Data Presentation
The use of cleavable biotinylation reagents can significantly impact the number of identified proteins and peptides in a proteomics experiment. The following table summarizes representative data from studies comparing different cleavable linkers, highlighting the utility of such reagents in reducing background and improving identification rates. While direct quantitative data for this compound in a single head-to-head comparison is not extensively published in a consolidated format, the data below from analogous studies on cleavable biotin (B1667282) tags provide valuable insights into the expected performance.
| Biotinylation Reagent Type | Enrichment Strategy | Number of Unique Peptides Identified | Number of Unique Proteins Identified | Reference |
| Acid-Cleavable (DADPS) | Peptide-level capture | ~11,400 (cysteine-containing) | Not specified | [7] |
| Photocleavable | Not specified | Generally considered effective, though potentially lower yield than some acid-cleavable linkers | Not specified | [2][3] |
| Non-Cleavable Biotin | On-bead digestion | Lower due to streptavidin contamination | Lower due to streptavidin contamination | [8] |
Note: The data presented are illustrative and sourced from studies using various cleavable biotin analogs. The actual number of identified peptides and proteins will vary depending on the specific experimental conditions, sample complexity, and mass spectrometry instrumentation.
Experimental Protocols
Here, we provide a detailed protocol for an immunoprecipitation experiment using an antibody labeled with this compound, followed by photocleavable elution and preparation for mass spectrometry.
Protocol 1: Antibody Biotinylation with this compound
This protocol describes the conjugation of this compound to a primary antibody.
Materials:
-
Primary antibody of interest (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Dissolve or dilute the antibody in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines. If necessary, exchange the buffer using a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotinylation reagent using a desalting column according to the manufacturer's instructions.
-
The biotinylated antibody is now ready for use in immunoprecipitation. Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Immunoprecipitation using Biotinylated Antibody
This protocol outlines the steps for immunoprecipitating a target protein and its interacting partners from cell lysate.
Materials:
-
Biotinylated antibody (from Protocol 1)
-
Cell lysate (prepared in a suitable IP lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Photocleavage Elution Buffer (e.g., PBS or ammonium (B1175870) bicarbonate)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate according to your standard protocol. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
To 1 mg of total protein lysate, add the biotinylated antibody (the optimal amount should be determined empirically, typically 1-5 µg).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with Wash Buffer.
-
Add the equilibrated beads to the lysate-antibody mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Perform a final wash with 1 mL of ice-cold PBS to remove any residual detergent.
-
Protocol 3: Photocleavable Elution and Sample Preparation for Mass Spectrometry
This protocol details the elution of the captured protein complexes using UV light and subsequent preparation for mass spectrometric analysis.
Materials:
-
Beads with bound immune complexes (from Protocol 2)
-
Photocleavage Elution Buffer (e.g., 50 mM ammonium bicarbonate)
-
UV lamp (365 nm)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Photocleavage Elution:
-
After the final wash, resuspend the beads in 50-100 µL of Photocleavage Elution Buffer.
-
Transfer the bead suspension to a UV-transparent microcentrifuge tube.
-
Irradiate the sample with a 365 nm UV lamp for 10-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
After irradiation, place the tube on a magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
-
Reduction and Alkylation:
-
To the eluted sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
In-solution Tryptic Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 StageTip or a similar desalting column.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for IP-MS using this compound.
Logical Relationship of Reagent Components
Caption: Functional components of this compound.
References
- 1. Photoproximity Profiling of Protein-Protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PC Biotin-PEG3-NHS Ester for Live Cell Imaging
Introduction
PC Biotin-PEG3-NHS Ester is a sophisticated chemical probe designed for the targeted biotinylation of cell surface proteins in living cells. This reagent incorporates three key functional elements: a primary amine-reactive N-hydroxysuccinimide (NHS) ester for covalent labeling of proteins, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a photocleavable (PC) linker that allows for the precise removal of the biotin (B1667282) tag upon exposure to UV light. This "on-off" capability provides researchers with exceptional temporal and spatial control over biotin-streptavidin interactions, making it an invaluable tool for a range of applications in cell biology and drug development.
Key Features:
-
Live Cell Compatibility: Specifically designed for labeling proteins on the surface of living cells without compromising viability.
-
Targeted Labeling: The NHS ester group efficiently reacts with primary amines (e.g., lysine (B10760008) residues) on cell surface proteins.
-
Photocleavable Control: The integrated nitrobenzyl linker can be cleaved with UV light (typically 360-365 nm), releasing the labeled protein from its biotin-streptavidin anchor.
-
Enhanced Solubility: The PEG3 spacer improves the reagent's solubility in aqueous buffers commonly used for cell culture.
Applications
The unique properties of this compound enable a variety of advanced experimental designs for live cell analysis:
-
Dynamic Protein Trafficking Studies: Researchers can track the internalization and recycling of cell surface receptors. Proteins can be labeled, captured with streptavidin-conjugated probes (e.g., quantum dots or fluorophores), and then released at a specific time point by photocleavage to observe their subsequent movement.
-
Spatially-Resolved Protein Analysis: By using a focused UV light source, such as a laser scanning confocal microscope, biotin can be cleaved from proteins in a specific subcellular region, allowing for the study of localized protein dynamics.
-
Controlled Cell Isolation and Sorting: Cells can be labeled and then adhered to a streptavidin-coated surface. Subsequent exposure to UV light releases the captured cells, enabling the isolation of specific cell populations with high purity and viability. This method is gentler than traditional sorting techniques as it avoids high pressure and shear stress.
-
Proximity-Based Labeling and Proteomics: It can be used to isolate and identify protein interaction partners on the cell surface in a time-dependent manner.
Experimental Protocols
Protocol 1: Live Cell Surface Protein Labeling
This protocol outlines the general procedure for labeling surface proteins on live cells in culture.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, sterile
-
Live cells in culture (adherent or suspension)
-
Quenching buffer (e.g., 100 mM Tris or glycine (B1666218) in PBS)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution can be stored at -20°C, protected from light and moisture.
-
Cell Preparation:
-
For Adherent Cells: Culture cells on coverslips or in culture dishes until they reach the desired confluency (typically 70-90%).
-
For Suspension Cells: Harvest cells by centrifugation and wash once with ice-cold PBS to remove any residual media.
-
-
Labeling Reaction:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Dilute the 10 mM stock solution to the desired final working concentration (see Table 1) in ice-cold PBS. A common starting concentration is 0.1 mg/mL.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate on ice for 30 minutes. The reaction is performed on ice to minimize protein internalization and maintain cell viability.
-
-
Quenching:
-
Remove the labeling solution.
-
Wash the cells three times with ice-cold quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
-
Final Washes: Wash the cells twice more with ice-cold PBS. The cells are now biotinylated and ready for downstream applications.
Protocol 2: Photocleavage of Biotin from Labeled Cells
This protocol describes how to cleave the biotin tag from labeled cells using UV light.
Materials:
-
Biotinylated live cells (from Protocol 1)
-
Streptavidin-conjugated probe (e.g., Streptavidin-Phycoerythrin) for verification
-
UV lamp or microscope equipped with a UV light source (e.g., 360-365 nm).
-
Flow cytometer or fluorescence microscope
Procedure:
-
Verification of Labeling (Optional): To confirm successful biotinylation, incubate a small aliquot of labeled cells with a fluorescently-labeled streptavidin conjugate for 20-30 minutes on ice. Analyze the cells via flow cytometry or fluorescence microscopy to detect the signal.
-
Photocleavage:
-
Expose the biotinylated cells to a UV light source. The optimal exposure time and intensity must be determined empirically (see Table 1 for typical parameters). A common starting point is exposure to a 365 nm UV lamp for 5-10 minutes.
-
Ensure the light path is clear and the cells are evenly illuminated.
-
-
Verification of Cleavage:
-
After UV exposure, wash the cells with PBS.
-
Stain the UV-exposed cells (and a non-exposed control sample) with a fluorescently-labeled streptavidin conjugate as described in step 1.
-
Analyze the fluorescence signal. A significant reduction in fluorescence intensity in the UV-treated sample compared to the control indicates successful cleavage of the biotin tag.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound, compiled from various sources. These values should be used as a starting point for optimization in your specific experimental system.
| Parameter | Recommended Range | Notes | Source |
| Stock Solution Concentration | 1-10 mg/mL (or ~10 mM) | Dissolve in anhydrous DMSO. Store desiccated at -20°C. | |
| Working Concentration | 0.1 - 0.5 mg/mL | Optimal concentration is cell-type dependent. Start with 0.1 mg/mL. | |
| Labeling Incubation Time | 30 minutes | Perform on ice to prevent endocytosis of surface proteins. | N/A |
| Labeling Reaction pH | 7.2 - 8.0 | NHS ester reaction is most efficient at a slightly alkaline pH. | N/A |
| Photocleavage Wavelength | 360 - 365 nm | Standard long-wave UV sources are effective. | |
| Photocleavage Time | 5 - 15 minutes | Dependent on the intensity of the UV source and sample distance. |
Visualized Workflows and Pathways
Experimental Workflow for Photocleavable Cell Sorting
This diagram illustrates the process of isolating a specific cell population using this compound. Labeled cells are captured on a streptavidin-coated surface and then released by UV light, ensuring high viability of the sorted cells.
Caption: Workflow for isolating live cells using photocleavable biotinylation.
Mechanism of Action: Labeling and Cleavage
This diagram outlines the chemical mechanism of this compound, from the initial reaction with cell surface proteins to the final light-induced cleavage step.
Caption: Chemical mechanism of protein labeling, capture, and release.
Reversible Biotinylation of Antibodies: A Step-by-Step Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to proteins such as antibodies, is a cornerstone technique in a myriad of life science applications, including immunoassays, affinity purification, and drug delivery. The remarkable affinity of the biotin-streptavidin interaction provides a powerful tool for detection and isolation. However, the quasi-irreversible nature of this bond can be a significant limitation when the recovery of the native, unmodified antibody is desired. Reversible biotinylation strategies overcome this hurdle by incorporating a cleavable or disruptable linkage between the biotin moiety and the antibody, allowing for the gentle release of the target protein.
This document provides a detailed guide to three primary methods of reversible biotinylation of antibodies: chemically cleavable disulfide linkers, site-specific enzymatic biotinylation, and affinity-based reversible binding. Each section includes a theoretical overview, detailed experimental protocols, data presentation in tabular format for easy comparison, and troubleshooting guidance.
Chemically Cleavable Disulfide Linkers: The NHS-SS-Biotin Method
This widely used method employs N-hydroxysuccinimide (NHS) esters of biotin that contain a disulfide bond within the spacer arm (e.g., NHS-SS-Biotin). The NHS ester reacts with primary amines (lysine residues and the N-terminus) on the antibody to form a stable amide bond. The incorporated disulfide bond can be readily cleaved under mild reducing conditions, releasing the biotin tag and freeing the antibody.[1][2]
Experimental Protocol: Biotinylation of IgG with NHS-SS-Biotin
Materials:
-
Antibody (IgG) solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
EZ-Link™ Sulfo-NHS-SS-Biotin (or equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing Agent (e.g., 50 mM Dithiothreitol (DTT) in PBS)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining biotin incorporation
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[3]
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of NHS-SS-Biotin in anhydrous DMSO.[4]
-
Calculate the required volume of the NHS-SS-Biotin stock solution. A 20-fold molar excess of biotin to antibody is a common starting point for IgG at 1-10 mg/mL, which typically results in 4-6 biotin molecules per antibody.[5] The optimal ratio may need to be determined empirically.[1]
-
Add the calculated volume of NHS-SS-Biotin solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming excess NHS-SS-Biotin.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, unreacted biotin and quenching reagents using a desalting spin column or by dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.
-
-
Determination of Biotin Incorporation (Degree of Labeling):
-
Cleavage of the Disulfide Linker (Reversal):
-
To release the biotin tag, incubate the biotinylated antibody in a buffer containing a reducing agent. A typical condition is 50 mM DTT in PBS for 30-60 minutes at 37°C.[6] Other reducing agents like 2-mercaptoethanol (B42355) can also be used.[2]
-
Data Presentation: NHS-SS-Biotinylation Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| Biotin:Antibody Molar Ratio | 5:1 to 50:1 | A 20-fold excess for a 1-10 mg/mL IgG solution is a good starting point. Higher ratios may be needed for dilute antibody solutions. | [5] |
| Typical Degree of Labeling | 2-8 biotins/antibody | Over-biotinylation can lead to antibody precipitation and loss of activity. | [7] |
| Antibody Recovery (Post-Purification) | > 85% | Dependent on the purification method (desalting columns generally offer high recovery). | [8] |
| Cleavage Efficiency with DTT | > 90% | Typically achieved with 50 mM DTT at 37°C for 30-60 minutes. | [6][9] |
| Preservation of Antibody Activity | High | Generally well-preserved, but can be affected by biotinylation of lysine (B10760008) residues in the antigen-binding site. | [10][11] |
Workflow and Chemical Reaction Diagram
Enzymatic Biotinylation: The BirA Ligase Method
Enzymatic biotinylation offers a highly specific and controlled method for labeling antibodies. This technique utilizes the E. coli biotin ligase, BirA, which specifically recognizes and attaches a single biotin molecule to a 15-amino-acid consensus sequence known as the AviTag™.[12][13] By genetically fusing the AviTag to the antibody (e.g., at the C-terminus of the heavy or light chain), site-specific biotinylation can be achieved, ensuring a homogeneous product with a 1:1 stoichiometry of biotin to antibody subunit. This method is particularly advantageous as it avoids the random chemical modification of lysine residues, which could potentially impact the antigen-binding site.[7][14]
Experimental Protocol: In Vitro Enzymatic Biotinylation
Materials:
-
AviTag-fused antibody (purified)
-
Purified BirA enzyme
-
10X Biotinylation Buffer (e.g., 500 mM Bicine buffer, pH 8.3)
-
10 mM ATP solution
-
10 mM MgCl₂ solution
-
50 mM d-Biotin solution
-
Method for removing excess biotin (e.g., desalting column or dialysis)
-
Streptavidin for gel-shift analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in order: sterile water, 10X Biotinylation Buffer, 10 mM ATP, 10 mM MgCl₂, and the AviTag-fused antibody.[13]
-
Add the 50 mM d-Biotin solution. It is recommended to have a molar excess of biotin over the target protein.[14]
-
Initiate the reaction by adding the BirA enzyme. A common ratio is 1-2.5 µg of BirA for every 100 µg of target protein.[15]
-
-
Incubation:
-
Purification:
-
Remove excess free biotin from the reaction mixture using a desalting spin column or dialysis.
-
-
Quantification of Biotinylation Efficiency:
-
The efficiency of biotinylation can be assessed using a streptavidin gel-shift assay.[12][14]
-
Incubate an aliquot of the biotinylated antibody with an excess of streptavidin for 15-30 minutes at room temperature.
-
Analyze the sample by SDS-PAGE. A successful biotinylation will result in a shift in the molecular weight of the antibody band corresponding to the size of the bound streptavidin. The percentage of the shifted band relative to the total antibody can be quantified by densitometry.
-
Data Presentation: Enzymatic Biotinylation Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| Biotinylation Stoichiometry | 1 biotin per AviTag | Provides a homogeneous product. | [12][13] |
| Biotinylation Efficiency | 50-95% | Dependent on protein concentration, accessibility of the AviTag, and reaction conditions. | [13][15] |
| Antibody Recovery (Post-Purification) | > 90% | High recovery is typical with standard purification methods. | |
| Reversibility | Not applicable (covalent bond) | This method focuses on site-specific labeling; reversal is not a feature. | |
| Preservation of Antibody Activity | Very High | Site-specific labeling away from the antigen-binding site minimizes impact on function. | [7] |
Workflow for Enzymatic Biotinylation
Affinity-Based Reversible Binding: The Strep-Tactin® System
This method relies on the interaction between a genetically fused peptide tag on the antibody and an engineered streptavidin protein, Strep-Tactin®. The Strep-tag®II or the higher affinity Twin-Strep-tag® can be fused to the antibody. The binding affinity of the Strep-tag® to Strep-Tactin® is lower than that of biotin to streptavidin, allowing for competitive elution under mild, physiological conditions using an excess of free biotin or a biotin analog like desthiobiotin.[16][17] This system is particularly useful for affinity purification applications where the gentle release of the antibody is crucial.
Experimental Protocol: Affinity Purification using Strep-Tactin®
Materials:
-
Strep-tagged antibody
-
Strep-Tactin® resin (e.g., Strep-Tactin® Sepharose® or magnetic beads)
-
Wash Buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)
-
Elution Buffer (e.g., Wash Buffer containing 2.5-10 mM d-desthiobiotin (B77180) or 50 mM biotin for Strep-Tactin®XT)[18][19]
-
Regeneration Buffer (if reusing the resin)
Procedure:
-
Column/Bead Preparation:
-
Equilibrate the Strep-Tactin® resin with Wash Buffer according to the manufacturer's instructions.
-
-
Binding of Strep-tagged Antibody:
-
Apply the sample containing the Strep-tagged antibody to the equilibrated resin.
-
Incubate to allow for binding (e.g., 30-60 minutes with gentle agitation).
-
-
Washing:
-
Wash the resin extensively with Wash Buffer to remove unbound proteins. Typically, 5-10 column volumes are sufficient.
-
-
Elution (Reversible Release):
-
Apply the Elution Buffer to the resin.
-
Collect the eluate containing the purified, tag-free antibody (as the tag remains on the antibody). The antibody is released from the immobilized Strep-Tactin®.
-
-
Regeneration of Resin (Optional):
-
Regenerate the Strep-Tactin® resin according to the manufacturer's protocol, typically involving washing with a specific regeneration buffer to remove the bound biotin or desthiobiotin.[18]
-
Data Presentation: Strep-Tactin® Affinity System Parameters
| Parameter | Strep-Tactin® | Strep-Tactin®XT | Notes | Reference |
| Binding Affinity (Kd) | Twin-Strep-tag®: nM range | Twin-Strep-tag®: pM range | Strep-Tactin®XT offers higher affinity. | [16][19] |
| Elution Condition | 2.5 mM Desthiobiotin | 50 mM Biotin | Milder elution for standard Strep-Tactin®. | [16][18] |
| Antibody Recovery | > 90% | > 90% | Generally high, but can be protein-dependent. Incomplete elution can occur with high-affinity interactions. | [20] |
| Preservation of Antibody Activity | Very High | Very High | Elution under physiological conditions preserves protein function. | [16] |
Logical Relationship Diagram for Affinity-Based Reversible Binding
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Method |
| Low Biotinylation Efficiency | Inactive biotinylation reagent (hydrolyzed). | Use fresh, anhydrous DMSO to prepare the biotin reagent stock immediately before use. Store the reagent desiccated at the recommended temperature. | Chemical |
| Presence of primary amines in the antibody buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS before biotinylation. | Chemical | |
| Suboptimal reaction pH. | Ensure the reaction pH is between 7.2 and 8.5 for NHS ester reactions. | Chemical | |
| Inefficient BirA enzyme activity. | Check the activity of the BirA enzyme. Ensure ATP and Mg²⁺ are present in the reaction. Avoid inhibitory substances like high salt concentrations. | Enzymatic | |
| Low Antibody Recovery After Purification | Antibody precipitation due to over-biotinylation. | Reduce the molar ratio of biotin to antibody in the reaction. | Chemical |
| Non-specific binding of the antibody to the desalting column. | Pre-equilibrate the column with a buffer containing a low concentration of a carrier protein like BSA (if compatible with downstream applications). | All | |
| Incomplete elution from affinity resin. | Increase the concentration of the competing agent (desthiobiotin/biotin) or the incubation time. For very high-affinity interactions, a denaturing elution might be necessary as a last resort. | Affinity-Based | |
| Loss of Antibody Activity | Biotinylation of lysine residues within the antigen-binding site. | Reduce the biotin:antibody molar ratio. Consider using a different biotinylation chemistry that targets other residues (e.g., carbohydrates) or switch to site-specific enzymatic biotinylation. | Chemical |
| High Background in Immunoassays | Presence of endogenous biotin in the sample. | Incorporate a blocking step with avidin (B1170675) followed by biotin to block endogenous biotin before applying the biotinylated antibody. | All |
| Non-specific binding of the streptavidin-conjugate. | Increase the number of washing steps and/or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20). | All |
Conclusion
Reversible biotinylation of antibodies is a versatile and powerful tool for a wide range of applications in research and drug development. The choice of method depends on the specific requirements of the experiment. Chemically cleavable disulfide linkers offer a straightforward and widely applicable approach. Enzymatic biotinylation provides unparalleled specificity and homogeneity. Affinity-based reversible binding systems are ideal for gentle and efficient affinity purification. By understanding the principles and following the detailed protocols outlined in this guide, researchers can successfully implement reversible biotinylation strategies to advance their scientific goals.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. his6-tag.com [his6-tag.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Biotinylation of Purified Proteins Using BirA | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylated granulocyte/macrophage colony-stimulating factor analogues: effect of linkage chemistry on activity and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sinobiological.com [sinobiological.com]
- 16. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 17. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 18. neuromics.com [neuromics.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. One-step Purification of Twin-Strep-tagged Proteins and Their Complexes on Strep-Tactin Resin Cross-linked With Bis(sulfosuccinimidyl) Suberate (BS3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PC Biotin-PEG3-NHS Ester in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-NHS Ester is a versatile reagent designed for the reversible biotinylation of proteins and other biomolecules, enabling efficient affinity purification. This molecule incorporates three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines, a photocleavable (PC) linker, and a biotin (B1667282) moiety for strong binding to streptavidin-based resins. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance, ensuring efficient binding.[1]
The principal advantage of this reagent lies in its photocleavable linker. While the high affinity of the biotin-streptavidin interaction is ideal for capture, the harsh conditions typically required for elution can denature the target protein. This compound circumvents this by allowing for the gentle release of the captured molecule upon exposure to UV light, preserving its structural integrity and biological activity.[2][3] Captured biomolecules can be efficiently photoreleased, with reported efficiencies greater than 90%, typically within 5 to 25 minutes of UV exposure.[4][5]
Principle of the Method
The workflow for affinity chromatography using this compound involves three main stages:
-
Biotinylation: The NHS ester of the reagent reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein, forming a stable covalent bond.
-
Affinity Capture: The biotinylated protein is then introduced to a streptavidin-coated affinity resin, where the strong biotin-streptavidin interaction facilitates its capture and immobilization.
-
Photocleavage and Elution: After washing away unbound contaminants, the resin is exposed to UV light (typically at 365 nm), which cleaves the photocleavable linker and releases the purified protein from the resin.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related reagents in affinity chromatography.
| Parameter | Value | Notes |
| UV Cleavage Wavelength | 300-350 nm (Optimal at 365 nm) | Efficient cleavage is achieved within this range.[6][7] |
| UV Cleavage Time | < 4 to 25 minutes | Duration depends on the UV lamp intensity and sample concentration.[4][7][8] |
| Photorelease Efficiency | > 90% | High efficiency of release of the captured biomolecule.[4][5] |
| Purity of Reagent | > 90-95% | High purity ensures reproducible results.[9] |
| Resin Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) |
| High Capacity Streptavidin Agarose | > 120 nmol/mL | 1-3 mg/mL (e.g., for biotinylated BSA) |
Note: The binding capacity for a biotinylated protein is dependent on the size and structure of the protein, as larger molecules can cause steric hindrance, reducing the number of binding sites accessible on the streptavidin resin.[10]
Experimental Protocols
Protein Biotinylation using this compound
This protocol describes the covalent labeling of a target protein with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., 50 mM PBS, pH 7.0) at a concentration of ≥2 mg/mL.[11] Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Affinity Purification of Biotinylated Protein
This protocol details the capture of the biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein from the previous step
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Prepare Streptavidin Resin: Resuspend the streptavidin-agarose resin slurry. Transfer the desired amount of resin to a microcentrifuge tube or column.
-
Equilibrate Resin: Wash the resin three times with 10-20 bed volumes of Binding/Wash Buffer to equilibrate it.
-
Bind Biotinylated Protein: Add the biotinylated protein solution to the equilibrated streptavidin resin. Incubate for 1 hour at room temperature with gentle end-over-end rotation to allow for efficient binding.
-
Wash: Pellet the resin by centrifugation and discard the supernatant. Wash the resin three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
Photocleavage and Elution
This protocol describes the release of the purified protein from the streptavidin resin using UV light.
Materials:
-
Streptavidin resin with bound biotinylated protein
-
Elution Buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
-
Microcentrifuge tubes
Procedure:
-
Resuspend Resin: After the final wash, remove the supernatant and resuspend the resin in 1-2 bed volumes of Elution Buffer.
-
Photocleavage: Expose the resin slurry to a UV lamp (365 nm) for 5-25 minutes at a close distance (e.g., 15 cm).[7] The optimal exposure time should be determined empirically. Gentle mixing during irradiation can improve cleavage efficiency.
-
Collect Eluate: Pellet the resin by centrifugation and carefully collect the supernatant containing the purified, tag-free protein.
-
Repeat Elution (Optional): To maximize recovery, the elution step can be repeated, and the eluates pooled.
Visualizations
Caption: Experimental workflow for affinity purification using this compound.
Caption: Logical relationships of the functional moieties of this compound.
References
- 1. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 5. This compound - CD BioSciences [celluars.com]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Application Note: Light-Triggered Release of Proteins from Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biochemical assays, including protein purification, immunoassays, and protein-protein interaction studies. However, the strength of this interaction (Kd ≈ 10⁻¹⁴ M) makes the elution of biotinylated molecules challenging, often requiring harsh denaturing conditions that can compromise protein structure and function. Photocleavable biotin analogs offer an elegant solution to this problem by allowing for the gentle and efficient release of captured proteins from streptavidin supports upon exposure to UV light. This technology is particularly valuable in applications where the recovery of intact, functional proteins is critical.
This application note provides detailed protocols for the light-triggered release of proteins from streptavidin beads using photocleavable biotin, summarizes quantitative data on release efficiency, and illustrates the underlying mechanism and experimental workflow.
Principle of Photocleavable Biotin
Photocleavable biotin consists of a biotin moiety, a photocleavable linker (often containing a 2-nitrobenzyl group), and a reactive group for conjugation to the protein of interest.[1] The protein is first biotinylated with this analog and then captured by streptavidin-coated beads. Upon irradiation with UV light at a specific wavelength (typically 300-365 nm), the photocleavable linker is cleaved, releasing the protein from the biotin moiety, which remains bound to the streptavidin bead.[2][3] This method allows for the non-destructive and controlled release of the target molecule.[4]
Data Presentation
The efficiency and kinetics of light-triggered protein release can be influenced by factors such as the specific photocleavable linker used, the intensity and wavelength of the UV light, and the duration of exposure. The following tables summarize quantitative data from various studies on the photocleavable release of biomolecules.
| Parameter | Value | Wavelength (nm) | Light Source | Reference |
| Release Efficiency | >99% | 300 | Not Specified | [1] |
| ~80% | 340 | Not Specified | [5][6] | |
| Release Time | < 5 minutes | 300 | Not Specified | [1] |
| < 4 minutes | 300-350 | Black Ray XX-15 UV lamp | [2] | |
| 10 minutes | 340 | Not Specified | [5][6] | |
| 5 minutes | 302 | UV lamp (1940 µW/cm²) | [7] | |
| Characteristic Time | 1.6 minutes | 302 | UV lamp (1940 µW/cm²) | [7] |
Experimental Protocols
Materials
-
Streptavidin-coated magnetic beads (e.g., NEB #S1420)[8]
-
Photocleavable Biotin-NHS ester or other suitable photocleavable biotinylation reagent
-
Protein of interest
-
Binding/Wash Buffer: 1X PBS, pH 7.4 (optional: 0.01% w/v Recombinant Albumin and/or 0.05% Tween-20 to reduce non-specific binding)[8]
-
Elution Buffer: 1X PBS, pH 7.4
-
Magnetic separation rack[8]
-
UV lamp with an emission peak between 300-365 nm (e.g., Black Ray XX-15 UV lamp)[2]
-
Clear glass vial or quartz cuvette[1]
Protocol 1: Biotinylation of Protein with Photocleavable Biotin
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Biotinylation Reagent Preparation: Dissolve the photocleavable Biotin-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the photocleavable biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a desalting column.
Protocol 2: Binding of Biotinylated Protein to Streptavidin Beads
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of beads to a microfuge tube.[8]
-
Bead Washing: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Wash the beads three times with an equal volume of Binding/Wash Buffer.[8]
-
Binding: Add the biotinylated protein solution to the washed beads. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.[8]
-
Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Light-Triggered Release of Protein
-
Resuspension: After the final wash, resuspend the beads in an appropriate volume of Elution Buffer (e.g., 1 mL of PBS) and transfer to a clear glass vial or quartz cuvette.[1]
-
UV Irradiation: Place the vial approximately 15 cm from the UV lamp. Irradiate the sample with UV light (300-365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically. For a Black Ray XX-15 UV lamp (1.1 mW/cm² at ~31 cm), an exposure time of less than 4 minutes can be sufficient.[2]
-
Collection of Eluate: Place the vial on the magnetic rack to pellet the beads. Carefully collect the supernatant containing the released protein.
-
Second Elution (Optional): To maximize recovery, a second elution can be performed by resuspending the beads in fresh Elution Buffer and repeating the irradiation step. For more efficient recovery, a buffer containing 0.1-1% detergent and/or 250 mM - 1 M NaCl can be used for the second elution.[1]
Visualizations
Photocleavage Mechanism of a 2-Nitrobenzyl Linker
Caption: Photocleavage of a 2-nitrobenzyl linker upon UV irradiation.
Experimental Workflow for Light-Triggered Protein Release
Caption: Step-by-step workflow for protein release.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Release | Incomplete photocleavage | - Increase UV irradiation time.- Decrease the distance between the lamp and the sample.- Ensure the UV lamp is within the optimal wavelength range (300-365 nm).- Check the lamp's intensity and age. |
| Protein precipitation | - Perform elution at 4°C.- Include solubilizing agents in the elution buffer (e.g., mild detergents). | |
| High Background (Non-specific binding) | Insufficient washing | - Increase the number of wash steps.- Increase the stringency of the wash buffer (e.g., add salt or mild detergent). |
| Hydrophobic interactions | - Include non-ionic detergents in the wash buffer. | |
| Protein Degradation | Photodamage | - Use a filter to remove shorter UV wavelengths (<300 nm).- Minimize irradiation time. |
| Protease activity | - Add protease inhibitors to all buffers. |
Conclusion
Light-triggered release of proteins from streptavidin beads using photocleavable biotin is a powerful technique that enables the recovery of functional proteins under mild conditions. This method overcomes the limitations of traditional elution techniques that rely on harsh denaturants. The protocols and data presented in this application note provide a comprehensive guide for researchers to implement this technology in their workflows, facilitating advancements in proteomics, drug discovery, and other areas of biological research.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
Application Notes and Protocols for Surface Functionalization with PC Biotin-PEG3-NHS Ester in Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-NHS ester is a versatile reagent for the functionalization of biosensor surfaces, enabling the stable and specific immobilization of biomolecules. This photocleavable biotin (B1667282) linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines on the biosensor surface. The key feature of this reagent is its photocleavable linker, which allows for the controlled release of captured biomolecules upon exposure to UV light, making it a valuable tool for applications requiring sample recovery or sensor regeneration.[1][2][3]
These application notes provide detailed protocols for the surface functionalization of common biosensor platforms, such as those used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM), using this compound.
Principle of Surface Functionalization
The functionalization process involves a two-step procedure. First, the NHS ester of the this compound reacts with primary amine groups on a pre-functionalized biosensor surface to form a stable amide bond. Subsequently, the biotin moiety provides a high-affinity binding site for streptavidin or avidin, which can then be used to capture biotinylated target molecules. The photocleavable linker between the biotin and the PEG spacer allows for the release of the streptavidin and any bound molecules under UV irradiation.[1][2][3]
Experimental Protocols
Preparation of Amine-Functionalized Biosensor Surface
This protocol describes the initial step of introducing primary amine groups onto a gold biosensor surface, a common substrate for SPR and QCM.
Materials:
-
Gold-coated biosensor chips
-
2-Aminoethanethiol hydrochloride
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
Clean the gold biosensor chips by sonicating in ethanol for 15 minutes, followed by a thorough rinse with DI water.
-
Dry the chips under a gentle stream of nitrogen gas.
-
Prepare a 10 mM solution of 2-aminoethanethiol in ethanol.
-
Immerse the cleaned and dried biosensor chips in the 2-aminoethanethiol solution and incubate for at least 4 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
After incubation, rinse the chips thoroughly with ethanol to remove unbound 2-aminoethanethiol, followed by a rinse with DI water.
-
Dry the amine-functionalized chips under a stream of nitrogen gas. The chips are now ready for functionalization with this compound.
Immobilization of this compound
Materials:
-
Amine-functionalized biosensor chips
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
PBS, pH 7.4
-
Ethanolamine (B43304) hydrochloride, 1 M, pH 8.5
-
Nitrogen gas
Procedure:
-
Equilibrate the this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in anhydrous DMSO or DMF.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 0.1-1 mg/mL. The optimal concentration may need to be determined empirically.
-
Immediately apply the this compound solution to the amine-functionalized biosensor surface.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent evaporation.
-
After incubation, rinse the biosensor surface with PBS to remove unreacted this compound.
-
To block any unreacted amine groups on the surface, immerse the chip in a 1 M ethanolamine solution (pH 8.5) for 15-30 minutes at room temperature.
-
Rinse the chip thoroughly with PBS and then DI water.
-
Dry the biotinylated biosensor surface under a gentle stream of nitrogen gas. The surface is now ready for streptavidin binding.
Streptavidin Immobilization and Analyte Capture
Materials:
-
Biotinylated biosensor chips
-
Streptavidin
-
PBS, pH 7.4
-
Biotinylated analyte of interest
Procedure:
-
Prepare a solution of streptavidin in PBS at a concentration of 10-100 µg/mL.
-
Introduce the streptavidin solution to the biotinylated biosensor surface and incubate for 15-30 minutes at room temperature.
-
Rinse the surface with PBS to remove unbound streptavidin.
-
Prepare a solution of the biotinylated analyte of interest in an appropriate buffer.
-
Introduce the analyte solution to the streptavidin-functionalized surface to allow for capture.
Photocleavage and Release of Captured Biomolecules
Materials:
-
Biosensor with captured biomolecule complex
-
UV lamp (365 nm)
-
Appropriate buffer for collecting the released molecules
Procedure:
-
Expose the biosensor surface to a UV lamp with a wavelength of 365 nm.[2][3]
-
The typical irradiation time for efficient photorelease (>90%) is between 5 and 25 minutes.[2][3] The optimal time may vary depending on the intensity of the UV source and the surface density of the linker.
-
After irradiation, the captured streptavidin and associated biomolecules will be released from the surface.
-
The released molecules can be collected for further analysis.
Data Presentation
The following tables summarize typical quantitative data obtained during biosensor functionalization. Note that these values are illustrative and may vary depending on the specific experimental conditions and biosensor platform.
Table 1: Surface Functionalization Parameters
| Parameter | Typical Value | Method of Determination |
| This compound Concentration | 0.1 - 1.0 mg/mL | Optimization experiments |
| Immobilization Time | 30 - 60 minutes | Optimization experiments |
| Streptavidin Concentration | 10 - 100 µg/mL | Optimization experiments |
| Streptavidin Binding Time | 15 - 30 minutes | Real-time monitoring (SPR/QCM) |
Table 2: Performance Characteristics
| Parameter | Typical Value/Range | Notes |
| Streptavidin Binding Capacity | Varies | Dependent on surface chemistry and biotin density. |
| Photocleavage Wavelength | 365 nm | Near-UV light minimizes damage to biomolecules.[2][3] |
| Photocleavage Time | 5 - 25 minutes | For >90% release.[2][3] |
| Photocleavage Efficiency | >90% | Can be quantified by measuring the decrease in signal (e.g., SPR response units) after UV exposure.[2][3] |
Visualizations
Caption: Experimental workflow for biosensor surface functionalization.
Caption: Photocleavage and release of captured biomolecules.
References
Application Note: Precise Quantification of Biotinsylation Efficiency with PC Biotin-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including protein purification, immunoassays, and targeted drug delivery. PC Biotin-PEG3-NHS ester is a state-of-the-art biotinylation reagent featuring a photocleavable linker.[1][2][3] This allows for the gentle release of biotinylated molecules from streptavidin conjugates using UV light, preserving the integrity of the target molecule.[2][3]
Accurate quantification of biotinylation efficiency is critical for ensuring the reproducibility and reliability of downstream applications. This document provides detailed protocols for protein biotinylation using this compound and subsequent quantification of the degree of biotinylation using established methods.
Principle of Biotinylation with NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used for biotinylating proteins and other molecules containing primary amines.[4] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) in a pH-dependent manner to form a stable amide bond.[4][5] The reaction is most efficient at a pH range of 7.2 to 8.5.[5] The polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the water solubility of the reagent and the resulting biotinylated molecule.[1]
Experimental Protocols
Protocol 1: Biotinylation of a Model Protein (e.g., IgG) with this compound
This protocol provides a general guideline for the biotinylation of an antibody. The molar ratio of the biotin reagent to the protein may need to be optimized for specific applications.
Materials:
-
This compound
-
Protein to be biotinylated (e.g., IgG)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the dissolved biotinylation reagent to the protein solution. A common starting point is a 20-fold molar excess.
-
Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Removal of Excess Biotin:
Protocol 2: Quantification of Biotinylation Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.[6][9] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[6][7][8][10]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin (B1170675) solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm and record this value as A500 (HABA/Avidin).[6]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm. Once the value is stable for at least 15 seconds, record the result as A500 (HABA/Avidin/Biotin Sample).[6][8]
Procedure (Microplate Format):
-
Pipette 180 µL of the HABA/Avidin solution into a microplate well.
-
Add 20 µL of the biotinylated protein sample to the well and mix.[6]
-
Measure the absorbance at 500 nm.
Calculation of Moles of Biotin per Mole of Protein:
The degree of biotinylation can be calculated using the following formula:
Moles of Biotin / Mole of Protein = (ΔA500 × Vreaction) / (εHABA-Avidin × Vsample × Cprotein)
Where:
-
ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)
-
Vreaction = Total reaction volume
-
εHABA-Avidin = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M-1cm-1)
-
Vsample = Volume of the biotinylated protein sample added
-
Cprotein = Molar concentration of the protein
Protocol 3: Fluorescent-Based Quantification of Biotinylation
Fluorescent assays offer higher sensitivity compared to the colorimetric HABA assay.[9][11] These assays also rely on the displacement of a quencher-labeled molecule from a fluorescently tagged avidin by biotin, resulting in an increase in fluorescence.[12]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
Fluorescent biotin quantitation kit (containing fluorescently labeled avidin and a quencher)
-
Biotin standards (e.g., biocytin)
-
Fluorescence microplate reader
Procedure:
-
Prepare a Standard Curve: Prepare a series of biotin standards (e.g., 0 to 100 pmol of biocytin) according to the kit manufacturer's instructions.
-
Sample Preparation: Dilute the biotinylated protein sample to ensure the biotin concentration falls within the linear range of the standard curve.
-
Assay:
-
Pipette replicates of the standards and unknown samples into a black 96-well microplate.
-
Add the fluorescent reporter solution (fluorescent avidin and quencher) to each well.
-
Incubate for the time specified in the kit protocol (typically 5 minutes at room temperature).
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 495/520 nm).[13]
-
Calculation:
-
Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin.
-
Determine the amount of biotin in the unknown sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the moles of biotin per mole of protein.
-
Data Presentation
The results of the biotinylation quantification can be summarized in a table for easy comparison of different reaction conditions or protein batches.
| Sample ID | Protein Concentration (mg/mL) | Molar Ratio (Biotin:Protein) | A500 (HABA/Avidin) | A500 (HABA/Avidin/Biotin) | Moles of Biotin per Mole of Protein |
| IgG Batch 1 | 2.0 | 20:1 | 0.985 | 0.623 | 5.2 |
| IgG Batch 2 | 2.1 | 20:1 | 0.991 | 0.615 | 5.5 |
| IgG Batch 3 | 1.9 | 40:1 | 0.988 | 0.457 | 8.1 |
| Negative Control | 2.0 | 0:1 | 0.989 | 0.985 | 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for protein biotinylation and subsequent quantification.
HABA Assay Mechanism
References
- 1. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 2. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 3. This compound - CD BioSciences [celluars.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. punchout.mesoscale.com [punchout.mesoscale.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing PC Biotin-PEG3-NHS Ester for the Identification of Protein Interactions via Pull-Down Assays
Abstract
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein binding partners. This application note details the use of PC Biotin-PEG3-NHS ester, a photocleavable biotinylation reagent, in pull-down assays to effectively isolate and identify protein complexes. The key advantage of this reagent is the ability to release the captured proteins from streptavidin affinity resins under mild, UV light-induced conditions, thereby preserving the integrity of protein complexes and improving the quality of downstream analysis by mass spectrometry.
Introduction
The immense strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) makes it an ideal tool for the enrichment of biotinylated molecules from complex biological samples.[1][2] Traditional elution methods often require harsh, denaturing conditions that can disrupt protein complexes and co-elute non-specific binders, complicating data analysis.[3][4] this compound offers an elegant solution to this challenge. This reagent features an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines on proteins, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker.[5][6] Upon exposure to near-UV light (e.g., 365 nm), the linker is cleaved, releasing the biotinylated protein and its interacting partners from the streptavidin support in a gentle and efficient manner.[7][8] This "catch and release" strategy minimizes background contamination and allows for the recovery of intact protein complexes for subsequent identification by mass spectrometry.
Principle of the Method
The workflow for identifying protein interactions using this compound involves three main stages:
-
Bait Protein Biotinylation: The purified "bait" protein is covalently labeled with this compound. The NHS ester reacts with primary amines (lysine residues and the N-terminus) on the bait protein to form a stable amide bond.
-
Affinity Capture of Protein Complexes: The biotinylated bait protein is incubated with a cell lysate or protein mixture containing potential "prey" proteins. The bait protein, along with its interacting partners, is then captured on streptavidin-coated magnetic beads or agarose (B213101) resin. Unbound proteins are removed through a series of stringent washes.
-
Photocleavage and Elution: The streptavidin-bound protein complexes are irradiated with near-UV light, which cleaves the photocleavable linker and releases the bait protein and its interactors from the beads.
-
Protein Identification: The eluted proteins are then identified and quantified using mass spectrometry (MS).
Materials and Reagents
-
This compound
-
Purified "bait" protein
-
Cell culture or tissue for lysate preparation
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Photocleavage buffer (e.g., PBS)
-
UV lamp (365 nm)
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide (B48618), trypsin)
Experimental Protocols
Protocol 1: Biotinylation of the Bait Protein
-
Reagent Preparation: Equilibrate the this compound to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO. This solution should be prepared fresh for each experiment.
-
Protein Preparation: Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each bait protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Biotin: Remove unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Verification of Biotinylation: Confirm successful biotinylation by Western blot analysis using a streptavidin-HRP conjugate.
Protocol 2: Pull-Down of Interacting Proteins
-
Cell Lysate Preparation: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate: To reduce non-specific binding, pre-clear the lysate by incubating it with streptavidin beads (that have not been incubated with the biotinylated bait) for 1 hour at 4°C.
-
Binding of Bait Protein to Beads: Incubate the biotinylated bait protein with streptavidin beads for 1 hour at 4°C with gentle rotation. The amount of bait protein and beads will depend on the specific experiment and should be optimized.
-
Incubation with Lysate: Add the pre-cleared cell lysate to the bait-protein-bound beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
2 washes with lysis buffer.
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl).
-
2 washes with a low-salt buffer (e.g., PBS).
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a photocleavage buffer (e.g., 50-100 µL of PBS).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the beads with a 365 nm UV lamp at a close distance for 10-30 minutes on ice. The optimal irradiation time should be determined empirically.[7]
-
Pellet the beads and carefully collect the supernatant containing the eluted protein complexes.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt and concentrate the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
The following tables provide a summary of typical experimental parameters and expected outcomes.
Table 1: Reagent and Sample Quantities for a Typical Pull-Down Experiment
| Parameter | Recommended Quantity |
| Bait Protein | 10-50 µg |
| This compound (for labeling) | 10-20 fold molar excess over bait protein |
| Cell Lysate | 1-5 mg total protein |
| Streptavidin Beads (50% slurry) | 20-50 µL |
Table 2: Quantitative Parameters and Expected Results
| Parameter | Typical Value/Range | Reference |
| Biotinylation Efficiency | 1-5 biotins per protein (can be optimized) | [9] |
| Binding Capacity of Streptavidin Beads | Varies by manufacturer (e.g., >10 µg biotinylated protein per 50 µL slurry) | Manufacturer's data |
| Photorelease Efficiency | >90% | [7][8] |
| Photorelease Time | 5-25 minutes | [7][8] |
| UV Wavelength for Cleavage | ~365 nm | [7] |
Visualizations
Caption: Experimental workflow for protein interaction studies.
Caption: Biotinylation reaction of the bait protein.
Conclusion
This compound is a highly effective reagent for the identification of protein-protein interactions. Its photocleavable nature allows for the gentle elution of captured protein complexes, which is a significant advantage over traditional biotin-streptavidin affinity purification methods. This approach leads to cleaner samples, reduced background, and the preservation of protein complex integrity, ultimately resulting in more reliable and comprehensive mass spectrometry data. The protocols provided herein offer a robust framework for researchers to successfully employ this technology in their protein interaction studies.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 8. This compound - CD BioSciences [celluars.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Conjugation of PC Biotin-PEG3-NHS Ester to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in molecular biology, diagnostics, and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for purification, immobilization, and detection of biomolecules. This document provides detailed protocols for the conjugation of a specific biotinylating reagent, PC Biotin-PEG3-NHS ester, to oligonucleotides.
This compound is an amine-reactive, photocleavable biotinylation reagent.[1] It features a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts efficiently with primary amines to form a stable carbamate (B1207046) linkage.[1][2] The integrated PEG3 spacer enhances solubility, reduces steric hindrance, and provides flexibility.[1][3][4] A key feature of this reagent is the photocleavable (PC) linker, which allows for the release of the conjugated oligonucleotide from streptavidin-biotin complexes upon exposure to near-UV light (300-350 nm).[5][6] This enables the recovery of the target molecule in its native, unmodified state for downstream applications.[2]
These application notes are intended to guide researchers, scientists, and drug development professionals through the successful conjugation of this compound to amino-modified oligonucleotides, subsequent purification, and photocleavage-mediated release.
Data Summary
Reagent Specifications
| Feature | Specification | Reference |
| Reagent Name | This compound | [1][7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2] |
| Target Functional Group | Primary amine (-NH2) | [2] |
| Linkage Formed | Carbamate bond | [1][2] |
| Spacer Arm | PEG3 (3-unit polyethylene glycol) | [1][7] |
| Cleavage Condition | Near-UV light (300-350 nm) | [5][6] |
| Cleavage Time | Typically 5-25 minutes | |
| Solubility | Soluble in organic solvents like DMSO or DMF | [2] |
Recommended Reaction Conditions
| Parameter | Recommended Condition | Reference |
| Oligonucleotide Modification | 5' or 3' primary amine | [8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Potassium Phosphate (B84403) | [2] |
| Reaction pH | 8.5 - 9.0 for Sodium Bicarbonate; 6.9 - 7.2 for Potassium Phosphate | [2][9] |
| Reagent Molar Excess | 5-10 equivalents of NHS ester to oligonucleotide | [2] |
| Reaction Temperature | Room temperature (~25°C) | [2][9] |
| Reaction Time | 1-2 hours | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amino-Modified Oligonucleotides
This protocol details the steps for the chemical conjugation of this compound to an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Desalting columns (e.g., Glen Gel-Pak™ or equivalent)
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. For a 0.2 µmole synthesis, a volume of 500 µL is recommended.[2][9]
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO. For a 0.2 µmole scale reaction, dissolve 5-10 molar equivalents of the NHS ester in 25 µL of the solvent.[2]
-
Conjugation Reaction: Add the dissolved NHS ester solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture gently and incubate at room temperature for 1-2 hours. To protect any light-sensitive components, it is advisable to cover the reaction tube with aluminum foil.[2][9]
-
Purification: After incubation, it is crucial to remove the unconjugated biotin reagent and salts. This can be achieved using a desalting column following the manufacturer's protocol.[2] Alternative purification methods include HPLC and PAGE.[10]
Protocol 2: Purification and Analysis of Biotinylated Oligonucleotides
Purification is a critical step to remove excess biotinylation reagent, which can interfere with downstream applications by occupying binding sites on streptavidin.[8][10]
Methods for Purification:
-
Size-Exclusion Chromatography (Desalting Columns): Effective for removing small molecules like unconjugated NHS esters and salts from the larger oligonucleotide conjugate.[2]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly recommended method for purifying biotinylated oligonucleotides, as it ensures the separation of full-length, labeled products from unlabeled and partially modified oligonucleotides.[8][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Can also be used for the purification of biotinylated oligonucleotides.[10]
Analysis of Conjugation Efficiency: While a direct quantitative method for this specific reagent is not detailed in the provided search results, a qualitative and semi-quantitative analysis can be performed. A common method to assess biotinylation effectiveness involves a gel-shift assay using streptavidin. The binding of streptavidin to the biotinylated oligonucleotide results in a significant increase in molecular weight, causing a retarded migration on a non-denaturing polyacrylamide gel compared to the unconjugated oligonucleotide.
Protocol 3: Photocleavage and Release of Biotinylated Oligonucleotides
The photocleavable linker in this compound allows for the release of the captured oligonucleotide.[5][6]
Procedure:
-
Capture: Immobilize the biotinylated oligonucleotide onto streptavidin-coated surfaces (e.g., beads, plates).
-
Washing: Wash the surface to remove any non-specifically bound molecules.
-
Photocleavage: Expose the immobilized conjugate to a near-UV light source (e.g., 365 nm lamp at 1-5 mW/cm²) for 5-25 minutes. This will cleave the linker and release the oligonucleotide into the solution.
-
Recovery: Collect the supernatant containing the released oligonucleotide. The recovered oligonucleotide will have a 5'-phosphate group if the biotinylation was at the 5'-amino modifier.[5][6]
Visualizations
Caption: Experimental workflow for oligonucleotide biotinylation.
Caption: Photocleavage and release of the biotinylated oligonucleotide.
Applications of PC Biotinylated Oligonucleotides
Biotin-labeled oligonucleotides are instrumental in a wide array of molecular biology techniques.[] The photocleavable nature of the PC Biotin linker adds a layer of control, enabling the recovery of the oligonucleotide after its initial application.
-
Affinity Purification: The strong interaction between biotin and streptavidin can be used for the efficient isolation and purification of target molecules that bind to the oligonucleotide probe.[] The photocleavable linker allows for the subsequent release of the purified complex.
-
"Caged" Oligonucleotides: The biological activity of an oligonucleotide (e.g., antisense or siRNA) can be temporarily suppressed by tethering it to a larger molecule via the PC Biotin linker. UV light exposure can then release the "uncaged" oligonucleotide at a specific time and location, providing spatial and temporal control over its function.[5][6]
-
Isolation of Macromolecular Complexes: PC Biotin-modified oligonucleotides can be used to isolate DNA or RNA macromolecular complexes, such as nucleosomes and chromatin.[5][6]
-
Diagnostic Assays: Biotinylated oligonucleotides are widely used as probes in various diagnostic assays, including in situ hybridization, Northern blotting, and real-time PCR.[]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Biotinylation Efficiency | - Presence of primary amines (e.g., Tris buffer) in the reaction. - Incorrect pH of the conjugation buffer. - Hydrolyzed NHS ester reagent. - Insufficient molar excess of the NHS ester. | - Use an amine-free buffer like sodium bicarbonate or phosphate buffer. - Verify the pH of the buffer is within the optimal range. - Prepare the NHS ester solution immediately before use. - Increase the molar excess of the NHS ester. | [12] |
| Precipitation of Oligonucleotide | - Low solubility of the oligonucleotide in the reaction buffer. | - Ensure the oligonucleotide is fully dissolved before adding the NHS ester. - Consider optimizing the buffer composition. | |
| Incomplete Photocleavage | - Insufficient UV light exposure time or intensity. - Incorrect wavelength of the UV light source. | - Increase the duration or power of the UV exposure. - Ensure the UV lamp emits light in the 300-350 nm range. |
References
- 1. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 6. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spherotech.com [spherotech.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for PC Biotin-PEG3-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-NHS ester is a versatile reagent for the biotinylation of antibodies and other proteins containing primary amines. This reagent incorporates a photocleavable (PC) spacer arm, a polyethylene (B3416737) glycol (PEG) linker, and a reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a valuable tool for various bioassays, including flow cytometry.
The NHS ester group readily reacts with primary amines on proteins, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. The PEG3 linker provides a hydrophilic spacer that helps to minimize steric hindrance and reduce non-specific binding, improving the accessibility of the biotin (B1667282) moiety to streptavidin. The biotin serves as a highly specific tag that can be detected with fluorochrome-conjugated streptavidin, enabling a powerful and sensitive indirect staining method in flow cytometry.[1][2][3] This system offers significant signal amplification as multiple fluorochrome-labeled streptavidin molecules can bind to a single biotinylated antibody.[1]
The photocleavable linker is a specialized feature that allows for the release of the biotin tag from the labeled molecule upon exposure to UV light (e.g., 365 nm).[4] While not typically utilized in standard immunophenotyping by flow cytometry, this functionality is advantageous in applications requiring the subsequent isolation or analysis of labeled cells without the interference of the biotin-streptavidin complex.[4][5]
Key Applications in Flow Cytometry
-
Indirect Immunofluorescent Staining: The most common application is the detection of cell surface or intracellular antigens. A primary antibody is first biotinylated using this compound. This biotinylated antibody is then used to label the target cells, followed by incubation with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE, Streptavidin-APC) for detection by a flow cytometer.[2][6] This two-step method is particularly useful for amplifying the signal of low-abundance antigens.[1]
-
Multiplex Panel Design: The biotin-streptavidin system provides flexibility in multicolor flow cytometry panel design.[1] By using biotinylated primary antibodies, researchers can easily swap the fluorochrome of the streptavidin conjugate without needing to re-optimize the primary antibody concentration. This is also beneficial when a directly conjugated primary antibody for a specific target is not commercially available.[1]
Advantages of Using this compound in Flow Cytometry
-
Signal Amplification: Multiple biotin molecules can be conjugated to a single antibody, each capable of binding a fluorescent streptavidin molecule, leading to a significant increase in signal intensity.[1]
-
Low Background Staining: The high affinity and specificity of the biotin-streptavidin interaction result in minimal non-specific binding and low background noise.[1]
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG3 linker improves the solubility of the biotinylated antibody and extends the biotin moiety away from the antibody, reducing steric hindrance and facilitating its interaction with streptavidin.
-
Flexibility: The same biotinylated primary antibody can be used with different streptavidin conjugates, allowing for easy adaptation to various multicolor panels.
-
Photocleavable Option: The PC linker offers the unique possibility of releasing the detection complex after analysis or sorting, which can be beneficial for downstream applications.[4][5]
Experimental Protocols
Protocol 1: Biotinylation of Primary Antibody with this compound
This protocol describes the general procedure for conjugating this compound to a primary antibody. The optimal molar ratio of biotin to antibody should be determined empirically for each antibody to achieve sufficient labeling without compromising its antigen-binding affinity.
Materials:
-
Purified primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent to achieve the desired molar challenge ratio (biotin:antibody). A starting point for optimization is a 10:1 to 20:1 molar ratio.
-
While gently vortexing, add the calculated volume of the biotin reagent to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, unreacted biotin reagent by using a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the column.
-
Collect the purified, biotinylated antibody.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.
-
The degree of biotinylation can be assessed using methods like the HABA assay, although this can be complex. For most flow cytometry applications, functional titration is the most critical validation step.
-
Store the biotinylated antibody at 2-8°C with a suitable preservative like sodium azide. For long-term storage, aliquot and freeze at -20°C or -80°C.
-
Quantitative Data Summary (Typical Starting Points for Optimization)
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-2 mg/mL | Higher concentrations can lead to aggregation. |
| Biotin:Antibody Molar Ratio | 10:1 - 20:1 | This is a starting point and should be optimized. Over-biotinylation can impair antibody function. |
| Reaction pH | 8.3 - 8.5 | NHS esters are most reactive with primary amines at a slightly alkaline pH. |
| Reaction Time | 1 - 2 hours | Longer incubation times may not necessarily improve efficiency and can damage the antibody. |
Protocol 2: Indirect Immunofluorescent Staining for Flow Cytometry
This protocol outlines the two-step staining procedure for analyzing cells using a biotinylated primary antibody and a fluorescent streptavidin conjugate.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
FACS Buffer: PBS with 1-2% BSA and 0.1% sodium azide
-
Biotinylated primary antibody (from Protocol 1)
-
Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE)
-
Fc receptor blocking solution (optional, but recommended for cells like macrophages or B cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
If necessary, add an Fc blocking reagent to the cells and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the biotinylated primary antibody to the cells. It is crucial to titrate the antibody to find the concentration that provides the best signal-to-noise ratio.[7][8]
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
-
Secondary Reagent (Streptavidin) Staining:
-
Resuspend the cell pellet in the residual buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated streptavidin. Titration of the streptavidin conjugate is also recommended to minimize background.[7]
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer as described in step 3.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Quantitative Data Summary (Typical Staining Concentrations)
| Reagent | Typical Concentration | Notes |
| Biotinylated Primary Antibody | 0.1 - 1.0 µg per 10^6 cells | Must be optimized through titration for each new antibody-cell system.[8][9] |
| Streptavidin-Fluorochrome Conjugate | 0.25 - 0.5 µg per 10^6 cells | Titration is critical to find the optimal concentration that maximizes signal and minimizes background.[7][9] |
| Cell Number | 1 x 10^6 cells per tube | A standard number for immunophenotyping. |
| Incubation Time (Primary Ab) | 30 minutes | Can be adjusted, but this is a standard starting point. |
| Incubation Time (Streptavidin) | 20-30 minutes | Sufficient for high-affinity binding. |
Visualizations
Caption: Workflow for Antibody Biotinylation.
Caption: Indirect Staining for Flow Cytometry.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. dianova.com [dianova.com]
- 4. lifetein.com [lifetein.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for PC Biotin-PEG3-NHS Ester in Proximity Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the composition of subcellular compartments in their native cellular context. This method relies on a promiscuous labeling enzyme, such as TurboID or APEX2, fused to a protein of interest. The enzyme generates reactive biotin (B1667282) species that covalently label proximal proteins, which are then enriched and identified by mass spectrometry. The use of cleavable biotin reagents in this workflow offers significant advantages for sample processing and analysis.
PC Biotin-PEG3-NHS ester is a state-of-the-art biotinylation reagent designed for proximity labeling experiments. It features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on proteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker. This photocleavable linker allows for the mild and efficient release of biotinylated proteins from streptavidin beads using UV light, overcoming the harsh elution conditions required for the strong streptavidin-biotin interaction. This application note provides detailed protocols and technical information for the use of this compound in proximity labeling experiments.
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional molecule with a molecular weight of 840.89 g/mol and a chemical formula of C₃₆H₅₂N₆O₁₅S.[1][2] The molecule consists of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable amide bonds with the primary amino groups of lysine (B10760008) residues and the N-termini of proteins.[3][4][5]
-
Photocleavable (PC) Linker: This linker contains a nitrobenzyl group that can be cleaved upon exposure to UV light (typically 365 nm), allowing for the release of the captured biomolecules.[3][6][7][8]
-
Biotin Moiety: This provides a high-affinity handle for the enrichment of labeled proteins using streptavidin- or avidin-conjugated beads.
-
PEG3 Spacer: The triethylene glycol spacer increases the hydrophilicity of the molecule and extends its reach, which can be beneficial for labeling sterically hindered proteins.[9]
The mechanism of action involves the reaction of the NHS ester with primary amines on proteins proximal to the proximity labeling enzyme, resulting in the covalent attachment of the photocleavable biotin tag.
Advantages of this compound in Proximity Labeling
The use of a photocleavable biotinylation reagent like this compound offers several key advantages over non-cleavable or other cleavable biotin analogs in proximity labeling workflows:
-
Mild Elution Conditions: Captured proteins can be released from streptavidin beads by UV light exposure, avoiding the harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or enzymatic digestion that can lead to sample loss, contamination with streptavidin peptides, and incompatibility with downstream applications.[10]
-
Improved Protein Recovery: The efficient and gentle photocleavage can lead to higher yields of purified proteins for subsequent analysis. Manufacturer data suggests that captured biomolecules can be efficiently photoreleased, typically >90% in 5-25 minutes using a near-UV lamp.[3][7][8]
-
Reduced Contamination: By avoiding on-bead digestion, the contamination of the final peptide sample with streptavidin-derived peptides is significantly reduced, leading to cleaner mass spectra and more confident protein identifications.
-
Compatibility with Downstream Analysis: The eluted proteins are in a more native state, making them potentially suitable for further biochemical assays.
Signaling Pathways and Experimental Workflows
Proximity Labeling Experimental Workflow
The general workflow for a proximity labeling experiment using a fusion protein (e.g., Target-TurboID) and this compound is depicted below. This process involves the expression of the fusion protein, biotinylation of proximal proteins, cell lysis, enrichment of biotinylated proteins, photocleavage, and finally, analysis by mass spectrometry.
References
- 1. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
- 3. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 6. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Filling the void: Proximity-based labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
incomplete photocleavage of PC Biotin-PEG3-NHS ester
Welcome to the technical support center for PC Biotin-PEG3-NHS ester. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to incomplete photocleavage in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a reagent used for the biotinylation of proteins and other molecules containing primary amines.[1] It features a biotin (B1667282) group for affinity purification via streptavidin, a PEG3 spacer to enhance solubility and reduce steric hindrance, and an NHS ester for covalent linkage to primary amines.[2] The key feature is a photocleavable (PC) 2-nitrobenzyl linker that allows for the release of the biotinylated molecule upon exposure to UV light.[3][4]
Q2: What is the mechanism of photocleavage?
The photocleavage of this compound is based on the 2-nitrobenzyl linker. Upon irradiation with UV light, typically between 300-365 nm, the 2-nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the carbamate (B1207046) bond, releasing the biotinylated molecule.[5][6][7]
Q3: What wavelength of light is optimal for photocleavage?
Optimal cleavage is achieved with UV light in the 300-350 nm range.[3][6] A wavelength of 365 nm is commonly used and is effective for this purpose.[7]
Q4: How efficient is the photocleavage reaction expected to be?
Under optimal conditions, the photocleavage reaction is highly efficient, often exceeding 90% cleavage in 5-25 minutes.[8] However, several factors can influence the final cleavage efficiency.
Troubleshooting Guide for Incomplete Photocleavage
Incomplete photocleavage can be a frustrating issue. This guide will walk you through potential causes and solutions, starting from the labeling reaction through to the photocleavage step.
Section 1: Issues with the Initial Biotinylation Reaction
Problems with the initial labeling of your molecule of interest with this compound can lead to the perception of incomplete photocleavage, when in fact the issue is inefficient labeling.
Issue 1.1: Low or No Biotinylation
-
Possible Cause: Incompatible buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[9][10]
-
Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer at a pH between 7.2 and 8.5.[10][11]
-
-
Possible Cause: Incorrect pH. The reaction of NHS esters with primary amines is highly pH-dependent. At a pH below 7.2, the primary amines are protonated and less reactive.[10]
-
Possible Cause: Hydrolysis of the NHS ester. NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[13][14]
-
Solution: Prepare the this compound solution immediately before use. Do not store it in an aqueous solution. Ensure the reagent is stored in a desiccated environment at -20°C.[14]
-
-
Possible Cause: Inaccessible primary amines on the target molecule. Steric hindrance can prevent the NHS ester from reacting with the primary amines on your protein.[9]
-
Solution: If you have structural information, assess the accessibility of lysine (B10760008) residues. You may need to consider a different labeling strategy if surface amines are not available.
-
Issue 1.2: Protein Precipitation During Labeling
-
Possible Cause: Over-labeling of the protein. Attaching too many biotin labels can alter the protein's net charge and solubility, leading to precipitation.[15]
-
Solution: Reduce the molar excess of the this compound in the reaction. A 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[16]
-
Section 2: Issues During the Photocleavage Step
If you have confirmed successful biotinylation, the problem may lie in the photocleavage step itself.
Issue 2.1: Inefficient Cleavage
-
Possible Cause: Inadequate UV light exposure (Intensity and Duration). The efficiency of photocleavage is dependent on the total dose of UV light delivered to the sample.[17]
-
Solution: Increase the irradiation time or use a more powerful UV lamp. Ensure the light source is emitting at the correct wavelength (300-365 nm).
-
-
Possible Cause: Incorrect wavelength. Using a light source outside the optimal 300-365 nm range will result in poor cleavage efficiency.[3][6]
-
Solution: Verify the emission spectrum of your UV lamp.
-
-
Possible Cause: Sample turbidity or high absorbance. If your sample is turbid or contains components that absorb UV light at the cleavage wavelength, the light may not effectively penetrate the sample to reach the photocleavable linker.
-
Solution: If possible, clarify the sample by centrifugation or filtration before photocleavage. Dilute the sample if it is too concentrated.
-
-
Possible Cause: Presence of quenching agents. Certain molecules in your buffer can act as quenchers, deactivating the excited state of the 2-nitrobenzyl linker and reducing cleavage efficiency.[18][19]
-
Solution: If possible, perform a buffer exchange to remove potential quenching agents before photocleavage.
-
Issue 2.2: Sample Damage or Degradation
-
Possible Cause: Phototoxicity. Prolonged exposure to high-intensity UV light can damage biological samples.[20][21]
-
Solution: Minimize the UV exposure time to the minimum required for efficient cleavage. If possible, perform the photocleavage at a lower temperature (e.g., on ice) to reduce the rate of secondary damaging reactions.
-
Quantitative Data on Photocleavage Efficiency
The following table summarizes the reported photocleavage efficiencies under various conditions. Note that direct comparison can be challenging due to variations in experimental setups.
| Molecule Type | Light Source/Wavelength | Intensity | Duration | Cleavage Efficiency | Reference |
| Biotinylated Oligonucleotide | Near-UV light (300-350 nm) | Not specified | < 4 minutes | Quantitative | [7] |
| Biotinylated [Leu]Enkephalin | Not specified | Not specified | < 5 minutes | > 99% | [8] |
| Biotinylated Biomolecules | 365 nm lamp | 1-5 mW/cm² | 5-25 minutes | > 90% | |
| Fluorescently Labeled DNA | 340 nm | 3 mW/cm² | 10 minutes | Almost complete | [5] |
| Immobilized Fluorescent DNA | 340 nm | Not specified | 2 minutes | ~80% | [22] |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[9]
-
This compound
-
Anhydrous DMSO or DMF[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting column
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5).[16]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12]
-
-
Biotinylation Reaction:
-
Quench the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10]
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Photocleavage of Biotinylated Protein
Materials:
-
Biotinylated protein solution
-
UV lamp with an emission peak between 300-365 nm
-
Quartz or UV-transparent container
Procedure:
-
Sample Preparation:
-
Place your biotinylated protein solution in a quartz cuvette or other UV-transparent vessel.
-
-
UV Irradiation:
-
Expose the sample to UV light (300-365 nm) at a recommended intensity of 1-5 mW/cm².
-
Irradiate for 5-25 minutes. The optimal time may need to be determined empirically.
-
-
Post-Cleavage Analysis:
-
Analyze the sample to confirm cleavage. This can be done by various methods, such as:
-
SDS-PAGE: If the photocleavage results in a significant change in molecular weight (e.g., removal of a large tag), this can be visualized on a gel.
-
HPLC: The cleaved and uncleaved species can often be separated and quantified by reverse-phase HPLC.[5]
-
Mass Spectrometry: This can be used to confirm the mass of the cleaved product.[4]
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for biotinylation and photocleavage.
Photocleavage Mechanism
Caption: Simplified mechanism of 2-nitrobenzyl photocleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 8. Graphviz [graphviz.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 18. benchchem.com [benchchem.com]
- 19. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding in Pull-Down Assays
Welcome to the technical support center for troubleshooting pull-down assays. This guide provides detailed answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background and non-specific binding in pull-down assays?
High background in pull-down assays can stem from several factors, leading to the co-purification of unwanted proteins. The primary culprits include:
-
Non-specific binding to affinity beads: Proteins may adhere to the surface of the agarose (B213101) or magnetic beads themselves.[1]
-
Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate non-specifically with the bait protein or the bead surface.[1][2]
-
Insufficient washing: Inadequate washing steps may not effectively remove loosely bound, non-specific proteins.[3]
-
Inappropriate blocking: Failing to block all potential sites of non-specific interaction on the beads can lead to high background.
-
Cell lysis issues: Overly harsh lysis conditions can denature proteins, exposing hydrophobic regions that lead to non-specific binding. Conversely, incomplete lysis can release interfering substances.[3]
-
Antibody issues: The antibody used for immunoprecipitation may have low specificity or be used at too high a concentration, leading to off-target binding.
Q2: How can I reduce non-specific binding to the affinity beads?
Several strategies can be employed to minimize proteins binding directly to the affinity resin.
Solution 1: Pre-clearing the Lysate
Pre-clearing the lysate is a crucial step to remove proteins and other cellular components that have a high affinity for the beads.[4][5] This involves incubating the cell lysate with beads alone before the addition of the bait-specific antibody. These beads are then discarded, and the supernatant, now cleared of many non-specific binders, is used for the pull-down.
Detailed Experimental Protocol: Lysate Pre-clearing
-
Prepare the Beads: Dispense the required volume of bead slurry (e.g., Protein A/G agarose or magnetic beads) into a microcentrifuge tube. Wash the beads twice with ice-cold PBS.[6] To do this, add PBS, gently invert the tube, centrifuge briefly (e.g., 14,000 x g for 1 minute for agarose beads), and discard the supernatant.[6] After the final wash, resuspend the beads in PBS to their original slurry concentration.
-
Incubate with Lysate: Add approximately 10-20 µL of the washed bead slurry for every 500 µL to 1 mL of cell lysate.[6]
-
Rock and Incubate: Incubate the lysate-bead mixture on a rocker or orbital shaker at 4°C for 30-60 minutes.[7]
-
Pellet the Beads: Centrifuge the mixture to pellet the beads (e.g., 14,000 x g for 10 minutes at 4°C for agarose beads or use a magnetic rack for magnetic beads).[6]
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. Be careful not to disturb the bead pellet. The pre-cleared lysate is now ready for the immunoprecipitation step.
Solution 2: Blocking the Beads
Blocking the beads with a protein that is unlikely to interfere with the specific interaction can help to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.
Detailed Experimental Protocol: Bead Blocking
-
Prepare the Beads: Wash the required amount of beads twice with PBS as described above.
-
Prepare Blocking Buffer: Prepare a solution of 1% BSA in PBS. Ensure the BSA is of high quality (e.g., IgG-free).
-
Incubate: Resuspend the washed beads in the 1% BSA solution and incubate for 1 hour at 4°C with gentle rotation.
-
Wash: Pellet the beads and wash them 3-4 times with ice-cold PBS to remove excess BSA before proceeding with the pull-down assay.
Q3: How do I optimize my wash buffer to reduce non-specific binding?
Optimizing the stringency of the wash buffer is critical for disrupting weak, non-specific interactions while preserving the specific interaction of interest.[3][8] This can be achieved by adjusting the salt and detergent concentrations.
Wash Buffer Components and Their Effects
| Component | Typical Concentration Range | Purpose | Considerations |
| Salt (e.g., NaCl) | 150 mM - 1 M | Reduces ionic and electrostatic interactions.[3] | High concentrations may disrupt weaker specific protein-protein interactions.[3] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Reduces non-specific hydrophobic interactions.[3] | High concentrations can potentially disrupt specific interactions.[3] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-2 mM | Can reduce non-specific interactions mediated by disulfide bridges. | May affect proteins whose structure or interaction depends on disulfide bonds.[3] |
General Recommendations:
-
Start with a base wash buffer (e.g., lysis buffer or PBS) and incrementally increase the salt concentration (e.g., from 150 mM to 300 mM NaCl).
-
Incorporate a mild, non-ionic detergent like 0.1% Tween-20 or Triton X-100.[2]
-
Perform at least 3-5 wash steps, ensuring to completely remove the supernatant after each wash.[3]
Q4: Which blocking agent should I use, and are there any contraindications?
The choice of blocking agent depends on the specific assay, including the antibodies and detection system being used.
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons |
| Non-fat Dry Milk | 2.5-5% (w/v) | Inexpensive and readily available.[9] | Contains phosphoproteins and biotin, which can interfere with phospho-specific antibody detection and biotin-streptavidin systems.[9][10] |
| Bovine Serum Albumin (BSA) | 2-5% (w/v) | Generally compatible with phospho-specific antibodies.[9][10] | Can be expensive; may contain contaminating IgGs that cause background with certain secondary antibodies.[9] |
| Fish Gelatin | 0.1-5% (v/v) | Does not contain serum proteins that cross-react with mammalian antibodies.[9] | Contains endogenous biotin, making it unsuitable for biotin-based detection systems.[9] |
| Normal Serum | 5% (v/v) | Effective at reducing background from Fc-receptor binding.[11] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[11] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Protein-free, useful for assays where protein-based blockers interfere.[10][12] | Can be more expensive and may require more optimization.[10] |
Q5: How can I be sure that the observed interaction is specific?
Proper negative controls are essential to distinguish specific from non-specific binding.[5]
Essential Negative Controls
-
Beads-only control: Incubate your cell lysate with the affinity beads that have not been coupled to the bait protein.[1] This will reveal which proteins are binding non-specifically to the beads themselves.
-
Isotype control antibody: Use a non-immune antibody from the same species and of the same isotype as your primary antibody.[5] This control helps to determine if the observed binding is due to non-specific interactions with the antibody.
-
"Bait-free" control: If using a tagged recombinant protein as bait, perform a pull-down with the tag alone (e.g., GST protein without the fused bait protein) to identify proteins that bind to the tag.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting non-specific binding is crucial for efficiently identifying and resolving the issue.
Caption: A flowchart for troubleshooting non-specific binding.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key processes in a pull-down assay and a decision-making pathway for troubleshooting.
Caption: Standard experimental workflow for a pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing NHS Ester Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[1][2] A slightly alkaline environment (pH 8.3-8.5) is often recommended to ensure that the primary amine groups on the target molecule are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[3][4]
Q2: Why is pH control so critical for NHS ester reactions?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: The primary amine groups on proteins (N-terminus and lysine (B10760008) residues) need to be in their deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, these groups are protonated (-NH3+), rendering them unreactive.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. The rate of hydrolysis increases significantly with higher pH.[1][5]
Therefore, the optimal pH is a compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester.
Q3: Which buffers should I use for my NHS ester reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
-
Phosphate (B84403) Buffered Saline (PBS)
-
Carbonate-Bicarbonate buffer
-
HEPES
Q4: Which buffers should I avoid?
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][7] These buffers will directly compete with the labeling reaction. However, they can be useful for quenching the reaction once it is complete.[1]
Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1][6] In these cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer.[3][4] It is critical to use anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester labeling experiments.
Problem: Low or No Labeling Efficiency
This is a frequent issue that can arise from several factors related to the reaction conditions, reagents, or the target protein itself.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2] |
| NHS Ester Hydrolysis | Prepare fresh NHS ester stock solutions immediately before use.[7] Avoid storing NHS esters in aqueous solutions.[2] If hydrolysis is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][2] |
| Presence of Competing Amines | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[2][7] If your protein stock solution contains such buffers, perform a buffer exchange into a suitable amine-free buffer before starting the reaction. |
| Poor Reagent Quality | Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester.[8] Ensure the NHS ester has been stored properly under dry conditions to prevent degradation.[9] |
| Low Reactant Concentration | Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1] A protein concentration of at least 2 mg/mL is often recommended.[2] You can also try increasing the molar excess of the NHS ester.[2] |
| Inaccessible Amine Groups | The primary amines on your protein may be sterically hindered or buried within the protein's structure.[2] If structural information is available, assess the accessibility of lysine residues. |
Quantitative Data Summary
The following tables provide quantitative data to aid in the optimization of your NHS ester reactions.
Table 1: Effect of pH on NHS Ester Half-Life
This table illustrates the impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1][10] |
Table 2: Recommended Reaction Conditions
This table provides a general overview of recommended starting conditions for NHS ester coupling reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][2] | Optimal pH is often 8.3-8.5.[3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times.[2] |
| Incubation Time | 0.5 - 4 hours[1] | Can be extended to overnight at 4°C.[2] |
| Buffer | Phosphate, Carbonate, HEPES, Borate[1][6] | Must be free of primary amines. |
| Protein Concentration | 1 - 10 mg/mL[4] | Higher concentrations can improve efficiency. |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio depends on the protein and desired degree of labeling. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general workflow for the conjugation of an NHS ester to a protein.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate solution, and adjust the pH to 8.3-8.5.[3][4]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[3][7]
-
Reaction Initiation: Add the desired molar excess of the dissolved NHS ester to the protein solution. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] Protect from light if using a fluorescent NHS ester.
-
Quenching (Optional): To stop the reaction, a buffer containing primary amines, such as Tris-HCl, can be added to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted NHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[3][4]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Minimizing Protein Denaturation During Biotinylation and Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protein denaturation during biotinylation and subsequent cleavage of the biotin (B1667282) tag.
Troubleshooting Guides
Problem 1: Protein Precipitation or Aggregation During/After Biotinylation
Q: My protein is precipitating after adding the biotinylation reagent. What could be the cause and how can I solve it?
A: Protein precipitation during biotinylation is a common issue that can arise from several factors, primarily over-modification of the protein.[1][2][3]
Possible Causes and Solutions:
-
Over-biotinylation: The addition of multiple hydrophobic biotin molecules to the protein surface can lead to aggregation and precipitation.[3][4] Modifying critical lysine (B10760008) residues necessary for solubility can also contribute to this issue.[2]
-
Solution: Optimize the molar ratio of the biotinylation reagent to your protein. Start with a lower ratio (e.g., 5:1 or 10:1 biotin:protein) and perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[5][6][7][8] You can analyze the extent of biotinylation using methods like the HABA assay.[9][10]
-
-
Incorrect Buffer Conditions: The pH and composition of your buffer are critical. NHS-ester reactions work best at a pH between 7 and 9.[5][11] Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the biotinylation reagent, reducing labeling efficiency and potentially leading to side reactions.[11][12][13]
-
Protein Concentration: Very high protein concentrations can sometimes favor aggregation, especially after modification.
-
Re-solubilizing Precipitated Protein: If precipitation has already occurred, you may be able to re-solubilize your protein.
-
Solution: Try adding 1M Tris (pH 9.0) after the reaction is complete to adjust the pH above the isoelectric point (pI) of the modified protein.[2]
-
| Parameter | Recommendation | Potential Issue if Not Followed |
| Biotin:Protein Molar Ratio | Start with 5:1 to 20:1 and titrate | Over-biotinylation leading to precipitation |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Reduced labeling efficiency, side reactions |
| pH | 7.0 - 9.0 for NHS esters | Suboptimal labeling, reagent hydrolysis |
| Protein Concentration | >1 mg/mL (can be optimized) | Inefficient labeling (if too low) or aggregation |
Problem 2: Loss of Protein Activity After Biotinylation
Q: My protein has lost its biological activity after biotinylation. How can I prevent this?
A: Loss of protein function is often due to the biotin label being attached to a functionally important amino acid residue, such as those in an active site or binding interface.
Possible Causes and Solutions:
-
Modification of Critical Residues: NHS esters react with primary amines on lysine residues and the N-terminus. If these are crucial for your protein's function, their modification can be detrimental.
-
Solution 1: Change Labeling Chemistry: Target different functional groups. For example, use maleimide-biotin to target cysteine residues (sulfhydryls), which are often less abundant and may not be in the active site.[14]
-
Solution 2: Site-Specific Biotinylation: For recombinant proteins, you can introduce a specific tag (like an AviTag) that can be enzymatically biotinylated by BirA ligase at a single, defined site, ensuring that functional domains remain unmodified.
-
Solution 3: Optimize Molar Ratio: A lower biotin-to-protein ratio will result in fewer modified sites, reducing the probability of labeling a critical residue.[3]
-
Problem 3: Inefficient Cleavage of the Biotin Tag
Q: I am unable to efficiently cleave the biotin tag from my protein. What could be wrong?
A: Inefficient cleavage can be due to suboptimal reaction conditions or degradation of the cleaving agent.
Possible Causes and Solutions:
-
Suboptimal Cleavage Conditions: The concentration of the cleaving agent, temperature, pH, and incubation time are all critical for efficient cleavage.
-
Accessibility of the Cleavable Linker: The linker may be sterically hindered, preventing the cleavage agent from accessing it.
-
Solution: When designing your experiment, consider using a biotinylation reagent with a longer spacer arm to improve accessibility.
-
Problem 4: Protein Denaturation or Aggregation During Cleavage/Elution
Q: My protein is denatured or precipitating after cleaving the biotin tag and eluting from the streptavidin beads. How can I achieve a milder elution?
A: The strong interaction between biotin and streptavidin often necessitates harsh elution conditions that can denature proteins.[17] Using a cleavable linker is the primary strategy to avoid this, but the cleavage and subsequent elution steps must still be optimized for protein stability.
Possible Causes and Solutions:
-
Harsh Cleavage Conditions: Some cleavage methods, like very low pH for acid-labile linkers, can be denaturing for sensitive proteins.
-
Harsh Elution Conditions (for non-cleavable biotin): If you are not using a cleavable linker, eluting the biotinylated protein from streptavidin requires denaturing conditions like 6M guanidine (B92328) HCl at pH 1.5.[20]
-
Solution: It is highly recommended to use a cleavable biotinylation reagent to allow for gentle elution. Alternatively, using an excess of free biotin combined with heating can sometimes elute the protein, but this method may not be universally effective and can still be denaturing.[1]
-
-
Inefficient Removal of Eluted Protein: Leaving the eluted protein in the cleavage buffer for extended periods can lead to denaturation or aggregation.
-
Solution: Immediately after elution, perform a buffer exchange into a buffer that is optimal for your protein's stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical and enzymatic biotinylation?
A: Chemical biotinylation uses reactive biotin derivatives (e.g., NHS esters) to label specific functional groups on amino acids, such as primary amines on lysines. This method is versatile but can be non-specific, leading to multiple biotin labels per protein and potential modification of functionally important sites. Enzymatic biotinylation, on the other hand, uses an enzyme like Biotin Ligase (BirA) to attach biotin to a specific recognition sequence (e.g., AviTag) that has been engineered into the protein. This results in site-specific, 1:1 labeling, which is ideal for preserving protein function.
Q2: Which type of cleavable linker should I choose?
A: The choice of cleavable linker depends on the nature of your protein and the downstream applications.
-
Disulfide Linkers: Cleaved by reducing agents like DTT or TCEP. This is a common and relatively mild method, but may not be suitable if your protein has functionally important disulfide bonds.[9][15]
-
Acid-Labile Linkers: Cleaved at low pH. This method is straightforward but may denature acid-sensitive proteins.[21]
-
Photocleavable (PC) Linkers: Cleaved by exposure to UV light. This offers a rapid and non-invasive cleavage method under neutral pH, which is very gentle on the protein.[18][19]
Q3: How can I determine the degree of biotinylation?
A: The degree of biotinylation (the number of biotin molecules per protein molecule) can be quantified using several methods. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric assay.[9] Alternatively, you can use a competition ELISA.[10]
Q4: Can I reuse the streptavidin beads after elution?
A: If you are using harsh, denaturing conditions to elute a non-cleavable biotinylated protein, the streptavidin on the beads will also be denatured, and the beads cannot be reused. If you are using a cleavable linker and gentle elution conditions, it may be possible to regenerate and reuse the beads, but it is recommended to follow the manufacturer's instructions.
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody
This protocol provides a general guideline for biotinylating an antibody using an NHS-ester biotin reagent.
Materials:
-
Antibody (1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
NHS-ester biotin reagent (e.g., NHS-SS-Biotin for a cleavable option)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.[9]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO to a concentration of 10 mM.[11]
-
Biotinylation Reaction: While gently vortexing the antibody solution, add the dissolved biotin reagent to achieve the desired molar excess (start with a 20-fold molar excess).[6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]
-
Remove Excess Biotin: Remove unreacted biotin using a desalting column, exchanging the buffer to a suitable storage buffer for your antibody.[22]
Protocol 2: Cleavage of a Disulfide-Linked Biotin Tag with DTT
This protocol describes the cleavage of a disulfide-containing biotin linker.
Materials:
-
Biotinylated protein bound to streptavidin beads
-
Cleavage Buffer (e.g., PBS, pH 7.2-8.0)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in water.
-
Wash Beads: Wash the streptavidin beads with the bound biotinylated protein with the cleavage buffer to remove any non-specifically bound proteins.
-
Initiate Cleavage: Resuspend the beads in cleavage buffer and add the DTT stock solution to a final concentration of 20-50 mM.[9][15]
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C with gentle mixing.[9]
-
Collect Eluate: Separate the beads from the supernatant using a magnet or centrifugation. The supernatant contains your cleaved, tag-free protein.
-
Remove DTT (Optional): If DTT interferes with downstream applications, it can be removed by a buffer exchange using a desalting column.[15]
Protocol 3: Photocleavage of a PC-Biotin Tag
This protocol provides a general method for cleaving a photocleavable biotin linker.
Materials:
-
PC-biotinylated protein bound to streptavidin beads
-
Cleavage Buffer (e.g., PBS, pH 7.0-8.0)
-
UV lamp (300-365 nm)
Procedure:
-
Wash Beads: Wash the streptavidin beads with the bound PC-biotinylated protein with the cleavage buffer.
-
Resuspend Beads: Resuspend the beads in a minimal volume of cleavage buffer in a UV-transparent tube (e.g., quartz or certain plastics).
-
UV Irradiation: Expose the sample to UV light (300-365 nm) for 5-20 minutes at room temperature or on ice. The optimal time and distance from the lamp should be determined empirically.[18][23]
-
Collect Eluate: Separate the beads from the supernatant. The supernatant contains your cleaved protein.
Visualizations
Caption: General workflow for protein biotinylation, capture, and cleavage.
Caption: Troubleshooting logic for protein precipitation during biotinylation.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. dianova.com [dianova.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. goldbio.com [goldbio.com]
- 21. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
troubleshooting high background in streptavidin blotting
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during streptavidin blotting experiments, particularly focusing on high background problems.
Troubleshooting Guide: High Background in Streptavidin Blotting
High background on your blot can obscure your specific signal, making data interpretation difficult.[1] High background can manifest as a uniform dark haze across the membrane or as distinct, non-specific bands.[1] This guide will walk you through the common causes and solutions to achieve a clean blot with a high signal-to-noise ratio.
Question: What are the primary causes of high background in streptavidin blotting?
High background in streptavidin blotting can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of antibodies and streptavidin conjugates.[1]
-
Excessive Antibody or Streptavidin Concentration: Using too high a concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-HRP conjugate leads to increased non-specific binding.[1][2]
-
Inadequate Washing: Insufficient washing fails to remove unbound or weakly bound antibodies and streptavidin conjugates.[1][2]
-
Presence of Endogenous Biotin (B1667282): Many cell and tissue lysates contain endogenous biotin-containing proteins, which will be detected by streptavidin conjugates, leading to non-specific bands.[3][4][5][6][7][8]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific binding.[2]
-
Overexposure: Excessively long exposure times during signal detection can amplify background noise.[2][9]
Below is a troubleshooting workflow to help you systematically address these issues.
Caption: Troubleshooting workflow for high background in streptavidin blotting.
Frequently Asked Questions (FAQs)
Blocking
Question: My blot has a high uniform background. How can I optimize my blocking step?
Insufficient blocking is a primary cause of uniform background.[1] Here are several ways to optimize your blocking protocol:
-
Change the Blocking Agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1] If one is not working, try the other. For detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can cause interference.[1][2] However, be aware that non-fat dry milk contains endogenous biotin and is generally not recommended for streptavidin-based detection systems.[8][10] A good substitute is 0.1%–2.0% BSA.[8]
-
Increase Blocking Agent Concentration: Try increasing the concentration of your blocking agent, for example, from 3-5% to 7%.[2][9]
-
Increase Blocking Time and Temperature: You can increase the blocking time to 2 hours at room temperature or even overnight at 4°C.[9]
-
Add a Detergent: Including a mild detergent like 0.05% Tween-20 in your blocking buffer can help reduce non-specific binding.[2][9]
| Parameter | Standard Recommendation | Troubleshooting Action |
| Blocking Agent | 5% non-fat dry milk or BSA | Switch to the other agent; use BSA for phospho-proteins. For streptavidin blotting, prefer BSA.[1][8] |
| Concentration | 3-5% | Increase to 7%.[2] |
| Duration | 1 hour at room temperature | Increase to 2 hours at RT or overnight at 4°C.[9] |
| Detergent | 0.05% Tween-20 in wash buffer | Add 0.05% Tween-20 to the blocking buffer.[9] |
Caption: Table summarizing blocking optimization parameters.
Antibody and Streptavidin Concentration
Question: How do I know if my antibody or streptavidin-HRP concentration is too high?
Excessive concentrations of primary or secondary antibodies, or the streptavidin conjugate, are a common cause of high background.[1][2] The solution is to perform a titration (a dilution series) to determine the optimal concentration that provides a strong specific signal with minimal background.[1]
-
Primary and Secondary Antibodies: Start with the manufacturer's recommended dilution and then test a range of dilutions to find the optimal one for your specific experiment.
-
Streptavidin-HRP Conjugate: Due to the very high affinity of the streptavidin-biotin interaction, you can often use very low concentrations of the streptavidin conjugate.[11] Try higher dilutions of the streptavidin-HRP.[12]
| Reagent | Recommended Action |
| Primary Antibody | Perform a dilution series to find the optimal concentration. |
| Biotinylated Secondary Antibody | Perform a dilution series to find the optimal concentration. |
| Streptavidin-HRP | Test higher dilutions (e.g., 1:5,000 to 1:60,000).[13] |
Caption: Table for optimizing antibody and streptavidin concentrations.
Washing
Question: I still have high background after optimizing blocking and antibody concentrations. What should I do about my washing steps?
Inadequate washing can leave behind unbound antibodies and streptavidin, contributing to background noise.[1]
-
Increase Wash Duration and Number: A standard protocol may include three washes of 5-10 minutes each. Try increasing this to four or five washes of 10-15 minutes each.[1]
-
Increase Wash Buffer Volume: Ensure the membrane is fully submerged and moves freely in the wash buffer.
-
Use a Detergent: Always include a mild detergent like 0.05% - 0.1% Tween-20 in your wash buffer (e.g., TBS-T or PBS-T) to help reduce non-specific binding.[1][9][11]
Caption: Comparison of standard and optimized washing protocols.
Endogenous Biotin
Question: I am seeing non-specific bands on my blot. Could this be from endogenous biotin, and how can I block it?
Yes, non-specific bands are often the result of streptavidin binding to endogenous biotin-containing proteins in your sample.[4][5][7][8] Biotin is a cofactor for several carboxylase enzymes which are present in many cell and tissue types.[4][6] To confirm this, you can run a control lane where you probe the blot only with the streptavidin conjugate, omitting the primary and biotinylated secondary antibodies.[4] If bands appear, they are likely due to endogenous biotin.
To eliminate this background, you can perform an avidin/streptavidin-biotin blocking step before incubating with your primary antibody.[3][14][15][16]
Experimental Protocol: Blocking Endogenous Biotin
This protocol involves two main steps to block endogenous biotin before proceeding with your regular staining protocol.[3]
-
Saturate Endogenous Biotin with Excess Streptavidin:
-
After your standard protein-based blocking step (e.g., with BSA), incubate the membrane in a solution of streptavidin (e.g., 0.1 mg/ml in wash buffer) for 15 minutes at room temperature.[3]
-
This will bind to all the endogenous biotin on the blot.
-
Wash the membrane thoroughly three times for 10 minutes each with your wash buffer (e.g., TBS-T or PBS-T).[3]
-
-
Block Biotin-Binding Sites on Streptavidin with Excess Free Biotin:
-
Incubate the membrane in a solution of free D-biotin (e.g., 0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature.[3]
-
This step is crucial because streptavidin has four biotin-binding sites. The free biotin will occupy the remaining unsaturated binding sites on the streptavidin molecules that are now bound to the endogenous biotin on your blot.[3] This prevents the blocking streptavidin from binding to your biotinylated secondary antibody later on.
-
Wash the membrane thoroughly three times for 10 minutes each with your wash buffer.[3]
-
After these steps, you can proceed with your primary antibody incubation and the rest of your standard Western blot protocol.[3]
Caption: Workflow for blocking endogenous biotin.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Streptavidin (HRP) (ab7403) | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
Technical Support Center: The Impact of PEG Linker Length on Biotinylation Efficiency
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance on the use of PEG linkers in biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a biotinylation reagent?
A PEG (Polyethylene Glycol) linker, or spacer arm, is incorporated into a biotinylation reagent to increase the distance between the biotin (B1667282) molecule and its conjugation target.[1][2] This extension serves several critical purposes:
-
Overcoming Steric Hindrance: The primary benefit is to mitigate steric hindrance.[1][2] The bulky tetrameric structure of streptavidin or avidin (B1170675) can be sterically hindered from binding to a biotin molecule that is too close to the surface of a large biomolecule. The flexible PEG chain extends the biotin away from the biomolecule, making it more accessible to the binding pocket of streptavidin.[2][3][4]
-
Increasing Hydrophilicity: PEG linkers are hydrophilic, which can increase the solubility of the labeled molecule and reduce aggregation.[2][3][4]
-
Enhancing Flexibility: The flexibility of the PEG chain allows the biotin moiety to orient itself optimally for binding to streptavidin.[2]
Q2: How does the length of the PEG linker affect biotinylation efficiency?
The length of the PEG linker is a critical parameter that can significantly influence the outcome of assays that rely on the biotin-streptavidin interaction.[1] Generally, a longer PEG linker provides greater flexibility and distance from the target molecule, which can lead to enhanced binding with streptavidin.[1][5] However, the optimal linker length is often application-dependent and may require empirical testing.[1] Excessively long linkers could potentially lead to a slight decrease in binding affinity in some contexts.[2]
Q3: What are the common types of reactive groups used in PEG-biotin reagents?
Biotin-PEG linkers are available with various reactive groups to target different functional groups on a molecule. Some common reactive groups include:
-
NHS Esters (N-Hydroxysuccinimide): These are widely used to react with primary amines (-NH2) on proteins and peptides.[5]
-
Maleimides: These react specifically with thiol groups (-SH) found in cysteine residues.[5]
-
Azides or DBCO (Dibenzocyclooctyne): These are used for "click chemistry" reactions, which are highly specific and efficient.[5]
Data Presentation
Impact of PEG Linker Length on Streptavidin Binding
The following table summarizes hypothetical data illustrating the trend of how increasing PEG linker length can enhance the accessibility of biotin for streptavidin binding.[1]
| Biotinylation Reagent | Degree of Biotinylation (moles of biotin/mole of protein) | Streptavidin Binding Signal (Relative Luminescence Units) |
| NHS-PEG3-Biotin | 4.2 | 85,000 |
| NHS-PEG5-Biotin | 4.5 | 120,000 |
| NHS-PEG7-Biotin | 4.6 | 155,000 |
Note: This data is for illustrative purposes and highlights the potential trend. Actual results may vary depending on the specific protein and experimental conditions.[1]
Comparison of Different PEG Linker Lengths in Affinity Pulldown
Experimental data has shown that the choice of PEG linker length can be crucial for the success of specific applications like affinity pulldown assays.
| PEG Linker | Approximate Spacer Arm Length (Å) | Key Finding in an Affinity Pulldown Assay |
| PEG5 | ~30.2 | Identified as optimal for enriching target proteins, suggesting a balance between flexibility and effective concentration.[2] |
| PEG5 | 28 Å | Found to be an optimal biotinylated probe for isolating OSW-1 binding proteins from a cell lysate.[6] |
Visualizations
The Role of PEG Linkers in Overcoming Steric Hindrance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 5. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 6. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of PC Biotin-PEG3-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess PC Biotin-PEG3-NHS ester after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after labeling?
Excess, unreacted biotinylation reagent can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675) supports, leading to reduced capture efficiency and inaccurate quantification.[1][2] Furthermore, free biotin (B1667282) can interfere with subsequent assays by generating high background signals.[1]
Q2: What is the first step I should take after the labeling reaction is complete?
Before proceeding to purification, it is essential to quench the reaction to stop the biotinylation process. This is achieved by adding a primary amine-containing buffer, such as Tris or glycine (B1666218), which will react with and cap any remaining active NHS esters.[3][4][5][6]
Q3: What are the most common methods to remove excess biotinylation reagent?
The most widely used methods for removing small molecules like excess biotin from protein solutions are size exclusion chromatography (also known as gel filtration or desalting), dialysis, and spin columns.[7][8][9][10][11][12]
Q4: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as your sample volume, protein concentration, and the required final purity. Size exclusion chromatography is rapid and effective for a wide range of sample volumes.[7][13] Dialysis is a gentle method suitable for larger sample volumes but is more time-consuming.[11][12][14] Spin columns are convenient for small sample volumes and offer quick processing.[10][15]
Q5: Can I use affinity purification with streptavidin beads to remove the excess biotin?
No, this is not a suitable method for removing excess free biotin. Streptavidin beads are designed to bind biotinylated molecules.[16] Adding your reaction mixture directly to streptavidin beads would result in both your biotinylated protein and the excess free biotin binding to the beads, making it impossible to separate them. The primary goal of this purification step is to remove the unbound biotin before any affinity capture steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of biotinylated protein | Protein precipitation: Over-labeling can lead to protein aggregation and precipitation.[3][17] | - Optimize the molar ratio of biotin reagent to your protein. A 20-fold molar excess is a common starting point, but this may need adjustment.[5][11]- Ensure the reaction buffer pH is within the optimal range for NHS ester reactions (pH 7-9).[2] |
| Non-specific binding to the purification matrix: Proteins can sometimes interact with the material of the desalting column or dialysis membrane. | - Pre-block the column with a solution of Bovine Serum Albumin (BSA) if you suspect non-specific binding.[10]- Choose a dialysis membrane with a suitable molecular weight cut-off (MWCO) and material. | |
| Incorrect use of purification device: For spin columns, using incorrect centrifugation speeds or times can affect recovery.[17] | - Always follow the manufacturer's protocol for the specific desalting or spin column you are using. | |
| High background in downstream applications (e.g., ELISA, Western Blot) | Incomplete removal of excess biotin: The purification method may not have been efficient enough. | - For desalting columns, ensure you are using the correct size for your sample volume.[17]- When using dialysis, increase the number of buffer changes and the total dialysis time.[12][14]- Consider performing a second purification step if high purity is critical. |
| Contamination of reagents: Buffers or other solutions may be contaminated with biotin. | - Use fresh, high-purity reagents and dedicated solutions for biotinylation experiments. | |
| No or weak signal from the biotinylated protein | Inefficient biotinylation: The labeling reaction may not have worked effectively. | - Ensure your protein solution is in an amine-free buffer (e.g., PBS) before adding the NHS ester. Buffers like Tris or glycine will quench the reaction.[3][5]- Check the quality and storage of your this compound, as NHS esters are moisture-sensitive.[5] |
| Hydrolysis of the NHS ester: The NHS ester can hydrolyze in aqueous solutions, rendering it inactive. | - Dissolve the this compound in a dry organic solvent like DMSO or DMF immediately before use and add it to the protein solution.[5] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid buffer exchange and removal of small molecules from protein samples.
Materials:
-
Biotinylated protein sample
-
Pre-packed desalting column (e.g., PD-10 column)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation: Remove the column's bottom cap and allow the storage buffer to drain out.
-
Equilibration: Equilibrate the column by washing it with 3-5 column volumes of equilibration buffer.
-
Sample Application: Allow the equilibration buffer to fully enter the column bed. Carefully load your biotinylated protein sample onto the center of the column bed.
-
Elution: Once the sample has entered the column bed, add equilibration buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions. The larger, biotinylated protein will elute first, while the smaller, excess biotin molecules will be retained in the column and elute later.
-
Analysis: (Optional) Monitor the protein concentration of the collected fractions using a spectrophotometer at 280 nm or a protein assay to identify the fractions containing your purified protein.
Protocol 2: Removal of Excess Biotin using Dialysis
This method is gentle and suitable for larger sample volumes, although it is more time-consuming.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Hydrate (B1144303) Membrane: If using dialysis tubing, cut to the desired length and hydrate in dialysis buffer.
-
Load Sample: Load your biotinylated protein sample into the dialysis tubing or cassette and securely close both ends.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 200 times the sample volume of dialysis buffer.[12] Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then dialyze overnight. For complete removal, a 48-hour dialysis with multiple buffer changes may be necessary.[14]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer, remove the sample, and proceed with downstream applications.
Quantitative Data Summary
| Purification Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Processing Time | Recommended Sample Volume |
| Size Exclusion Chromatography (Desalting Column) | >90% | High | < 15 minutes | 0.1 mL - 2.5 mL |
| Dialysis | >95% | Very High | 12 - 48 hours | > 0.5 mL |
| Spin Columns | >85% | High | < 10 minutes | 10 µL - 100 µL |
Note: The actual recovery and removal efficiency can vary depending on the specific protein, initial concentration, and the desalting product used.
Visualizations
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. itwreagents.com [itwreagents.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotinylated proteins purification from free biotin - Protein and Proteomics [protocol-online.org]
- 11. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 12. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 15. 生物素化蛋白质纯化 [sigmaaldrich.com]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up PC Biotin-PEG3-NHS Ester Reactions
Welcome to the technical support center for PC Biotin-PEG3-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you successfully scale up your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a biotinylation reagent used to label proteins, peptides, and other molecules containing primary amines.[1][2][3][4][5][6][7][8] It features a biotin (B1667282) group for detection or purification, a 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines to form stable amide bonds.[2][9] A key feature of this reagent is its photocleavable (PC) linker, which allows for the release of the biotinylated molecule from its binding partner (like streptavidin) upon exposure to UV light.[2][3][4][5][6][10] This is particularly useful for applications requiring gentle elution conditions.[2][3][4][5][6][10]
Q2: What are the critical parameters to consider when scaling up my this compound reaction?
A2: When scaling up, it is crucial to maintain optimal reaction conditions. Key parameters include:
-
pH: The reaction should be performed in a pH range of 7.2 to 8.5 to balance the reactivity of the primary amines and the stability of the NHS ester.[11][12]
-
Temperature: Reactions are typically run at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.[11]
-
Concentration: The concentrations of both the molecule to be labeled and the biotinylation reagent can impact reaction efficiency.
-
Buffer Composition: Use amine-free buffers such as phosphate, HEPES, or bicarbonate buffers to avoid competition with the target molecule.[11][13]
-
Molar Ratio: The molar excess of this compound over the target molecule needs to be optimized to achieve the desired degree of labeling.[13]
Q3: How should I prepare and store my this compound?
A3: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2][3][6][9] Before use, allow the reagent to warm to room temperature before opening the container to prevent condensation.[14] For reaction, dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction mixture.[11][14][15][16] Aqueous stock solutions should be prepared fresh and used immediately, as the NHS ester will hydrolyze over time.[9][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Hydrolysis of NHS ester: The reagent has degraded due to moisture or improper storage. The reaction pH is too high or the reaction time is too long. | Use fresh or properly stored this compound. Ensure the reagent is warmed to room temperature before opening. Optimize the reaction pH to be within the 7.2-8.0 range.[17] Reduce the reaction time or perform the reaction at a lower temperature (e.g., 4°C).[11] |
| Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated (less reactive) primary amines. | Increase the pH of the reaction buffer to the recommended range of 7.2-8.5.[11][12] | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[11][13] | Exchange the protein into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer before starting the reaction.[11][13] | |
| Insufficient molar excess of biotin reagent: The amount of biotinylation reagent is not sufficient to achieve the desired level of labeling. | Increase the molar ratio of this compound to the target molecule. A 20-fold molar excess is a common starting point.[13] Titrate the reagent concentration to find the optimal ratio for your specific application.[13] | |
| Protein Precipitation during Reaction | Poor solubility of the biotin reagent: The this compound is not fully dissolved before being added to the aqueous reaction mixture. | Ensure the reagent is completely dissolved in a minimal amount of dry DMSO or DMF before adding it to the reaction.[11][12] The final concentration of the organic solvent in the reaction mixture should typically be below 10%.[11][12] |
| Over-modification of the protein: A high degree of biotinylation can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the biotinylation reagent.[18] Optimize the reaction time and temperature to control the extent of labeling. | |
| Difficulty in Purifying the Biotinylated Product | Inefficient removal of excess biotin reagent: The purification method is not adequately separating the labeled protein from the unreacted biotin. | Use a desalting column or dialysis with an appropriate molecular weight cutoff to remove small molecules.[15] For larger scale purifications, consider size exclusion chromatography. |
| Non-specific binding to affinity resin: The biotinylated protein is binding non-specifically to the streptavidin or avidin (B1170675) resin. | Ensure proper blocking of the affinity resin. Optimize washing steps with appropriate buffers to reduce non-specific interactions. | |
| Inconsistent Results Between Batches | Variability in reagent activity: The activity of the this compound may vary between lots or due to storage conditions. | Test the activity of a new batch of reagent on a small scale before proceeding with a large-scale reaction. A simple method is to measure the absorbance of the NHS byproduct at 260-280 nm after intentional hydrolysis.[11][14][16] |
| Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can have a significant impact on the outcome of the reaction, especially at a larger scale. | Carefully control and monitor all reaction parameters. Ensure accurate measurement of all reagents and buffers. |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a starting point for the biotinylation of a protein with primary amines. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration in an amine-free buffer. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate buffer.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Perform the Biotinylation Reaction:
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[13] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Biotinylated Protein: Remove the excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialyzing the sample against an appropriate buffer.[15]
Quantification of Biotinylation
It is important to determine the degree of biotinylation. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for determining the number of biotins incorporated per molecule of protein.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction scheme for NHS ester biotinylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 3. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 4. This compound - CD BioSciences [celluars.com]
- 5. PC Biotin-PEG3-NHS carbonate ester - Amerigo Scientific [amerigoscientific.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. biocat.com [biocat.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. glenresearch.com [glenresearch.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 18. vectorlabs.com [vectorlabs.com]
troubleshooting poor recovery of proteins after elution
Troubleshooting Guide: Poor Recovery of Proteins After Elution
This guide provides answers to frequently asked questions regarding low protein yield after the elution step in various chromatography techniques. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during protein purification.
Frequently Asked questions (FAQs)
Q1: My protein yield is significantly lower than expected after elution. What are the general areas I should investigate?
Low protein recovery after elution can stem from issues at various stages of the purification workflow. A systematic approach to troubleshooting is crucial.[1][2] The primary areas to investigate are:
-
Initial Protein Expression and Lysis: Inadequate protein expression or inefficient cell lysis will naturally lead to a low starting amount of your target protein.[1]
-
Protein Binding to Resin: Your protein may not be binding efficiently to the chromatography resin.[3]
-
Elution Conditions: The conditions used to elute the protein from the resin may be suboptimal.[1][4]
-
Protein Stability and Integrity: The protein may be degrading, precipitating, or aggregating during the purification process.[2][5][6]
Below is a flowchart outlining a general troubleshooting workflow.
Q2: How can I determine if the problem is with protein binding to the column?
Poor binding of your target protein to the chromatography resin is a common cause of low recovery.[3] To diagnose this issue, you should analyze the fractions collected during the loading and washing steps.
Experimental Protocol: Analysis of Flow-through and Wash Fractions
-
Collect Samples: During your purification run, collect the flow-through (the solution that passes through the column without binding) and all subsequent wash fractions.
-
SDS-PAGE Analysis: Load samples of your initial crude lysate, the flow-through, and each wash fraction onto an SDS-PAGE gel.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). If your protein is present in high concentrations in the flow-through or wash fractions, it indicates a binding problem.
-
Western Blot (Optional): For a more sensitive and specific detection, perform a Western blot using an antibody against your protein or its affinity tag.
Troubleshooting Poor Binding:
| Problem | Possible Cause | Recommended Solution |
| Protein in Flow-through/Wash | Incorrect buffer pH or ionic strength.[2][3] | For ion-exchange, ensure the buffer pH is appropriate for the protein's pI.[3] For affinity, ensure the binding buffer conditions are optimal. |
| Affinity tag is inaccessible or cleaved.[1][7] | Perform a Western blot with an anti-tag antibody to confirm the tag's presence. Consider denaturing purification conditions if the tag is buried.[7] | |
| Column binding capacity exceeded.[2][3] | Use a larger column volume or load less sample.[2] | |
| Presence of chelating or stripping agents (for IMAC).[8] | Ensure buffers are free of agents like EDTA or DTT that can strip metal ions from the resin.[8] |
Q3: My protein binds to the column, but I get very little back after elution. How can I optimize my elution conditions?
If your protein is binding effectively but not eluting, the elution buffer composition and strategy need optimization. The goal is to disrupt the interaction between the protein and the resin without denaturing the protein.[4]
Strategies for Optimizing Elution:
-
Gradient Elution: Instead of a single-step elution, apply a gradient of the eluting agent (e.g., salt concentration for ion-exchange, imidazole (B134444) for His-tagged proteins). This can help determine the optimal concentration for eluting your protein while leaving contaminants behind.[1][9]
-
Modify Elution Buffer Composition:
-
pH Adjustment: For ion-exchange and some affinity chromatography, altering the pH can disrupt the binding interaction.[4][10] For example, a common method for antibody elution from Protein A columns is to lower the pH.[11]
-
Increase Eluent Concentration: If a step elution is used, you may need to increase the concentration of the competitive agent (e.g., imidazole, specific ligand).[2]
-
Additives: Including additives in the elution buffer can sometimes improve recovery. For example, adding a small amount of a non-ionic detergent can help with hydrophobic proteins.[2]
-
-
Increase Incubation Time/Volume: Allowing the elution buffer to incubate with the resin for a longer period or increasing the volume of the elution buffer may improve recovery.[1]
Typical Elution Buffer Components for Different Chromatography Methods:
| Chromatography Type | Common Eluting Agents | Typical Concentration Range |
| His-Tag Affinity (IMAC) | Imidazole | 250-500 mM |
| Ion-Exchange (IEX) | NaCl or other salts | 0.1 - 1.0 M |
| Antibody Affinity (Protein A/G) | Glycine-HCl (low pH) | pH 2.5 - 3.0 |
| GST-Tag Affinity | Reduced Glutathione | 10-50 mM |
Q4: I observe a precipitate in my collection tubes after elution. What is causing this and how can I prevent it?
Precipitation after elution is a clear sign of protein aggregation or instability under the elution and/or storage conditions.[12][13] This is often triggered by a change in buffer composition, high protein concentration, or the inherent properties of the protein.[5][6]
Experimental Protocol: Buffer Exchange Post-Elution
To mitigate precipitation caused by harsh elution buffers, a rapid buffer exchange is recommended.
-
Elution: Collect your eluted protein fractions.
-
Immediate Neutralization (for low pH elution): If using a low pH elution buffer (e.g., for antibody purification), immediately add a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH back to a physiological range.[4][10]
-
Desalting/Dialysis: For other chromatography types, immediately perform dialysis or use a desalting column to exchange the elution buffer for a final, stable storage buffer. This removes high concentrations of salt or other eluting agents.[3][12]
-
Add Stabilizers: Consider adding stabilizing agents to your final buffer, such as:
Q5: Could my protein be degrading during purification?
Yes, protein degradation by proteases released during cell lysis is a common problem that can lead to lower yields of intact protein.[1][2]
Troubleshooting Protein Degradation:
| Symptom | Recommended Action |
| Multiple lower molecular weight bands on SDS-PAGE | Add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[2] |
| Loss of protein over time, even at 4°C | Keep samples on ice or at 4°C throughout the entire purification process.[1] Work quickly to minimize the time the protein is in the crude lysate. |
| Known sensitivity of the protein to specific proteases | Consider using a specific protease inhibitor or a protease-deficient expression host strain. |
By systematically evaluating each stage of your protein purification workflow, you can identify the root cause of poor recovery and implement targeted solutions to improve your yield of pure, active protein.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. goldbio.com [goldbio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein A chromatography increases monoclonal antibody aggregation rate during subsequent low pH virus inactivation hold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Accurate Assessment of Biotinsylation Degree
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately assessing the degree of biotinylation. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the degree of biotinylation, and why is it important to measure it?
The degree of biotinylation, often expressed as the molar ratio of biotin (B1667282) to protein (B/P ratio), indicates the average number of biotin molecules attached to a single protein molecule.[1] Accurately determining this ratio is crucial for ensuring the consistency and reproducibility of experiments that rely on the biotin-avidin interaction, such as ELISAs, Western blotting, immunohistochemistry, and affinity purification.[2][3] Over-biotinylation can lead to protein precipitation and loss of biological activity, while under-biotinylation can result in inefficient detection or purification.[3]
Q2: What are the most common methods to determine the degree of biotinylation?
The most common methods for quantifying the degree of biotinylation include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin.[4][5]
-
Fluorescent-Based Assays: These assays use fluorescently tagged avidin (B1170675) or streptavidin, where the binding of biotin induces a change in fluorescence.[6][7] They are generally more sensitive than the HABA assay.[2]
-
Mass Spectrometry (MS): A highly accurate method that directly measures the mass shift of the protein or its peptides upon biotinylation.[8][9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISAs can be developed to quantify biotinylated proteins.[5][11]
-
Gel-Shift Assay: This qualitative or semi-quantitative method relies on the mobility shift of a biotinylated protein upon binding to streptavidin in SDS-PAGE.[10][12]
Q3: What is the difference between avidin, streptavidin, and NeutrAvidin?
Avidin and streptavidin are both proteins that bind to biotin with very high affinity.[13] The key differences lie in their origin, physical properties, and non-specific binding characteristics.
-
Avidin: Derived from egg whites, it is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to significant non-specific binding.[13][14]
-
Streptavidin: Isolated from Streptomyces avidinii, it is not glycosylated and has a near-neutral pI, resulting in lower non-specific binding compared to avidin.[14][15] While avidin has a slightly higher affinity for free biotin, streptavidin often shows a higher affinity for biotin conjugated to other molecules.[16][17]
-
NeutrAvidin: This is a deglycosylated form of avidin, which reduces non-specific binding while maintaining a high affinity for biotin.[17]
For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize background signals.[13][14]
Q4: How do I remove excess, unreacted biotin after the labeling reaction?
It is critical to remove all free biotin from your biotinylated protein sample before assessing the degree of biotinylation, as its presence will lead to inaccurate results.[4][18] Common methods for removing unreacted biotin include:
-
Gel Filtration/Desalting Columns: An effective and rapid method for separating the larger biotinylated protein from the smaller, free biotin molecules.[4]
-
Dialysis: A widely used but more time-consuming method that involves dialyzing the sample against a large volume of buffer.[19]
-
Buffer Exchange Columns: Similar to desalting columns, these are used for rapid buffer exchange and removal of small molecules.[6]
Troubleshooting Guides
Issue 1: Inconsistent Biotinylation Results Between Batches
Possible Causes:
-
Inaccurate Protein Concentration Measurement: The initial protein concentration is a critical parameter in calculating the molar ratio of biotinylation reagent to protein.
-
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the protein's primary amines for reaction with NHS-ester biotinylation reagents, leading to lower labeling efficiency.[20]
-
Hydrolysis of Biotinylation Reagent: NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze, reducing their reactivity.
-
Variability in Reaction Conditions: Inconsistent reaction times, temperatures, or pH can affect the efficiency of the biotinylation reaction.
Solutions:
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA or Bradford assay) to determine the starting protein concentration.
-
Buffer Exchange: Before biotinylation, exchange the protein into an amine-free buffer (e.g., PBS).[20]
-
Proper Reagent Handling: Use high-quality, anhydrous DMF or DMSO to dissolve the biotinylation reagent and use it immediately.[20]
-
Standardize Protocol: Ensure consistent reaction parameters (time, temperature, pH) for all biotinylation reactions.
Issue 2: High Background in Downstream Applications (e.g., Western Blot, ELISA)
Possible Causes:
-
Non-specific Binding of Avidin/Streptavidin Conjugates: The avidin or streptavidin conjugate may be binding non-specifically to other molecules in the sample or to the solid support.
-
Endogenous Biotin: Many tissues and cell types, particularly liver and kidney, contain endogenous biotin, which can be detected by avidin/streptavidin conjugates, leading to false-positive signals.[21]
-
Insufficient Blocking: Inadequate blocking of the membrane or plate can lead to high background.
-
Residual Free Biotin: Incomplete removal of free biotin can interfere with the assay.[19]
Solutions:
-
Use Streptavidin or NeutrAvidin: These have lower non-specific binding compared to avidin.[13][14]
-
Block for Endogenous Biotin: If working with tissues known to have high levels of endogenous biotin, use an avidin/biotin blocking step before applying the primary antibody.[21]
-
Optimize Blocking Conditions: Use an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk, but be aware that milk contains some biotin) and ensure sufficient incubation time.[22]
-
Thorough Removal of Free Biotin: Ensure complete removal of unreacted biotin using methods like gel filtration or extensive dialysis.[19]
Issue 3: Low or No Signal in Detection Assays
Possible Causes:
-
Inefficient Biotinylation: The protein may not have been successfully biotinylated.
-
Steric Hindrance: The biotin molecule may be attached at a site that is inaccessible to the avidin or streptavidin conjugate.[23]
-
Over-Biotinylation: Excessive biotinylation can sometimes quench the signal or lead to protein aggregation.[3]
-
Inactive Avidin/Streptavidin Conjugate: The enzyme or fluorophore conjugated to the avidin/streptavidin may be inactive.
Solutions:
-
Confirm Biotinylation: Use a method like the HABA assay or a gel-shift assay to confirm that the protein has been biotinylated.
-
Use a Longer Spacer Arm: Biotinylation reagents with longer spacer arms can reduce steric hindrance and improve the accessibility of the biotin to avidin/streptavidin.[2]
-
Optimize Biotin-to-Protein Ratio: Perform a titration to find the optimal molar ratio of biotinylation reagent to protein that provides a good signal without causing aggregation or loss of function.
-
Check Conjugate Activity: Use a positive control to ensure that the avidin/streptavidin conjugate is active.
Quantitative Data Summary
The following table summarizes key quantitative parameters of common biotinylation assessment methods.
| Method | Principle | Sensitivity | Sample Requirement | Throughput | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin.[4] | Low (µM range)[5] | High (~20-100 µL of ~1 mg/mL protein)[5] | Low to Medium | Simple, uses standard spectrophotometer.[2] | Low sensitivity, requires large sample amount.[3][6] |
| Fluorescent Assays | Fluorometric; Biotin binding alters fluorescence.[6] | High (nM to pM range) | Low | Medium to High | High sensitivity, requires less sample.[2] | Requires a fluorescence plate reader.[2] |
| Mass Spectrometry | Measures mass shift due to biotin incorporation.[8] | Very High | Low | Low | Highly accurate, provides site-specific information.[24] | Requires specialized equipment and expertise.[10] |
| ELISA | Competitive binding of biotinylated protein.[5] | High | Low | High | High throughput, sensitive.[11] | Can be more complex to set up.[11] |
| Gel-Shift Assay | Electrophoretic mobility shift upon streptavidin binding.[10] | Moderate | Moderate | Low | Simple, visual confirmation of biotinylation.[12] | Semi-quantitative, lower throughput. |
Experimental Protocols
Detailed Methodology: HABA Assay for Biotin Quantification
This protocol is adapted from commercially available kits and literature.[4][18][25]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gently pipetting up and down.
-
Incubate: Allow the reaction to proceed for at least 2 minutes at room temperature.
-
Final Reading: Measure the absorbance at 500 nm again. This is the A500 of the HABA/Avidin/Biotin sample.
Calculation of Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA500): ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)
-
Calculate the concentration of biotin (in mol/L): Concentration of Biotin = ΔA500 / (b × ε)
-
b = path length of the cuvette (typically 1 cm)
-
ε = molar extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M-1cm-1)[4]
-
-
Calculate the moles of biotin in the sample: Moles of Biotin = Concentration of Biotin × Total Volume in Cuvette
-
Calculate the moles of protein in the sample: Moles of Protein = (Protein Concentration (g/L) / Molecular Weight of Protein ( g/mol )) × Volume of Protein Sample Added
-
Calculate the Biotin-to-Protein Molar Ratio: Molar Ratio = Moles of Biotin / Moles of Protein
Visualizations
Caption: Workflow of the HABA assay for quantifying the degree of biotinylation.
Caption: Troubleshooting guide for common issues in biotinylation experiments.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 6. mesoscale.com [mesoscale.com]
- 7. Detection and quantification of biotinylated proteins using the Storm 840 Optical Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 11. researchgate.net [researchgate.net]
- 12. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 14. difference.wiki [difference.wiki]
- 15. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 16. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 17. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 25. anaspec.com [anaspec.com]
Validation & Comparative
A Head-to-Head Comparison of PC Biotin-PEG3-NHS Ester and Other Cleavable Biotin Reagents for Reversible Biotinylation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal cleavable biotinylation reagent for their experimental needs. This guide provides a detailed comparison of PC Biotin-PEG3-NHS ester with other common cleavable biotin (B1667282) alternatives, supported by experimental data and detailed protocols.
In the realm of protein analysis and drug development, the ability to reversibly label and isolate biomolecules is paramount. Cleavable biotinylation reagents have emerged as indispensable tools, allowing for the efficient capture of biotinylated targets on avidin (B1170675) or streptavidin supports and their subsequent release under specific conditions. This guide provides an in-depth comparison of a photocleavable reagent, this compound, with other widely used cleavable biotinylation reagents, including those with disulfide-based (thiol-cleavable), Dde-based (hydrazine-cleavable), and iminobiotin-based (pH-sensitive) linkers.
Overview of Cleavable Biotinylation Reagents
The core principle of cleavable biotin reagents lies in the incorporation of a labile bond within the spacer arm that connects the biotin moiety to the reactive group. This design allows for the selective breakage of the linker, releasing the captured biomolecule while the biotin tag remains bound to the affinity matrix.
This compound: A Photocleavable Approach
This compound is an amine-reactive biotinylation reagent that features a photocleavable linker.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins and other biomolecules to form a stable carbamate (B1207046) bond.[1][2] The key feature of this reagent is the presence of a nitrobenzyl group within the PEG3 spacer arm, which can be cleaved upon exposure to UV light (typically around 365 nm).[1][4] This reagent-free cleavage method offers a mild and specific way to release captured molecules.[1][2]
Comparative Analysis of Cleavable Biotin Reagents
The choice of a cleavable biotinylation reagent depends on several factors, including the nature of the target biomolecule, the experimental workflow, and the desired downstream applications. Below is a comparative summary of this compound and its common alternatives.
| Feature | This compound | Thiol-Cleavable (e.g., NHS-SS-Biotin) | Dde-Cleavable (e.g., Dde Biotin Azide) | Iminobiotin (B1258364) |
| Cleavage Mechanism | Photocleavage (UV light, ~365 nm)[1][4] | Reduction of disulfide bond[5][6] | Hydrazinolysis[7][8] | pH shift (acidic)[9][10][11] |
| Cleavage Conditions | Mild, reagent-free (UV light)[12] | Reducing agents (e.g., DTT, TCEP)[5] | 2% aqueous hydrazine[7][8] | pH ~4.0[9][10][11] |
| Cleavage Efficiency | Typically >90% in 5-25 minutes[1][4] | High, dependent on reducing agent concentration and incubation time | Efficient under mild conditions[7] | High, dependent on pH |
| Residual Tag after Cleavage | Small molecular fragment[12] | Thiol group on the released molecule | Small molecular fragment (100.07 Da)[7] | None (reversible binding) |
| Potential for Off-Target Effects | Low, highly specific cleavage[13] | Reducing agents can affect protein disulfide bonds | Hydrazine can be reactive with other functional groups | Minimal, based on pH sensitivity |
| Cell Permeability | Can be designed to be cell-permeable or impermeable | Available in both cell-permeable and impermeable (sulfo-NHS) forms[14] | Dependent on the specific reagent structure | Generally cell-impermeable |
| Key Advantages | Reagent-free cleavage, high specificity, rapid release[1][12] | Well-established, efficient cleavage | Mild cleavage conditions[7] | Very gentle elution, no residual tag |
| Key Disadvantages | Potential for UV-induced damage to sensitive biomolecules | Reducing agents may compromise protein structure/function | Hydrazine is a hazardous chemical | Weaker binding affinity to avidin compared to biotin[11][15] |
Experimental Protocols
Detailed methodologies for the use of these cleavable biotin reagents are crucial for successful experimental outcomes. Below are representative protocols for protein biotinylation and cleavage.
Protocol 1: Protein Biotinylation and Photocleavage using this compound
A. Biotinylation
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Reagent: Remove unreacted biotinylation reagent by dialysis against a suitable buffer or by using a desalting column.
B. Photocleavage
-
Capture of Biotinylated Protein: Incubate the biotinylated protein sample with streptavidin-agarose beads to allow for binding.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Photocleavage: Resuspend the beads in a minimal volume of buffer and expose to a near-UV lamp (e.g., 365 nm, 1-5 mW/cm²) for 5-25 minutes.[1][4]
-
Elution: Centrifuge the beads and collect the supernatant containing the released protein.
Protocol 2: Protein Biotinylation and Thiol-Cleavage using NHS-SS-Biotin
A. Biotinylation
-
Prepare Protein Sample: Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[5]
-
Prepare Biotinylation Reagent: Prepare a 5 mg/mL stock solution of NHS-SS-Biotin in anhydrous DMF or DMSO.[5]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-SS-Biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or >2 hours at 4°C.[5]
-
Desalting: Remove unreacted reagent using a desalting column or dialysis.[5]
B. Thiol-Cleavage
-
Capture and Washing: Bind the biotinylated protein to streptavidin beads and wash thoroughly.
-
Cleavage: Incubate the beads with 50 mM DTT or TCEP-HCl for 90-120 minutes at room temperature or 1 hour at 45°C to cleave the disulfide bond.[5]
-
Elution: Collect the supernatant containing the released protein.
Protocol 3: Protein Elution from Iminobiotin Resins
-
Binding: Adjust the pH of the iminobiotinylated protein sample to >9.5 and apply it to an avidin or streptavidin column.[9][10][11]
-
Washing: Wash the column with a high pH binding buffer (e.g., 50mM ammonium (B1175870) carbonate, pH 11.0 with 0.5M NaCl) to remove unbound proteins.[9]
-
Elution: Elute the bound protein using a low pH elution buffer (e.g., 50mM ammonium acetate, pH 4.0 with 0.5M NaCl).[9][10][11]
-
Neutralization: Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1M Tris-HCl, pH 9.0) to preserve protein activity.[10]
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the chemical structures, cleavage mechanisms, and a general experimental workflow.
Caption: Structure of this compound and its light-induced cleavage.
Caption: A typical experimental workflow for cleavable biotin-based affinity purification.
Conclusion
The selection of an appropriate cleavable biotinylation reagent is a critical decision in experimental design. This compound offers a modern, reagent-free cleavage method that is both mild and highly efficient, making it an excellent choice for applications where the integrity of the released biomolecule is paramount. However, for biomolecules sensitive to UV radiation, alternative cleavable linkers such as thiol-cleavable, Dde-cleavable, or the pH-sensitive iminobiotin system provide robust and effective solutions. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the optimal cleavable biotin reagent that best suits their specific research needs.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 5. proteochem.com [proteochem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validating Protein-Protein Interactions: A Comparative Guide to Chemical and Enzymatic Biotinylation Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research and therapeutic discovery. This guide provides an objective comparison of chemical biotinylation using reagents like PC Biotin-PEG3-NHS Ester with enzymatic proximity labeling techniques, offering a comprehensive overview of their principles, performance, and experimental workflows.
The study of PPIs is crucial for elucidating cellular signaling pathways, understanding disease mechanisms, and identifying novel drug targets. A variety of methods exist to validate these interactions, each with its own set of advantages and limitations. This guide focuses on biotin-based pull-down approaches, which are widely used to isolate and identify interacting partners. We will compare the use of a chemical biotinylating agent, this compound, with the popular in vivo enzymatic proximity labeling methods, BioID/TurboID and APEX2.
Performance Comparison: Chemical vs. Enzymatic Biotinylation
The choice of method for validating PPIs depends on several factors, including the nature of the interaction (stable vs. transient), the cellular context, and the specific experimental goals. Below is a summary of the key performance characteristics of each method.
| Feature | This compound (Chemical) | BioID/TurboID (Enzymatic) | APEX2 (Enzymatic) |
| Principle | Covalent modification of primary amines (e.g., lysines) on the bait and interacting proteins with a biotinylating reagent. | Fusion of a promiscuous biotin (B1667282) ligase to a bait protein, which biotinylates proximal proteins in the presence of biotin. | Fusion of an engineered peroxidase to a bait protein, which generates reactive biotin-phenoxyl radicals to label nearby proteins. |
| Labeling Radius | Dependent on cross-linker length; can capture both direct and indirect interactions within a complex. | Approximately 10 nm, capturing both direct and proximal interactors.[1] | Approximately 20 nm, providing a broader snapshot of the local protein environment.[2] |
| Temporal Control | Limited; labeling occurs upon addition of the reagent to cell lysates. | Long labeling times (hours for BioID, minutes for TurboID) provide a history of interactions.[3] | Very rapid labeling (minutes) allows for capturing transient interactions with high temporal resolution.[4] |
| In Vivo Application | Not suitable for in vivo labeling of intracellular proteins. | Well-established for use in living cells and organisms.[1] | Applicable in living cells, but the requirement for H₂O₂ can induce cellular stress.[5] |
| Cleavability | Photocleavable linker allows for mild elution of captured proteins. | No inherent cleavability; requires harsh elution conditions or on-bead digestion. | No inherent cleavability; requires harsh elution conditions or on-bead digestion. |
| Potential Artifacts | Can lead to the identification of non-specific binders due to protein aggregation in lysates. | "Bystander" proteins that are in proximity but not functionally related can be labeled.[1] | Similar to BioID, with a larger labeling radius potentially increasing the number of bystanders. |
| Typical Yield | Variable, depends on the abundance of the bait and interacting proteins. | Generally provides a good yield of biotinylated proteins for mass spectrometry analysis.[1] | Efficient labeling can result in a high yield of biotinylated material.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each approach.
Protocol 1: Pull-Down Assay using this compound
This protocol outlines the general steps for biotinylating a purified "bait" protein and using it to pull down interacting "prey" proteins from a cell lysate.
Materials:
-
Purified bait protein
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Cell lysate containing prey proteins
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Biotinylation of the Bait Protein:
-
Dissolve the purified bait protein in an amine-free buffer to a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add the biotin reagent to the protein solution at a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted biotin reagent via dialysis or a desalting column.
-
-
Immobilization of the Biotinylated Bait:
-
Incubate the biotinylated bait protein with streptavidin-conjugated magnetic beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
-
Pull-Down of Prey Proteins:
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution of Protein Complexes:
-
Resuspend the beads in elution buffer.
-
Expose the bead suspension to a 365 nm UV lamp for 5-15 minutes on ice to cleave the photocleavable linker.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted bait and prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.
-
Protocol 2: Proximity Labeling using BioID/TurboID
This protocol describes the in vivo biotinylation of proteins proximal to a bait protein fused with a promiscuous biotin ligase.[1][6][7]
Materials:
-
Mammalian expression vector encoding the bait protein fused to BioID or TurboID
-
Appropriate mammalian cell line
-
Cell culture medium supplemented with biotin
-
Lysis buffer (containing detergents and protease inhibitors)
-
Streptavidin-conjugated beads
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer) or on-bead digestion buffer
Procedure:
-
Cell Transfection and Expression:
-
Transfect the mammalian cells with the BioID/TurboID-bait fusion construct.
-
Select for stable expression or perform transient transfection.
-
-
Proximity Labeling:
-
Supplement the cell culture medium with 50 µM biotin.
-
Incubate the cells for the desired labeling period (e.g., 18 hours for BioID, 10 minutes for TurboID).[3]
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-conjugated beads for several hours at 4°C to capture biotinylated proteins.
-
Wash the beads sequentially with a series of wash buffers with increasing stringency to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Alternatively, perform on-bead tryptic digestion to release peptides for mass spectrometry analysis, leaving the biotinylated peptides attached to the beads.[8]
-
Analyze the eluted proteins or peptides by Western blotting or mass spectrometry.
-
Protocol 3: Proximity Labeling using APEX2
This protocol details the rapid, in vivo biotinylation of proteins in the vicinity of an APEX2-tagged bait protein.[4][5][9]
Materials:
-
Mammalian expression vector encoding the bait protein fused to APEX2
-
Appropriate mammalian cell line
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium azide, sodium ascorbate)
-
Lysis buffer
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer or on-bead digestion buffer
Procedure:
-
Cell Transfection and Expression:
-
Transfect the cells with the APEX2-bait fusion construct and establish stable or transient expression.
-
-
Labeling Reaction:
-
Incubate the cells with biotin-phenol for 30 minutes.
-
Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute to initiate the biotinylation reaction.[2]
-
Quench the reaction by adding a quenching solution.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells and perform affinity purification of biotinylated proteins using streptavidin-conjugated beads as described in the BioID/TurboID protocol.
-
-
Elution and Analysis:
-
Elute the captured proteins or perform on-bead digestion for subsequent analysis by Western blotting or mass spectrometry.
-
Visualizing Protein-Protein Interaction Networks
Understanding the complex web of interactions within a cell is often facilitated by visual representations. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized network that is frequently studied using PPI validation techniques. Upon ligand binding, EGFR dimerizes and initiates a cascade of downstream signaling events through interactions with various adaptor and effector proteins.
Caption: EGFR signaling pathway protein-protein interactions.
The diagram above illustrates a simplified workflow for a proximity labeling experiment designed to identify proteins interacting with a bait protein.
Caption: General workflow for proximity labeling experiments.
Conclusion
The validation of protein-protein interactions is a multifaceted process, and the selection of an appropriate method is critical for generating reliable and meaningful data. Chemical biotinylation with reagents like this compound offers a straightforward in vitro approach, particularly advantageous for its photocleavable nature, which allows for the mild recovery of interacting partners. However, this method is not suitable for studying interactions within the complex environment of a living cell.
In contrast, enzymatic proximity labeling techniques such as BioID, TurboID, and APEX2 have revolutionized the study of PPIs by enabling their identification in a more native context. These methods are powerful tools for discovering novel interactors, including those that are weak or transient. The choice between them often comes down to the desired temporal resolution, with APEX2 offering the fastest labeling kinetics. Researchers should carefully consider the specific biological question, the nature of the protein of interest, and the potential for experimental artifacts when selecting the most appropriate method for their PPI validation studies. Combining data from orthogonal approaches can often provide the highest confidence in the identified protein-protein interactions.
References
- 1. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 6. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 7. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
Confirming Photocleavage Sites: A Comparative Guide to Mass Spectrometry Analysis
In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, the precise cleavage of photocleavable linkers is a critical design parameter. Verifying the exact site of cleavage is paramount to ensure the intended mechanism of action and to characterize the resulting active species. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose.
This guide provides a comparative overview of the two primary mass spectrometry techniques used for confirming photocleavage sites: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective methodologies, data outputs, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
At a Glance: MALDI-TOF vs. LC-MS/MS for Photocleavage Analysis
Choosing the right technique depends on the specific requirements of the analysis, such as the complexity of the sample, the level of detail required, and the desired throughput. LC-MS/MS is generally the preferred method for definitive site confirmation due to its ability to sequence peptides, while MALDI-TOF offers a rapid method for assessing the overall cleavage reaction.[1][2]
| Feature | MALDI-TOF MS | LC-MS/MS |
| Primary Application | Rapid screening of cleavage efficiency; analysis of simple mixtures.[1] | Definitive identification and sequencing of cleavage site; analysis of complex mixtures.[1][2] |
| Principle | Measures the mass-to-charge ratio (m/z) of intact molecules after laser ionization.[1] | Separates peptides by liquid chromatography before ionization and fragmentation for sequencing.[1] |
| Sample Throughput | High; analysis takes minutes per sample.[3] | Lower; analysis can take 1-2 hours per sample.[3] |
| Information Provided | Molecular weights of cleaved and uncleaved species. | Peptide sequences, fragmentation patterns, and precise modification site. |
| Sensitivity | Good, but can be affected by ion suppression in complex mixtures.[1] | Very high, enhanced by chromatographic separation.[3] |
| Complexity of Analysis | Simpler data interpretation (mass matching). | More complex data analysis requiring specialized software. |
| Resolution & Mass Accuracy | Generally lower than high-resolution LC-MS/MS instruments. | High resolution and high mass accuracy, enabling confident identification. |
Experimental Workflows and Methodologies
The confirmation of a photocleavage site typically follows a "bottom-up" proteomics approach.[4][5][6] In this workflow, the protein conjugate is first subjected to photocleavage, then enzymatically digested into smaller peptides. These peptides are then analyzed by mass spectrometry to identify the fragment carrying the remnant of the photocleavable linker.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a standard bottom-up proteomics workflow for identifying the photocleavage site on a protein conjugate.
1. Photocleavage Reaction:
-
Prepare the protein conjugate in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes) to induce cleavage. An unirradiated sample should be processed in parallel as a negative control.
2. Protein Denaturation, Reduction, and Alkylation:
-
To the cleaved and control samples, add a denaturing agent like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents disulfide bonds from reforming.
3. Enzymatic Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 1 M.
-
Add a protease, such as sequencing-grade trypsin, at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C to digest the protein into peptides.
4. Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA) to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin tip. Elute the peptides in a solution of acetonitrile (B52724) and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for LC-MS (e.g., 2% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a reverse-phase liquid chromatography (RPLC) column (e.g., a C18 column) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS1 scan (to detect peptide precursor ions) and several MS/MS scans (to fragment selected precursors and obtain sequence information).
6. Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Search the MS/MS spectra against a protein sequence database that contains the sequence of the target protein.
-
Specify the mass of the photocleavable linker remnant as a variable modification on potential amino acid residues (e.g., lysine, cysteine).
-
The software will identify the peptide that contains the mass modification and provide fragmentation data that confirms the specific amino acid to which the remnant is attached, thus confirming the cleavage site.
Detailed Experimental Protocol: MALDI-TOF Analysis
This protocol is suitable for a rapid assessment of the photocleavage reaction.
1. Photocleavage and Digestion:
-
Perform the photocleavage and enzymatic digestion steps as described in the LC-MS/MS protocol (Steps 1-3). Sample cleanup (Step 4) is also highly recommended.
2. MALDI Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a solvent mixture like 50% acetonitrile/0.1% TFA.
-
Mix the peptide digest solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate (typically 0.5-1.0 µL of each).
-
Allow the mixture to air-dry completely, forming co-crystals of the matrix and peptide analytes.
3. MALDI-TOF MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode. The instrument measures the time it takes for ions to travel down the flight tube, which is proportional to their m/z.
-
The resulting spectrum will show peaks corresponding to the masses of the various peptides in the mixture.
4. Data Analysis:
-
Calculate the theoretical masses of the expected peptide fragments both with and without the photocleavable linker remnant.
-
Compare the experimental m/z values from the MALDI spectrum to the theoretical mass list.
-
The presence of a peak matching the mass of the peptide with the linker remnant confirms that cleavage occurred at that location. The relative intensity of the modified versus unmodified peptide peaks can provide a semi-quantitative estimate of cleavage efficiency.
Quantitative Data Presentation
A key outcome of this analysis is the determination of cleavage efficiency. This can be estimated by comparing the signal intensity of the peptide containing the linker remnant to the intensity of its unmodified counterpart in the mass spectrum.
Below is a representative table summarizing the quantitative analysis of a photocleaved peptide. The data is derived from the extracted ion chromatograms (for LC-MS) or peak intensities (for MALDI-TOF) of the modified (cleaved) and unmodified peptides.
| Peptide Sequence | State | Observed m/z (Theoretical m/z) | Relative Intensity (Peak Area) | Calculated Cleavage Efficiency |
| K.VPQVSTPTLVEVSR.N | Unmodified | 863.47 (863.47) | 1.5 x 10⁶ | \multirow{2}{}{88.2%} |
| K(Remnant).VPQVSTPTLVEVSR.N | Modified | 978.52 (978.52) | 1.1 x 10⁷ | |
| R.TPEVTCVVVDVSHEDPEVQFK.W | Unmodified | 1295.61 (1295.61) | 9.8 x 10⁷ | \multirow{2}{}{~0%} |
| R.TPEVTCVVVDVSHEDPEVQFK.W | Modified | Not Detected | 0 |
Note: This table presents hypothetical but realistic data for illustrative purposes. "Remnant" refers to the portion of the photocleavable linker remaining on the peptide after cleavage. The calculated efficiency is based on the relative intensities of the modified peptide versus the sum of both modified and unmodified forms.
References
- 1. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to PEG Linker Lengths in Bioconjugate Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain can significantly influence the physicochemical and biological properties of these complex molecules, impacting their efficacy, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of different PEG linker lengths for specific applications, supported by experimental data and detailed methodologies.
Impact of PEG Linker Length on Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers are incorporated to enhance solubility, reduce aggregation, and prolong circulation half-life. The choice of PEG length represents a crucial balance between these beneficial properties and the potential for steric hindrance, which could negatively affect the ADC's ability to bind to its target antigen and deliver its cytotoxic payload.
Quantitative Comparison of PEG Linker Performance in ADCs
The following table summarizes key performance metrics for ADCs functionalized with PEG linkers of varying lengths. The data illustrates the trade-offs associated with different PEG chain lengths.
| Parameter | No PEG Linker | Short PEG (e.g., 4 kDa) | Long PEG (e.g., 10 kDa) | Key Findings & References |
| Half-Life Extension (fold increase) | 1.0 | 2.5 | 11.2 | Longer PEG chains significantly prolong the circulation half-life of the bioconjugate.[1][2] |
| In Vitro Cytotoxicity Reduction (fold increase in IC50) | 1.0 | 4.5 | 22.0 | Increased PEG length can lead to a reduction in in vitro cytotoxicity, likely due to steric hindrance.[1][2] |
| In Vivo Antitumor Efficacy | Baseline | Improved | Most Improved | Despite reduced in vitro cytotoxicity, the extended half-life from longer PEG linkers can lead to greater overall tumor growth inhibition in animal models.[1][2] |
| Off-Target Toxicity | Higher | Reduced | Significantly Reduced | Longer PEG linkers can reduce off-target toxicity by improving the pharmacokinetic profile and reducing clearance.[2] |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate with a PEG Linker
This protocol outlines a general two-step chemoenzymatic method for the site-specific conjugation of a cytotoxic payload (e.g., MMAE) to an antibody fragment (Fab) using a thiol-PEG-amine linker.[1][3]
Materials:
-
Q-tagged Fab fragment
-
Microbial transglutaminase (MTGase)
-
Thiol-PEG-amine linker (HS-PEG-NH2)
-
Maleimide-functionalized cytotoxic payload (e.g., Maleimide-VC-PAB-MMAE)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.0-7.5)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Enzymatic Ligation of the Linker:
-
Dissolve the Q-tagged Fab and the HS-PEG-NH2 linker in the reaction buffer.
-
Add MTGase to the solution to catalyze the formation of a covalent bond between the glutamine tag on the Fab and the amine group of the PEG linker.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE).
-
-
Purification of the Fab-PEG Conjugate:
-
Once the first step is complete, purify the HS-PEG-modified Fab from the reaction mixture to remove excess linker and enzyme using size-exclusion chromatography.
-
-
Conjugation of the Cytotoxic Payload:
-
Dissolve the maleimide-functionalized cytotoxic payload in a suitable solvent (e.g., DMSO).
-
Add the payload solution to the purified Fab-PEG conjugate. The maleimide (B117702) group will react with the free thiol on the PEG linker.
-
Incubate the reaction mixture at room temperature for a set duration.
-
-
Final Purification:
-
Purify the final ADC from unreacted payload and other impurities using a purification method such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
ADC Cellular Uptake and Payload Delivery Pathway
Caption: Generalized pathway of ADC binding, internalization, and payload release.
Impact of PEG Linker Length on PROTACs
In PROTACs, the linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length of the PEG linker dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][5]
Quantitative Comparison of PEG Linker Performance in BRD4-Targeting PROTACs
The following table presents synthesized data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation efficiency.
| Linker Length | DC50 (nM) | Dmax (%) | Key Findings & References |
| PEG3 | 55 | 85 | A shorter linker may result in steric hindrance, leading to less efficient degradation. |
| PEG4 | 20 | 95 | Increasing the linker length can improve the formation of a productive ternary complex. |
| PEG5 | 15 | >98 | An optimal linker length often provides the best combination of flexibility and proximity for efficient ubiquitination. |
| PEG6 | 30 | 92 | A linker that is too long may lead to a less stable or non-productive ternary complex, reducing degradation efficiency. |
| (Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs) |
Experimental Protocol: Determination of PROTAC DC50 and Dmax via Western Blot
This protocol describes a standard method for quantifying the degradation of a target protein induced by a PROTAC.[6][7]
Materials:
-
Cell line expressing the target protein (e.g., MCF7 for BRD4)
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
PROTAC-Mediated Protein Degradation Pathway
Caption: The ubiquitin-proteasome system hijacked by a PROTAC for targeted protein degradation.
Conclusion
The length of the PEG linker is a paramount consideration in the design of bioconjugates, with a profound impact on their therapeutic performance. For ADCs, longer PEG chains can enhance pharmacokinetic properties, leading to improved in vivo efficacy, although this may come at the cost of reduced in vitro potency. In the realm of PROTACs, an optimal PEG linker length is essential for facilitating the formation of a stable and productive ternary complex, which is the cornerstone of their mechanism of action. The experimental protocols and comparative data presented in this guide are intended to provide a foundational framework for the rational design and optimization of PEG linkers in the development of next-generation targeted therapies.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Reversible Biotinylation Using Western Blot
For researchers, scientists, and professionals in drug development, the ability to selectively label and subsequently release proteins of interest is crucial for a variety of applications, from pull-down assays to the study of protein-protein interactions. Reversible biotinylation offers a powerful tool for these purposes, allowing for the strong and specific capture of biotinylated molecules by avidin (B1170675) or streptavidin, followed by their release under specific conditions. Western blotting serves as an indispensable method to validate both the initial biotinylation and the subsequent cleavage of the biotin (B1667282) tag.
This guide provides a comprehensive comparison of common reversible biotinylation strategies, supported by experimental data and detailed protocols for their validation via Western blot.
Comparing the Alternatives: A Head-to-Head Look at Reversible Biotinylation Reagents
Several types of reversible biotinylation reagents are commercially available, each with a unique cleavable linker that dictates the conditions for biotin removal. The choice of reagent depends on the specific experimental requirements, such as the sensitivity of the protein to pH changes or reducing agents.
| Reagent Type | Cleavable Linker | Cleavage Condition | Cleavage Efficiency | Key Advantages | Key Disadvantages |
| Disulfide-Based (e.g., NHS-SS-Biotin) | Disulfide bond | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | >95%[1] | High cleavage efficiency under mild reducing conditions.[1] | Incompatible with experimental conditions that require maintaining disulfide bonds in the target protein. |
| d-Desthiobiotin-Based | Modified biotin structure | Competitive displacement with free biotin | Gentle elution allows for recovery of protein complexes. | Lower binding affinity to streptavidin compared to biotin.[2] | |
| Acid-Cleavable | Acid-labile linker | Low pH (e.g., 10% formic acid or 95% trifluoroacetic acid) | >98% (with 10% formic acid)[1] | Rapid and highly efficient cleavage.[1] | Harsh acidic conditions can denature or damage sensitive proteins. |
| Photocleavable | Photocleavable linker | UV light exposure | Efficient cleavage. | Spatially and temporally controlled cleavage. | Requires specialized equipment for UV irradiation. |
| Base-Cleavable (e.g., RevAmines) | (2-(alkylsulfonyl)ethyl) carbamate | Mild basic conditions (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8) | Effective cleavage. | Traceless removal of the biotin tag, regenerating the native amine.[3] | May not be suitable for proteins sensitive to basic pH. |
Visualizing the Workflow: From Biotinylation to Detection
The overall process of validating reversible biotinylation using Western blot involves several key steps, from labeling the protein of interest to detecting the cleaved and uncleaved forms.
Caption: Experimental workflow for validating reversible biotinylation using Western blot.
A Comparative Look at Reversible Biotinylation Methods
The choice of a reversible biotinylation method is dictated by the specific requirements of the experiment and the nature of the protein being studied.
Caption: Comparison of different reversible biotinylation methods and their cleavage triggers.
Experimental Protocols
Here, we provide a generalized protocol for the validation of reversible biotinylation using a disulfide-based reagent (e.g., Sulfo-NHS-SS-Biotin) and Western blot. This protocol should be optimized for your specific protein and experimental setup.
I. Protein Biotinylation
-
Protein Preparation: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-SS-Biotin in an appropriate solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Removal of Excess Biotin: Remove unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
II. Cleavage of the Biotin Label
-
Sample Preparation: Aliquot the biotinylated protein into at least two tubes. One will serve as the uncleaved control, and the other will be subjected to the cleavage reaction.
-
Cleavage Reaction: To the cleavage sample, add a reducing agent such as DTT to a final concentration of 50-100 mM. Incubate at 37-50°C for 30-60 minutes.
-
Sample Buffer Addition: Add SDS-PAGE sample buffer to both the uncleaved and cleaved samples. For the uncleaved sample, use a non-reducing sample buffer to prevent cleavage of the disulfide bond in the linker. For the cleaved sample, a standard reducing sample buffer can be used.
-
Boiling: Heat the samples at 95-100°C for 5-10 minutes.
III. Western Blot Analysis
-
SDS-PAGE: Load the uncleaved and cleaved protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[4] Note: When using a streptavidin-based detection system, it is advisable to use BSA for blocking, as milk may contain endogenous biotin.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[6] Alternatively, an anti-biotin antibody can be used.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[6]
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using a CCD camera-based imaging system or X-ray film.[4]
Expected Results: The Western blot should show a strong band corresponding to the biotinylated protein in the uncleaved sample lane. In the cleaved sample lane, this band should be significantly diminished or absent, confirming the successful cleavage of the biotin tag.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No signal in the uncleaved lane | Inefficient biotinylation. | Optimize the molar excess of the biotinylation reagent and reaction conditions (pH, time, temperature). |
| Inactive streptavidin-HRP or anti-biotin antibody. | Use a fresh dilution of the detection reagent. Confirm its activity with a biotinylated positive control.[5] | |
| Signal remains in the cleaved lane | Incomplete cleavage. | Increase the concentration of the cleavage agent, incubation time, or temperature. |
| The protein itself contains disulfide bonds that are reduced, leading to a mobility shift. | Run a control of the unlabeled protein treated with the cleavage agent. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[5] |
| Streptavidin-HRP concentration is too high. | Decrease the concentration of the streptavidin-HRP conjugate. | |
| Contamination of buffers or equipment. | Use fresh, filtered buffers and clean equipment.[7] | |
| Multiple bands | Protein degradation. | Add protease inhibitors to your samples. |
| Non-specific binding of the primary antibody (if used). | Optimize the antibody concentration and washing steps. | |
| Presence of endogenously biotinylated proteins. | This is a known issue, especially in cell lysates. The use of purified protein in the validation step minimizes this problem. |
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fortislife.com [fortislife.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Biocompatibility of PC Biotin-PEG3-NHS Ester and its Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical step that can significantly impact the success of downstream applications. This guide provides a comprehensive comparison of the biocompatibility of PC Biotin-PEG3-NHS ester with two common alternatives: Biotin-PEG-Maleimide and Sulfo-NHS-Biotin. The information presented here, supported by experimental data and detailed protocols, will aid in the selection of the most appropriate reagent for your specific research needs.
Introduction to Biotinylation and the Importance of Biocompatibility
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in various life science applications, including antibody-drug conjugates (ADCs), immunoassays, and affinity purification. The high-affinity interaction between biotin and streptavidin/avidin allows for sensitive and specific detection and isolation of target molecules.
However, the introduction of any foreign molecule into a biological system raises concerns about its biocompatibility. An ideal biotinylation reagent should not only be efficient in its labeling reaction but also exhibit minimal toxicity, immunogenicity, and off-target effects. This guide focuses on assessing the biocompatibility of this compound, a photocleavable biotinylation reagent, and compares it with other widely used alternatives.
Overview of Compared Biotinylation Reagents
-
This compound: This reagent features a biotin moiety linked to an N-hydroxysuccinimide (NHS) ester through a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines on target molecules. A key feature is the photocleavable (PC) linker, which allows for the release of the biotin tag upon exposure to UV light.[1][2][3]
-
Biotin-PEG-Maleimide: This alternative utilizes a maleimide (B117702) group instead of an NHS ester. The maleimide group specifically reacts with free sulfhydryl (thiol) groups on molecules like cysteine residues in proteins.[4][5][6]
-
Sulfo-NHS-Biotin: This reagent is a water-soluble version of the NHS-biotin linker. The presence of a sulfonate group on the NHS ring increases its hydrophilicity and renders it membrane-impermeable, making it particularly suitable for labeling cell surface proteins.[7][8][9]
Comparative Analysis of Biocompatibility
To provide a clear comparison, the following tables summarize the available quantitative data on the cytotoxicity and hemolytic activity of the discussed biotinylation reagents and their components.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Reagent/Component | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | Not specified | Not specified | Harmful if swallowed, causes skin and eye irritation (qualitative) | [10] |
| Biotin-PEG-NHS | THP-1 | 24 | > 100 µM (less cytotoxic than non-PEGylated) | [11] |
| Biotin-PEG-Maleimide | Not specified | Not specified | Data not available | |
| Sulfo-NHS-Biotin | Bovine Aortic Endothelial Cells (BAECs) | Not specified | Slightly cytotoxic (qualitative) | [7] |
Hemolysis Assay Data
Hemolysis assays are used to evaluate the damage of red blood cells caused by a substance. A higher percentage of hemolysis indicates lower blood compatibility.
| Reagent/Component | Concentration | Incubation Time (hours) | Hemolysis (%) | Reference |
| This compound | Not specified | Not specified | Data not available | |
| PEGylated Liposomes | 0.16 mg/ml | 1 | Minimal | [12] |
| Biotin-PEG-Maleimide | Not specified | Not specified | Data not available | |
| Sulfo-NHS-Biotin | Not specified | Not specified | Data not available |
Note: Data on the hemolytic activity of the specific biotinylation reagents is limited. The data for PEGylated liposomes provides a general indication of the good blood compatibility of PEGylated entities.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the evaluation of these reagents in your own experimental settings.
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
Biotinylation reagent to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the biotinylation reagent in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Hemolysis Assay
This assay determines the extent of red blood cell lysis caused by a test compound.
Materials:
-
Fresh whole blood
-
Phosphate-buffered saline (PBS)
-
Biotinylation reagent to be tested
-
Triton X-100 (positive control)
-
96-well plates
-
Centrifuge
-
Plate reader
Procedure:
-
Collect fresh whole blood and wash the red blood cells (RBCs) three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the biotinylation reagent in PBS.
-
In a 96-well plate, add 100 µL of each reagent dilution. Include PBS as a negative control and Triton X-100 (e.g., 1%) as a positive control.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Experimental Workflows
The interaction of biotinylation reagents with cells can trigger various signaling pathways. Understanding these pathways is crucial for interpreting experimental results and predicting potential off-target effects.
Experimental Workflow for Biotinylation of Cell Surface Proteins
The following diagram illustrates a typical workflow for labeling cell surface proteins with an NHS ester-based biotinylation reagent. This process can lead to the internalization of the labeled protein-receptor complexes and subsequent downstream signaling events.
Signaling Pathway of Receptor-Mediated Endocytosis Following Biotinylation
Labeling of cell surface receptors with biotin can trigger their internalization through endocytosis. This process is a key mechanism for regulating signal transduction. The diagram below illustrates a simplified pathway of clathrin-mediated endocytosis, which is a common route for receptor internalization.
Discussion and Recommendations
The choice of biotinylation reagent should be guided by the specific requirements of the experiment and the nature of the target molecule.
-
This compound is an excellent choice when reversible biotinylation is desired. The photocleavable linker allows for the gentle release of the captured molecule, which is particularly advantageous for functional studies or mass spectrometry analysis. While quantitative biocompatibility data is limited, the presence of the PEG spacer is generally associated with improved solubility and reduced immunogenicity.[12][13][14] The SDS indicates potential for irritation and harm if ingested, warranting careful handling and appropriate in vitro testing before in vivo use.[10]
-
Biotin-PEG-Maleimide offers high specificity for sulfhydryl groups, making it ideal for labeling proteins at specific cysteine residues. This can be advantageous for preserving protein function, as it avoids the often-abundant and functionally important primary amines. The biocompatibility is expected to be similar to other PEGylated reagents, but specific data is needed for a direct comparison.
-
Sulfo-NHS-Biotin is the reagent of choice for specifically labeling cell surface proteins on live cells.[8][9] Its membrane impermeability prevents the labeling of intracellular proteins, reducing background and improving the specificity of cell surface studies. The sulfonate group also enhances water solubility. Studies have shown it to be only slightly cytotoxic at concentrations typically used for labeling.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Mal-PEG-SC, Maleimide-PEG-NHS - Biopharma PEG [biochempeg.com]
- 5. polysciences.com [polysciences.com]
- 6. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 7. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of PC Biotin-PEG3-NHS Ester in Diverse Cell Lines: A Comparative Guide
For researchers engaged in proteomics, particularly the study of cell surface proteins and their interactions, the choice of biotinylation reagent is critical for experimental success. This guide provides a comprehensive comparison of PC Biotin-PEG3-NHS ester, a photocleavable biotinylation reagent, with other commonly used alternatives. We will delve into its performance in various cell lines, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Overview of this compound
This compound is a heterobifunctional crosslinker that contains a biotin (B1667282) moiety for affinity purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on target proteins.[1][2] A key feature of this reagent is its photocleavable linker, which allows for the mild and efficient release of biotinylated molecules from streptavidin or avidin (B1170675) supports upon exposure to UV light (typically around 365 nm).[1] This is in contrast to other reagents that require harsh chemical conditions for elution, which can denature proteins or interfere with downstream analysis.
Comparison with Alternative Biotinylation Reagents
The selection of a biotinylation reagent often depends on the specific experimental goals, such as whether the biotin tag needs to be removed and the desired specificity of labeling. Below is a comparison of this compound with two widely used alternatives: Sulfo-NHS-LC-Biotin and Sulfo-NHS-SS-Biotin.
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin |
| Cleavability | Photocleavable (UV light) | Non-cleavable | Chemically cleavable (reducing agents) |
| Spacer Arm | PEG3 | Long Chain (LC) | Long Chain with Disulfide Bond |
| Membrane Permeability | Generally considered membrane-impermeable | Membrane-impermeable (due to sulfo group)[3] | Membrane-impermeable (due to sulfo group)[3] |
| Elution Conditions | Mild (UV light exposure) | Harsh (e.g., boiling in SDS-PAGE sample buffer) | Mild (e.g., DTT, TCEP)[4] |
| Downstream Compatibility | High (no harsh chemicals) | Moderate (harsh elution can affect protein integrity) | High (mild elution) |
Performance in Different Cell Lines: A Quantitative Perspective
While direct, side-by-side quantitative comparisons of these specific reagents in multiple cell lines are not extensively published, we can infer performance based on studies utilizing similar classes of reagents. The following table presents illustrative data on the relative efficiency of cell surface protein labeling in common cell lines. Labeling efficiency can be assessed by the intensity of biotinylated protein bands on a Western blot or by the number of unique cell surface proteins identified through mass spectrometry.
Table 2: Illustrative Labeling Efficiency of Cell Surface Proteins
| Cell Line | Reagent Type | Relative Labeling Efficiency (Western Blot Signal) | Notes |
| HeLa (adherent, epithelial) | Photocleavable (e.g., PC Biotin-PEG3-NHS) | +++ | Efficient labeling of abundant surface proteins. |
| Non-cleavable (e.g., Sulfo-NHS-LC-Biotin) | ++++ | May show slightly higher signal due to robust linkage. | |
| Chemically cleavable (e.g., Sulfo-NHS-SS-Biotin) | +++ | Similar efficiency to photocleavable reagents. | |
| Jurkat (suspension, T-lymphocyte) | Photocleavable (e.g., PC Biotin-PEG3-NHS) | ++ | Effective, though optimization may be needed for suspension cells to ensure uniform labeling.[5] |
| Non-cleavable (e.g., Sulfo-NHS-LC-Biotin) | +++ | Good signal, but elution can be challenging for downstream functional assays. | |
| Chemically cleavable (e.g., Sulfo-NHS-SS-Biotin) | ++ | A common choice for proteomic studies in lymphocytes.[6] | |
| A431 (adherent, epithelial, high EGFR) | Photocleavable (e.g., PC Biotin-PEG3-NHS) | ++++ | High expression of surface receptors like EGFR leads to strong labeling.[7] |
| Non-cleavable (e.g., Sulfo-NHS-LC-Biotin) | +++++ | Very strong signal, ideal for detection but less so for recovery of functional proteins.[8] | |
| Chemically cleavable (e.g., Sulfo-NHS-SS-Biotin) | ++++ | Excellent for pull-down and subsequent mass spectrometry analysis. |
This table provides an illustrative comparison based on typical reagent performance. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for cell surface biotinylation, immunoprecipitation, and Western blotting, adapted for use with this compound.
Protocol 1: Cell Surface Biotinylation with this compound
This protocol describes the labeling of cell surface proteins on adherent (e.g., HeLa, A431) or suspension (e.g., Jurkat) cells.
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, use a density of 1-2 x 10^7 cells/mL.
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
For adherent cells, add the biotinylation solution to cover the cell monolayer. For suspension cells, resuspend the cell pellet in the biotinylation solution.
-
Incubate for 30 minutes at 4°C with gentle agitation to label surface proteins.
-
-
Quenching:
-
To stop the reaction, add a quenching solution (PBS containing 100 mM glycine) and incubate for 15 minutes at 4°C.
-
Wash the cells three times with the quenching solution to remove excess biotin reagent.
-
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-conjugated beads.
-
Cell Lysis:
-
Lyse the biotinylated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Affinity Purification:
-
Add streptavidin-conjugated magnetic or agarose (B213101) beads to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution (Photocleavage):
-
Resuspend the beads in a minimal volume of non-amine-containing buffer (e.g., PBS).
-
Expose the bead suspension to a UV lamp (365 nm) for 10-30 minutes on ice.[1]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted, tag-free proteins.
-
Protocol 3: Western Blot Analysis
This protocol is for the detection of biotinylated proteins before elution or specific target proteins after immunoprecipitation.
-
Sample Preparation:
-
For total biotinylated proteins, mix a small aliquot of the cell lysate with SDS-PAGE sample buffer.
-
For immunoprecipitated proteins, use the eluate from the photocleavage step.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
To detect total biotinylated proteins, block the membrane and then incubate with streptavidin-HRP.
-
To detect a specific protein of interest, block the membrane and incubate with a primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
-
Visualization:
-
Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify band intensities using densitometry software.
-
Application in Signaling Pathway Analysis
Cell surface biotinylation is a powerful tool for studying protein-protein interactions within signaling pathways. This compound is particularly advantageous here due to the mild elution conditions, which can help preserve the integrity of protein complexes.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Biotinylation can be used to label EGFR and its interacting partners on the cell surface to study ligand-induced dimerization and internalization.[9]
T-Cell Receptor (TCR) Signaling
In immunology research, understanding the composition of the T-cell receptor complex and its dynamics upon antigen presentation is crucial. Cell surface biotinylation can be employed to isolate the TCR and its associated proteins for analysis.[10]
Experimental Workflow for Proteomic Analysis
The use of this compound seamlessly integrates into a typical proteomics workflow, from sample preparation to data analysis.
Conclusion
This compound offers a compelling option for the biotinylation of cell surface proteins, particularly when the recovery of functional proteins or protein complexes is paramount. Its photocleavable nature allows for mild elution, preserving protein integrity for downstream applications such as enzymatic assays or structural studies. While labeling efficiencies are comparable to other reagents, the primary advantage lies in the gentle recovery of target molecules. For researchers studying sensitive signaling pathways in cell lines like HeLa, Jurkat, or A431, this compound provides a robust and versatile tool to unravel the complexities of the cell surface proteome.
References
- 1. PC生物素-PEG3-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteomic analysis of the lymphocyte plasma membrane using cell surface biotinylation and solution-phase isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Elution Efficiency in Protein Purification
For researchers, scientists, and drug development professionals, the efficient elution of a target protein from a chromatography matrix is a critical step in downstream applications. The choice of elution method can significantly impact the yield, purity, and biological activity of the purified protein. This guide provides a comparative analysis of common elution methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific application.
Comparison of Elution Method Efficiencies
The efficiency of an elution method is influenced by several factors, including the nature of the target protein, the affinity ligand, and the chromatography matrix. The following table summarizes the typical elution efficiencies and key characteristics of common elution methods.
| Elution Method | Principle | Typical Recovery | Key Advantages | Key Disadvantages |
| Denaturing Elution | Disrupts protein structure to release it from the matrix. | High (>90%) | Highly efficient for strongly bound proteins. | Destroys protein's biological activity. |
| Low pH (Acidic) Elution | Uses a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt ionic and hydrogen bonds.[1][2] | Moderate to High (70-90%) | Generally effective for many antibody-antigen interactions; protein activity can often be restored by neutralization.[1][2] | Low pH can denature or inactivate sensitive proteins.[1][2] |
| High pH (Basic) Elution | Uses a high pH buffer to alter the charge of the protein or ligand. | Moderate (60-80%) | An alternative for proteins sensitive to low pH. | Can be less effective than low pH elution and may also cause protein denaturation. |
| Competitive Elution | A molecule that competes with the target protein for binding to the ligand is introduced at a high concentration. | High (>80%) | Mild conditions that preserve protein structure and activity.[3] | Can be expensive; the competitor molecule may need to be removed in a subsequent step. |
| Chaotropic Agents | Disrupts the structure of water, weakening hydrophobic interactions (e.g., high concentrations of salts like MgCl2 or guanidine-HCl).[2] | Variable | Can be effective for eluting tightly bound proteins. | Can denature proteins, though often reversibly.[2] |
| Salt Gradient Elution | Gradually increases the salt concentration to disrupt ionic interactions (Ion-Exchange) or decreases it to weaken hydrophobic interactions (HIC). | High (>90%) | High-resolution separation and preservation of protein activity. | Requires optimization of the gradient for each specific protein. |
| pH Gradient Elution | Gradually changes the pH to alter the net charge of the protein and its interaction with the ion-exchange matrix. | High (>90%) | High-resolution separation, particularly for isoforms with different pI values. | Requires careful buffer selection to generate a linear and stable pH gradient. |
Experimental Workflows and Signaling Pathways
The selection of an appropriate elution strategy is a critical decision point in the protein purification workflow. The following diagram illustrates a typical workflow for comparing different elution methods to optimize protein recovery.
Caption: Workflow for comparing elution methods.
Detailed Experimental Protocols
The following are detailed protocols for several common elution methods. These should be optimized for your specific protein and chromatography system.
Protocol 1: Denaturing Elution for Affinity-Purified Proteins
This method is suitable for applications where the biological activity of the protein is not required, such as in Western blotting or mass spectrometry.
-
Binding and Washing:
-
Equilibrate the affinity column with a binding buffer appropriate for your protein-ligand interaction.
-
Load the protein sample onto the column and allow it to bind.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Apply 1-2 column volumes of a denaturing elution buffer (e.g., 1x SDS-PAGE sample buffer containing β-mercaptoethanol or DTT) to the column.
-
Incubate the column at 95-100°C for 5-10 minutes.
-
Collect the eluate by centrifugation or by opening the column outlet.
-
-
Analysis:
-
The eluted sample is ready for immediate analysis by SDS-PAGE and subsequent staining or Western blotting.
-
Protocol 2: Acidic Elution for Immunoaffinity Chromatography
This is a widely used method for eluting antibodies and antigens while attempting to preserve their function.[1][2]
-
Binding and Washing:
-
Equilibrate the immunoaffinity column with a physiological buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Load the sample containing the target antigen or antibody.
-
Wash the column with 10-20 column volumes of PBS to remove unbound proteins.
-
-
Elution:
-
Analysis and Storage:
-
Pool the fractions containing the purified protein.
-
The protein can be buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
-
Assess the protein's purity by SDS-PAGE and its activity using a relevant functional assay.
-
Protocol 3: Competitive Elution for Tagged Proteins (e.g., His-tag, GST-tag)
This method utilizes a competitor molecule to gently displace the tagged protein from the affinity matrix, preserving its native structure and function.[4][5]
-
Binding and Washing:
-
Equilibrate the affinity column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins) with the appropriate binding buffer.[4][5]
-
Load the cell lysate containing the tagged protein.
-
Wash the column with a wash buffer, which may contain a low concentration of the competitor (e.g., 20-40 mM imidazole (B134444) for His-tags) to reduce non-specific binding.[4]
-
-
Elution:
-
Prepare an elution buffer containing a high concentration of the competitor molecule (e.g., 250-500 mM imidazole for His-tags, 10-20 mM reduced glutathione (B108866) for GST-tags).[4][5]
-
Apply the elution buffer to the column and collect fractions.
-
-
Analysis and Downstream Processing:
-
Analyze the eluted fractions for the presence of the purified protein by SDS-PAGE.
-
If necessary, remove the competitor molecule by dialysis or buffer exchange. The affinity tag may also be removed by enzymatic cleavage if a protease cleavage site is engineered into the fusion protein.
-
Protocol 4: Salt Gradient Elution for Ion-Exchange Chromatography (IEX)
This technique separates proteins based on their net charge by gradually increasing the salt concentration of the mobile phase.[6]
-
Column Equilibration and Sample Loading:
-
Equilibrate the ion-exchange column with a low-salt starting buffer. The pH of the buffer should be chosen to ensure the target protein has the appropriate charge to bind to the column matrix.
-
Load the protein sample, which should be in the same low-salt buffer.
-
-
Elution:
-
Generate a linear salt gradient by mixing the low-salt starting buffer with a high-salt elution buffer (e.g., the starting buffer containing 1 M NaCl).[6]
-
The gradient is typically run over 10-20 column volumes.
-
Collect fractions as the salt concentration increases.
-
-
Analysis:
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Conduct a functional assay to confirm the activity of the eluted protein.
-
Protocol 5: Decreasing Salt Gradient Elution for Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Proteins are bound to the column in a high-salt buffer and eluted by a decreasing salt gradient.
-
Column Equilibration and Sample Loading:
-
Equilibrate the HIC column with a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate).
-
Adjust the salt concentration of the protein sample to match the binding buffer and load it onto the column.
-
-
Elution:
-
Generate a linear gradient from the high-salt binding buffer to a no-salt elution buffer over 10-20 column volumes.
-
Collect fractions as the salt concentration decreases.
-
-
Analysis:
-
Analyze the collected fractions for the presence and purity of the target protein using SDS-PAGE.
-
Perform a functional assay to ensure the biological activity of the purified protein is retained.
-
By carefully considering the properties of the target protein and the requirements of downstream applications, researchers can select and optimize an elution strategy that maximizes recovery and preserves functionality.
References
A Comparative Analysis of PC Biotin-PEG3-NHS Ester for Advanced Bioconjugation Strategies
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive literature review and comparative analysis of PC Biotin-PEG3-NHS ester, a photocleavable biotinylation reagent, against other common alternatives. We delve into its applications, success rates, and provide detailed experimental protocols to support its implementation in your research.
This compound is a versatile tool for introducing a biotin (B1667282) moiety onto proteins, antibodies, and other biomolecules. Its key feature is the integrated photocleavable linker, which allows for the release of the biotinylated molecule from streptavidin or avidin (B1170675) upon exposure to UV light. This on-demand release mechanism offers significant advantages in applications such as affinity purification, mass spectrometry-based proteomics, and controlled delivery of therapeutic agents.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is often a trade-off between conjugation efficiency, cleavability, and the specific requirements of the downstream application. While direct head-to-head quantitative comparisons of conjugation efficiency are not extensively documented in the literature, performance can be inferred from the properties of their reactive groups and the outcomes of their applications.
| Feature | This compound | Standard NHS-Biotin | NHS-SS-Biotin |
| Cleavage Mechanism | Photocleavage (UV light, ~365 nm) | Non-cleavable | Chemical (Reducing agents, e.g., DTT) |
| Release Condition | Mild, reagent-free | Harsh, denaturing conditions | Mild, chemical addition |
| Photocleavage Efficiency | >90% in 5-25 minutes with a low-intensity UV lamp.[1][2] | Not Applicable | Not Applicable |
| Conjugation Chemistry | NHS ester reacts with primary amines | NHS ester reacts with primary amines | NHS ester reacts with primary amines |
| Key Advantage | Controlled, on-demand release with light | Simplicity, robust and widely used | Cleavable under mild reducing conditions |
| Potential Limitation | Potential for UV-induced damage to sensitive biomolecules | Irreversible binding requires harsh elution | Requires addition of reducing agents which may affect protein disulfide bonds |
| Common Applications | Affinity purification for mass spectrometry, controlled release of captured molecules, light-controlled drug delivery. | Western blotting, ELISA, general affinity capture. | Reversible biotinylation, affinity purification with mild elution. |
Applications and Success Rates of this compound
This compound has been successfully employed in a variety of advanced research applications, demonstrating its utility where controlled release is paramount.
-
Affinity Purification and Mass Spectrometry: The ability to release captured proteins from streptavidin beads without harsh denaturing agents is a significant advantage for subsequent mass spectrometry analysis. The photocleavage is reported to be highly efficient, with greater than 90% release of captured biomolecules in as little as 5-25 minutes of UV exposure.[1][2] This clean elution minimizes contamination from the affinity matrix, improving the quality of proteomic data.
-
Controlled Drug Delivery: The photocleavable linker enables the development of light-triggered drug delivery systems. Therapeutic payloads can be attached to a biotinylated targeting moiety and released at a specific site upon illumination.
-
Immunoassays and Biosensing: In sophisticated immunoassay formats, the on-demand release of captured analytes can be used to improve signal-to-noise ratios or to perform sequential analyses.
-
Surface Functionalization: this compound is used to functionalize surfaces, such as nanoprobes, allowing for the capture and subsequent light-induced release of target molecules for analysis.
Experimental Protocols
Protocol 1: Biotinylation of a Cytokine (Interferon-gamma)
This protocol is adapted from a study on engineered biological signal generators.[3]
Materials:
-
Mouse recombinant IFNγ (2 mg/mL)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
150 mM sodium phosphate (B84403) buffer (PBS), pH 7.5
-
PD SpinTrap G-25 columns
-
Rotary agitator
Procedure:
-
Reagent Preparation: Dissolve this compound in DMSO to a stock concentration.
-
Reaction Setup: In a microcentrifuge tube, combine 25 µL of the 2 mg/mL IFNγ solution with a 10-fold molar excess of the this compound solution.
-
Incubation: Incubate the reaction mixture for 6 hours at 4°C with rotary agitation (500 rpm).
-
Purification: Purify the biotinylated protein from excess, unreacted biotinylation reagent using a PD SpinTrap G-25 column according to the manufacturer's instructions. Repeat the purification step to ensure complete removal of free biotin.
-
Quantification: Determine the concentration of the dual-labeled IFNγ by analyzing the band intensity on an SDS-PAGE gel compared to a calibration curve of known concentrations.
Protocol 2: Functionalization of Silicon Nanoprobes
This protocol is based on a method for spatial profiling of post-transcriptional regulations.[4]
Materials:
-
Silicon nanoprobe chips
-
This compound (0.2 mg/mL in an appropriate buffer)
-
Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor™ 568)
-
Biotin (for blocking)
-
1% (m/m) Bovine Serum Albumin (BSA) and 0.1% (v/v) Triton X-100 in DEPC-treated PBS
-
DEPC-treated PBS
Procedure:
-
Blocking: Block unreacted groups on the silicon nanoprobe chips by incubating with a solution of 1% BSA and 0.1% Triton X-100 in DEPC-treated PBS for 5 hours at room temperature.
-
Biotinylation: React the chips with a 0.2 mg/mL solution of this compound for 1 hour at room temperature.
-
Streptavidin Labeling: Label the biotinylated chips with a streptavidin-fluorophore conjugate (e.g., 0.04 mg/mL in DEPC-treated PBS) for 1 hour at room temperature.
-
Blocking Unreacted Streptavidin: Treat the chips with a solution of unlabeled biotin (0.1 mg/mL) for 2 hours to block any unreacted streptavidin binding sites.
-
Washing: Wash the chips thoroughly with DEPC-treated PBS between each step to remove unbound reagents.
Visualizing Experimental Workflows
To further clarify the application of this compound, the following diagrams illustrate a general workflow for affinity purification and a signaling pathway involving a biotinylated cytokine.
Caption: Affinity purification workflow using this compound.
Caption: Light-controlled activation of a signaling pathway.
References
Safety Operating Guide
Proper Disposal of PC Biotin-PEG3-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of PC Biotin-PEG3-NHS ester, a photocleavable biotinylation reagent commonly used in the development of antibody-drug conjugates (ADCs). Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.
This compound is classified with several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Disposal Procedure for this compound
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste stream, in accordance with local, regional, and national regulations.[1][2]
Step 1: Inactivation of Unused Reagent
Before disposal, it is best practice to inactivate the reactive N-hydroxysuccinimidyl (NHS) ester. This can be achieved by hydrolysis.
-
For Solid Waste:
-
Carefully collect any solid this compound powder or contaminated materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Ensure the container is appropriate for solid chemical waste and is kept closed when not in use.
-
-
For Solutions:
-
Solutions containing this compound should be quenched by adding an excess of an aqueous solution with a pH of 8.0-8.5, such as a phosphate (B84403) or borate (B1201080) buffer, to hydrolyze the NHS ester.
-
Allow the solution to stir for at least one hour at room temperature to ensure complete hydrolysis.
-
Once hydrolyzed, the solution should be collected in a designated hazardous waste container for aqueous chemical waste.
-
Step 2: Segregation and Labeling of Waste
Proper segregation of chemical waste is crucial for safe disposal.
-
Solid Waste: The designated container for solid this compound waste should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: The container for the hydrolyzed liquid waste should be labeled as "Hazardous Waste" and list the contents, including the hydrolyzed product and the buffer used.
Step 3: Storage of Waste
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in compliance with all relevant regulations.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the physical and chemical properties of this compound are important for its handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₂N₆O₁₅S | [1] |
| Molecular Weight | 840.89 g/mol | [1] |
| Form | Solid | |
| Storage Temperature | -20°C |
Experimental Protocol: Hydrolysis of this compound for Disposal
This protocol details the methodology for inactivating the reactive NHS ester of this compound prior to disposal.
Materials:
-
This compound solution for disposal
-
1M Phosphate Buffer (pH 8.5)
-
Stir plate and stir bar
-
Appropriate hazardous waste container
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
In a fume hood, place the vessel containing the this compound solution on a stir plate.
-
While stirring, slowly add an excess of 1M Phosphate Buffer (pH 8.5) to the solution. A 10-fold molar excess of buffer relative to the NHS ester is recommended.
-
Continue stirring the mixture at room temperature for a minimum of one hour to ensure complete hydrolysis of the NHS ester.
-
After one hour, cease stirring and carefully transfer the inactivated solution to a designated hazardous waste container for aqueous chemical waste.
-
Seal the container and label it appropriately, listing all contents.
-
Store the container in the satellite accumulation area until it is collected by EHS for disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling PC Biotin-PEG3-NHS ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PC Biotin-PEG3-NHS ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and respiratory irritation.[1] Ingestion is also harmful.[1]
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[1] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile gloves | Double-gloving is recommended, especially when handling stock solutions.[2] Change gloves immediately if contaminated. Do not reuse disposable gloves. |
| Eyes | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory.[2][3] Goggles provide better protection against splashes. |
| Face | Face shield | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing concentrated solutions.[3][4][5] |
| Body | Laboratory coat | Should be buttoned and have long sleeves to protect skin and personal clothing from contamination.[2][4] |
| Respiratory | Use in a well-ventilated area. A chemical fume hood is recommended. | If ventilation is insufficient, a respirator may be necessary.[4][6] |
| Feet | Closed-toe shoes | Protects against spills and falling objects.[4] |
Experimental Protocol: Safe Handling Workflow
The following protocol details the step-by-step process for safely handling this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Keep the container tightly sealed and protected from moisture to preserve the reactivity of the NHS ester.[7][9]
2.2. Preparation of Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[9][10]
-
Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[7][9] Ensure the solvent is of high quality and free from water.[9]
-
If possible, prepare single-use aliquots of the stock solution to avoid repeated opening and closing of the main stock, which can introduce moisture.[9]
-
Store stock solutions at -20°C in tightly sealed vials, protected from light.[9]
2.3. Use in Experiments:
-
Conduct all manipulations of the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[11]
-
NHS esters have a limited half-life in aqueous solutions, which decreases as the pH increases.[10][12] For example, the half-life at pH 7 is 4-5 hours, while at pH 8.6 it is only 10 minutes.[12] Plan your experiments accordingly and use freshly prepared solutions.
2.4. Decontamination:
-
Wipe down the work area (fume hood, benchtop) with a suitable decontaminating solution (e.g., 70% ethanol) after completing your work.
-
Decontaminate any spills immediately according to your laboratory's standard operating procedures for chemical spills.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not pour solutions down the drain.
-
-
Sharps:
-
Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste.
-
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure about the correct procedure, consult your institution's Environmental Health and Safety (EHS) department.
Visual Workflow and Decision Making
The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. PC Biotin-PEG3-NHS carbonate ester, CAS 2353409-93-3 | AxisPharm [axispharm.com]
- 8. This compound 2353409-93-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
